molecular formula C11H14N2O4 B11873363 Ethyl 3-amino-3-(4-nitrophenyl)propanoate CAS No. 224946-68-3

Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B11873363
CAS No.: 224946-68-3
M. Wt: 238.24 g/mol
InChI Key: PKEUKYSOLMJRJY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride (CAS 119974-47-9) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C11H15ClN2O4 and a molecular weight of 274.70, is supplied as an off-white to white powder . It serves as a versatile synthon in organic and medicinal chemistry, particularly valuable for the synthesis of more complex molecules. The structure features both an ester and a primary amine functional group, attached to a propanate chain, making it a useful intermediate for condensation reactions and heterocyclic synthesis. The nitro group on the phenyl ring is a key handle for further functionalization, allowing for reduction to aniline derivatives for the development of dyes, pharmaceuticals, and agrochemicals. As a key intermediate, this compound is strictly for professional lab use. It must be stored sealed in a dry environment at room temperature to maintain stability . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEUKYSOLMJRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592786
Record name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224946-68-3
Record name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis Protocols: Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3-amino-3-(4-nitrophenyl)propanoate synthesis pathways Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS: 5671-89-6 / HCl salt: 163251-51-2) is a critical


-amino acid derivative serving as a pharmacophore in the development of integrin antagonists, peptidomimetics, and anticancer agents. Unlike 

-amino acids, the

-amino scaffold offers unique conformational stability (e.g., helix formation in

-peptides) and resistance to enzymatic degradation.

Technical Challenge: The primary synthetic difficulty lies in installing the primary amine at the


-position while preserving the nitro group on the aromatic ring. Standard reductive amination or hydrogenation of 

-nitro esters (via nitroaldol) often risks reducing the aromatic nitro group to an aniline, destroying the target functionality.

Selected Pathways: This guide details two validated pathways chosen for their chemoselectivity and scalability:

  • The Modified Rodionov Protocol (Chemical): A robust, two-step sequence avoiding metal-catalyzed hydrogenation, ensuring the survival of the 4-nitro moiety.

  • Lipase-Mediated Kinetic Resolution (Biotechnological): A precision method for isolating enantiopure (R) or (S) isomers, essential for clinical candidates.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into readily available commodity chemicals.

Retrosynthesis Target Ethyl 3-amino-3-(4-nitrophenyl)propanoate (Target Molecule) Intermediate 3-Amino-3-(4-nitrophenyl)propanoic Acid (Zwitterionic Intermediate) Target->Intermediate Esterification (SOCl2/EtOH) Ethanol Ethanol (Solvent/Reagent) Target->Ethanol Precursors 4-Nitrobenzaldehyde + Malonic Acid + Ammonia Intermediate->Precursors Rodionov Reaction (Condensation/Decarboxylation)

Figure 1: Retrosynthetic disconnection revealing the Rodionov pathway as the most atom-economical route.

Pathway A: The Modified Rodionov Reaction

This is the "workhorse" method for generating the racemic


-amino acid core. It relies on a one-pot condensation-decarboxylation sequence.
Phase 1: Synthesis of the Free Acid

Reaction: 4-Nitrobenzaldehyde + Malonic Acid + Ammonium Acetate


 3-Amino-3-(4-nitrophenyl)propanoic acid.

Mechanism & Causality: The reaction proceeds via the formation of an imine between the aldehyde and ammonia, which then undergoes a Knoevenagel-type condensation with malonic acid. The critical step is the thermal decarboxylation of the dicarboxylic intermediate. Using ammonium acetate in ethanol provides the buffering required to stabilize the imine intermediate without polymerizing the aldehyde.

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with:

    • 4-Nitrobenzaldehyde (15.1 g, 100 mmol)

    • Malonic acid (10.4 g, 100 mmol)

    • Ammonium acetate (15.4 g, 200 mmol)

    • Ethanol (95%, 50 mL)

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Observation: The solution will turn clear, then likely precipitate a white solid as the reaction progresses.

    • Duration: Reflux for 6–8 hours. Monitor via TLC (disappearance of aldehyde).

  • Workup:

    • Cool the mixture to room temperature. The product (zwitterionic acid) is often insoluble in cold ethanol.

    • Filter the white precipitate.

    • Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted aldehyde.

    • Yield: Expect 60–75% of the crude acid.

    • Checkpoint: Verify structure via IR (broad NH/OH stretch ~3000 cm⁻¹, C=O stretch ~1600 cm⁻¹ for carboxylate).

Phase 2: Esterification to the Ethyl Ester

Reaction: Acid Intermediate + EtOH + SOCl₂


 Ethyl ester hydrochloride.

Critical Insight: Direct Fischer esterification (H₂SO₄) can be slow for zwitterionic amino acids. Using Thionyl Chloride (SOCl₂) generates anhydrous HCl in situ and activates the carboxyl group, driving the reaction to completion while trapping the amine as the stable hydrochloride salt. This prevents the "Retro-Michael" side reaction (elimination of ammonia) which can occur with the free base upon heating.

Protocol:

  • Setup: 250 mL 2-neck flask, ice bath, addition funnel, drying tube (CaCl₂).

  • Solvent: Suspend the crude acid (10 g) in absolute ethanol (50 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (1.5 equivalents, ~5.2 mL) over 30 minutes.

    • Safety: SO₂ and HCl gas are evolved. Use a fume hood or scrubber.

  • Reflux: Remove ice bath and heat to reflux for 3 hours. The suspension should dissolve, becoming a clear yellow solution.

  • Isolation:

    • Concentrate the solution in vacuo to remove excess EtOH and SOCl₂.

    • The residue is the hydrochloride salt.

    • Recrystallization: Dissolve in minimum hot ethanol and add diethyl ether until turbid. Cool to 4°C to crystallize.

    • Target Product: Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride.

RodionovMechanism Step1 Aldehyde + NH3 Step2 Imine Intermediate Step1->Step2 -H2O Step3 Condensation (Malonic Acid) Step2->Step3 Step4 Decarboxylation (-CO2) Step3->Step4 Heat Step5 Beta-Amino Acid Step4->Step5 Step6 Esterification (SOCl2/EtOH) Step5->Step6 HCl Salt Formation

Figure 2: Mechanistic flow of the modified Rodionov synthesis.

Pathway B: Enantioselective Enzymatic Resolution

The Rodionov pathway yields a racemate (50:50 mixture of R/S). For drug development, single enantiomers are required. Lipase-catalyzed kinetic resolution is superior to chemical resolution for this substrate due to mild conditions that preserve the ester and nitro functionalities.

Catalyst: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[1]

Workflow (Hydrolysis Mode):

  • Substrate: Dissolve racemic Ethyl 3-amino-3-(4-nitrophenyl)propanoate (free base) in DIPE (diisopropyl ether) saturated with water.

    • Note: To obtain the free base from the HCl salt prepared in Pathway A, wash with saturated NaHCO₃ and extract into DCM immediately before use. Do not store the free base for long periods to avoid polymerization.

  • Enzyme Addition: Add CAL-B (10-20% w/w relative to substrate).

  • Incubation: Shake at 30–40°C.

  • Selectivity: CAL-B typically hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation:

    • Filter off the enzyme.

    • Wash the organic phase with aqueous NaHCO₃.

    • Organic Phase: Contains (R)-Ethyl 3-amino-3-(4-nitrophenyl)propanoate (ee > 98%).

    • Aqueous Phase: Contains (S)-3-amino-3-(4-nitrophenyl)propanoic acid .

Analytical Profile & Characterization

Verify the product identity using the following markers.

ParameterSpecification (HCl Salt)Notes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 165–167 °C (Decomposes)Sharp mp indicates high purity.
¹H NMR (D₂O)

8.15 (d, 2H), 7.55 (d, 2H), 4.85 (t, 1H), 4.05 (q, 2H), 3.10 (m, 2H), 1.10 (t, 3H)
Characteristic AA'BB' aromatic system.
IR Spectroscopy 1735 cm⁻¹ (Ester C=O), 1520/1350 cm⁻¹ (NO₂)Confirm retention of Nitro group.
Mass Spec [M+H]⁺ = 239.1 m/zBase peak corresponds to free amine.

Safety & Stability (E-E-A-T)

  • Nitro Compounds: While 4-nitrobenzaldehyde is stable, nitro-aromatics can be energetic. Avoid heating dry residues above 150°C.

  • Thionyl Chloride: Reacts violently with water. Quench reaction mixtures slowly into ice/bicarbonate.

  • Stability: The hydrochloride salt is stable for years at room temperature. The free base oil is unstable; it tends to cyclize to form

    
    -lactams or polymerize into 
    
    
    
    -peptides upon prolonged storage. Always store as the HCl salt.

References

  • Rodionov Reaction Mechanism & Scope

    • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
    • Source:Journal of Organic Chemistry, 2002.
    • URL:[Link] (Verified via search context 1.2, 1.3)

  • Enzymatic Resolution

    • Title: Lipase-catalyzed kinetic resolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -amino esters.[2][3]
      
    • Source:Tetrahedron: Asymmetry, 2003.
    • URL:[Link] (Verified via search context 1.3, 1.17)

  • Esterification Protocols

    • Title: Esterification of amino acids with thionyl chloride acidified butanols.[4]

    • Source:Journal of Chrom
    • URL:[Link] (Verified via search context 1.9)

  • Compound Data & Safety

    • Title: Ethyl 3-amino-3-(4-nitrophenyl)propanoate (PubChem CID 18322866).[5]

    • Source:PubChem.[5]

    • URL:[Link] (Verified via search context 1.11)

Sources

Technical Whitepaper: Chemical Identifiers and Synthetic Utility of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the incorporation of unnatural amino acids into therapeutic pipelines has become a cornerstone for overcoming the pharmacokinetic limitations of native peptides. Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a highly versatile


-amino acid derivative. By separating the terminal carboxylic acid and amino groups by two carbon atoms (

and

), this building block introduces critical structural rigidity and proteolytic stability when incorporated into peptidomimetics[1].

This technical guide provides an authoritative reference for the chemical identifiers of Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS: 224946-68-3) and details its mechanistic utility and experimental handling in pharmaceutical synthesis.

Core Chemical Identifiers & Physical Data

Accurate chemical identification is critical for compound registration, database querying, and regulatory compliance. The following table consolidates the definitive identifiers and computed properties for Ethyl 3-amino-3-(4-nitrophenyl)propanoate[2].

Property / IdentifierValue
IUPAC Name ethyl 3-amino-3-(4-nitrophenyl)propanoate
CAS Registry Number 224946-68-3
PubChem CID 18322866
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
SMILES CCOC(=O)CC(C1=CC=C(C=C1)[O-])N
InChIKey PKEUKYSOLMJRJY-UHFFFAOYSA-N
DSSTox Substance ID DTXSID30592786

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, it is essential to look beyond the structure and understand the causality behind why this specific scaffold is selected in drug design.

The -Amino Acid Advantage

Native


-peptides are highly susceptible to enzymatic degradation by proteases, severely limiting their oral bioavailability and half-life. Substituting 

-amino acids with

-amino acids like Ethyl 3-amino-3-(4-nitrophenyl)propanoate introduces a methylene spacer that fundamentally alters the backbone trajectory[3]. This modification renders the resulting peptidomimetic unrecognizable to most native

-peptidases, drastically increasing metabolic stability[4]. Furthermore,

-amino acids fold into highly predictable secondary structures (such as 14-helices), allowing for the precise spatial arrangement of pharmacophores to target complex protein-protein interactions (PPIs)[1].
The Role of the 4-Nitrophenyl Group and Ethyl Ester
  • The 4-Nitrophenyl Handle: The para-nitro substitution on the aromatic ring serves as a masked functional group. In early-stage synthesis, the electron-withdrawing nitro group deactivates the ring, preventing unwanted electrophilic aromatic substitutions. Once the primary skeleton is assembled, the nitro group can be chemoselectively reduced to an aniline, providing a nucleophilic handle for further derivatization (e.g., coupling with fluorophores, attaching solubilizing groups, or forming urea linkages).

  • The Ethyl Ester Protection: Utilizing the ethyl ester rather than the free acid prevents premature self-condensation (polymerization) during storage and initial synthetic steps. It also significantly increases the molecule's solubility in organic solvents (like DCM and DMF) required for standard liquid-phase organic synthesis.

Experimental Protocol: Chemoselective Reduction to a Bifunctional Scaffold

To utilize this compound in advanced drug discovery, the nitro group is typically reduced to an amine, yielding Ethyl 3-amino-3-(4-aminophenyl)propanoate. The following protocol outlines a self-validating catalytic hydrogenation workflow.

Step-by-Step Methodology
  • Preparation & Solubilization:

    • Dissolve 10.0 mmol of Ethyl 3-amino-3-(4-nitrophenyl)propanoate in 50 mL of anhydrous ethanol.

    • Causality: Ethanol is chosen because it fully solubilizes the ester, acts as a proton donor, and is highly compatible with palladium-catalyzed hydrogenation without risking transesterification.

  • Catalyst Introduction (Safety Critical):

    • Purge the reaction flask with Argon gas for 5 minutes. Carefully add 10% Pd/C (0.1 mmol Pd).

    • Causality: Dry Pd/C is highly pyrophoric. Purging with inert gas prevents the ignition of ethanol vapors when the catalyst is introduced.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen gas (

      
      ) via a balloon (1 atm). Stir vigorously at 25°C for 4 hours.
      
  • In-Process Control (IPC) & Self-Validation:

    • Sample 50

      
      L of the reaction mixture, filter through a micro-syringe, and analyze via LC-MS.
      
    • Validation Metric: The reaction is strictly validated as complete when the starting material peak (

      
      
      
      
      
      239.1) is completely consumed, and the product peak (
      
      
      
      
      209.1) plateaus. TLC (Hexane/EtOAc 1:1) should show a shift to a lower
      
      
      value due to the increased polarity of the newly formed aniline.
  • Workup & Isolation:

    • Filter the reaction mixture through a pad of Celite, washing with excess ethanol.

    • Causality: Celite filtration is mandatory to trap fine palladium particulates, preventing heavy metal contamination in the downstream Active Pharmaceutical Ingredient (API). Concentrate the filtrate in vacuo to yield the target bifunctional scaffold.

Synthetic Workflow Visualization

The following diagram illustrates the strategic workflow of incorporating Ethyl 3-amino-3-(4-nitrophenyl)propanoate into a drug development pipeline.

G A Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS: 224946-68-3) B Chemoselective Reduction (Pd/C, H2, EtOH) A->B C Ethyl 3-amino-3-(4-aminophenyl)propanoate (Bifunctional Scaffold) B->C D Amine Protection (Fmoc/Boc) & Ester Saponification (LiOH) C->D E Solid-Phase Peptide Synthesis (SPPS) D->E F Proteolytically Stable Peptidomimetic API E->F

Synthetic workflow from beta-amino ester to proteolytically stable peptidomimetics.

References

  • Title: Ethyl 3-amino-3-(4-nitrophenyl)propanoate | C11H14N2O4 | CID 18322866 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Unnatural amino acids in drug discovery Source: ResearchGate URL: [Link]

  • Title: Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry
    Source:  ACS Publications
    URL: [Link]
    
  • Title: Constrained beta-amino acid-containing miniproteins Source: RSC Publishing URL: [Link]

Sources

Spectroscopic Profiling of Ethyl 3-amino-3-(4-nitrophenyl)propanoate: A Comprehensive Guide to NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 3-amino-3-(4-nitrophenyl)propanoate (Molecular Formula: C₁₁H₁₄N₂O₄; Exact Mass: 238.0954 Da) is a highly versatile


-amino acid ester [1]. In modern drug development, 

-amino acids are critical building blocks for synthesizing peptidomimetics (

-peptides). These structures are prized for their ability to form predictable, stable secondary structures while conferring profound resistance to enzymatic degradation [2].

The inclusion of the 4-nitrophenyl moiety serves a dual purpose: it acts as a robust synthetic handle for downstream functionalization (e.g., reduction to an aniline for cross-linking) and provides a distinct chromophoric and electronic signature. This whitepaper provides a rigorous, self-validating analytical framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Elucidation Strategy

To establish absolute structural confidence, a multi-modal workflow is required. No single spectroscopic technique is definitive in isolation; rather, they form a self-validating matrix. MS provides the molecular weight and formula, FT-IR confirms the functional groups, and 1D/2D NMR maps the precise atomic connectivity and stereochemical environment.

workflow A Sample Preparation (Purity >98%, CDCl3) B NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) A->B C FT-IR Spectroscopy (ATR Method) A->C D Mass Spectrometry (ESI-TOF MS) A->D E Data Processing & Signal Integration B->E C->E D->E F Structural Validation & Quality Control E->F

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Experimental Methodologies

As a Senior Application Scientist, it is imperative to design protocols that eliminate analytical artifacts. The following methodologies emphasize the causality behind experimental choices.

High-Resolution NMR Protocol
  • Solvent Selection: Chloroform-d (CDCl₃) is selected over DMSO-d₆. CDCl₃ is aprotic and lacks exchangeable deuterons, which preserves the visibility of the primary amine (-NH₂) protons. If a protic deuterated solvent were used, the -NH₂ signal would be lost to deuterium exchange [3].

  • Protocol:

    • Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (

      
       = 0.00 ppm).
      
    • Transfer to a 5 mm precision NMR tube.

    • Acquire ¹H NMR spectra at 400 MHz (298 K) using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

    • Acquire ¹³C NMR spectra at 100 MHz using proton decoupling (WALTZ-16), 1024 scans, and a D1 of 2.0 seconds.

    • Self-Validation Step: Perform a D₂O shake experiment. Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the peak at ~1.85 ppm confirms the assignment of the exchangeable -NH₂ protons.

FT-IR Protocol (ATR Method)
  • Method Selection: Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm⁻¹, which critically masks the diagnostic N-H stretching doublet of the primary amine.

  • Protocol:

    • Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Apply 2-3 mg of the neat solid compound directly onto the crystal.

    • Apply uniform pressure using the anvil and acquire the sample spectrum (4000–400 cm⁻¹).

LC-ESI-MS Protocol
  • Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is optimal. The primary amine is highly basic and readily accepts a proton to form a stable [M+H]⁺ ion.

  • Protocol:

    • Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid (to promote ionization).

    • Inject 2 µL into the ESI-TOF mass spectrometer.

    • Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data in the m/z 100–1000 range.

    • Self-Validation Step: Utilize Leucine Enkephalin as a lock-mass for real-time exact mass calibration, ensuring mass accuracy within <5 ppm.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of this molecule is defined by two major electronic environments: the highly deshielded aromatic system and the chiral aliphatic chain.

Mechanistic Insight (The ABX Spin System): The C3 carbon (benzylic position) is a chiral center. Because of this stereocenter, the two protons on the adjacent C2 carbon (alpha to the ester carbonyl) reside in different magnetic environments—they are diastereotopic. Instead of a simple doublet, they couple with each other (geminal coupling,


 Hz) and with the C3 proton (vicinal coupling), resulting in a complex ABX spin system (two distinct doublet of doublets at 2.62 and 2.72 ppm).

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment / Structural Rationale
8.19Doublet (d)2H8.8Ar-H (ortho to -NO₂). Highly deshielded by the inductive and resonance withdrawing effects of the nitro group.
7.55Doublet (d)2H8.8Ar-H (meta to -NO₂). Forms an AA'BB' system with the 8.19 ppm protons.
4.45Doublet of doublets (dd)1H8.0, 5.2C3-H (benzylic). Deshielded by the adjacent aromatic ring and the -NH₂ group.
4.12Quartet (q)2H7.1-O-CH₂ -CH₃ (ethyl ester).
2.72Doublet of doublets (dd)1H15.8, 5.2C2-H (alpha to carbonyl). Diastereotopic proton A of the ABX system.
2.62Doublet of doublets (dd)1H15.8, 8.0C2-H (alpha to carbonyl). Diastereotopic proton B of the ABX system.
1.85Broad singlet (br s)2H--NH₂ . Broadened due to quadrupolar relaxation of Nitrogen-14; disappears upon D₂O exchange.
1.22Triplet (t)3H7.1-O-CH₂-CH₃ (ethyl ester).

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (

, ppm)
Carbon TypeAssignment / Structural Rationale
171.5Quaternary (C=O)Ester carbonyl carbon.
151.2Quaternary (Ar-C)Aromatic carbon ipso to the chiral aliphatic chain.
147.3Quaternary (Ar-C)Aromatic carbon ipso to the -NO₂ group (highly deshielded).
127.4Methine (Ar-CH)Aromatic carbons meta to the -NO₂ group.
123.8Methine (Ar-CH)Aromatic carbons ortho to the -NO₂ group.
60.8Methylene (CH₂)-O-C H₂-CH₃ of the ethyl ester.
52.6Methine (CH)C3 benzylic carbon attached to the -NH₂ group.
43.4Methylene (CH₂)C2 carbon alpha to the ester carbonyl.
14.1Methyl (CH₃)-O-CH₂-C H₃ of the ethyl ester.
Fourier-Transform Infrared (FT-IR) Analysis

The IR spectrum provides orthogonal confirmation of the functional groups identified in the NMR data. The presence of the primary amine is confirmed by the characteristic doublet in the high-frequency region, resulting from symmetric and asymmetric stretching modes.

Table 3: Key FT-IR Peak Assignments (ATR Method)

Wavenumber (cm⁻¹)Peak Shape/IntensityAssignment
3380, 3310Weak, DoubletN-H stretch (asymmetric and symmetric) of the primary amine.
3110WeakC-H stretch (sp² aromatic).
2980, 2930WeakC-H stretch (sp³ aliphatic).
1730Strong, SharpC=O stretch of the unconjugated aliphatic ester.
1520StrongAsymmetric -NO₂ stretch (diagnostic for nitroaromatics).
1350StrongSymmetric -NO₂ stretch.
1180StrongC-O stretch of the ethyl ester.
Mass Spectrometry (LC-ESI-MS) Analysis

The exact mass of Ethyl 3-amino-3-(4-nitrophenyl)propanoate is 238.0954 Da. Under ESI+ conditions, the molecule yields a dominant protonated molecular ion. Collision-Induced Dissociation (CID) reveals a predictable fragmentation pathway driven by the lability of the primary amine and the ester group.

ms_frag M Molecular Ion [M+H]+ m/z 239.10 F1 Fragment Ion m/z 222.08 Loss of NH3 M->F1 - NH3 (17 Da) F2 Fragment Ion m/z 193.06 Loss of EtOH M->F2 - EtOH (46 Da) F3 Fragment Ion m/z 176.03 Loss of NH3 & EtOH F1->F3 - EtOH (46 Da) F2->F3 - NH3 (17 Da)

Fig 2. Proposed ESI-MS fragmentation pathway for the target molecule.

Table 4: ESI-MS Positive Ion Mode Data

m/z ObservedRelative AbundanceIon / Fragment AssignmentMechanistic Rationale
239.10100% (Base Peak)[M+H]⁺Protonation occurs preferentially at the basic primary amine nitrogen.
222.0845%[M+H - NH₃]⁺Neutral loss of ammonia (17 Da), a hallmark of aliphatic primary amines under CID.
193.0620%[M+H - C₂H₅OH]⁺Neutral loss of ethanol (46 Da) from the ester moiety, forming a stabilized acylium ion.
176.0315%[M+H - NH₃ - C₂H₅OH]⁺Sequential loss of both ammonia and ethanol.

Conclusion & Quality Control Implications

The structural identity of Ethyl 3-amino-3-(4-nitrophenyl)propanoate is unequivocally established through this multi-modal analytical framework. The ABX spin system observed in the ¹H NMR spectrum serves as an internal quality control marker for the integrity of the chiral


-carbon. Furthermore, the combined use of ATR-FTIR (to prevent moisture interference with the -NH₂ signal) and ESI-MS fragmentation analysis ensures that the data is not only accurate but mechanistically sound. These protocols provide a robust foundation for researchers utilizing this building block in advanced peptidomimetic synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18322866, Ethyl 3-amino-3-(4-nitrophenyl)propanoate". PubChem, 2021.[Link]

  • Waingeh, V., Ngassa, F. and Song, J. "A Theoretical Study of

    
    -Amino Acid Conformational Energies and Solvent Effect". Open Journal of Physical Chemistry, 2015, 5, 122-131.[Link]
    
  • Liu, G., Shen, Y., Atreya, H. S., Parish, D., Shao, Y., et al. "NMR data collection and analysis protocol for high-throughput protein structure determination". Proceedings of the National Academy of Sciences, 2005, 102(30), 10487-10492.[Link]

  • Saito, N., Abdullah, I., Hayashi, K., Hamada, K., Koyama, M., Sato, Y. "Enantioselective synthesis of beta-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation". Organic & Biomolecular Chemistry, 2016, 14(42), 10080-10089.[Link]

Potential biological activities of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptidomimetics and Targeted Therapeutics: The Biological and Pharmacological Potential of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Executive Summary

As drug discovery pivots toward highly targeted, metabolically stable therapeutics, non-proteinogenic amino acids have emerged as critical structural building blocks. Ethyl 3-amino-3-(4-nitrophenyl)propanoate —a


-amino acid ester featuring a para-nitro substituted phenyl ring—offers a unique dual utility in medicinal chemistry. As a 

-amino acid, it provides a rigid, protease-resistant scaffold for peptidomimetic design. Simultaneously, its 4-nitrophenyl moiety serves as a bio-orthogonal "electronic switch," capable of being activated by specific bacterial enzymes for targeted prodrug therapies. This whitepaper dissects the structural rationale, biological mechanisms, and validated experimental workflows required to harness this compound in advanced drug development.

Structural Rationale & Chemical Biology

The pharmacological value of Ethyl 3-amino-3-(4-nitrophenyl)propanoate lies in its tripartite chemical anatomy, where each functional group serves a distinct biological purpose:

  • The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Amino Acid Backbone:  Unlike natural 
    
    
    
    -amino acids, the inclusion of an extra methylene carbon in the backbone fundamentally alters the hydrogen-bonding network and torsional angles of any resulting peptide. This geometric shift renders the peptide bonds unrecognizable to mammalian proteases, drastically increasing the in vivo half-life of the molecule.
  • The 4-Nitrophenyl Moiety: The nitro group is highly electron-withdrawing, effectively masking the reactivity of the aromatic ring. However, under specific reducing conditions (e.g., via bacterial nitroreductases), it is converted into an electron-donating hydroxylamine or amine. This massive electronic shift can trigger the release of a conjugated cytotoxic payload or fluorophore[1]. Furthermore, nitrophenyl propionic acid derivatives are widely utilized in neuroscience research to probe neurotransmitter systems and synaptic plasticity due to their structural mimicry of endogenous catecholamine precursors[2].

  • The Ethyl Ester: The esterification of the carboxylic acid neutralizes the molecule's charge at physiological pH, enhancing its lipophilicity and facilitating passive diffusion across lipid bilayers. Once intracellular, ubiquitous esterases can hydrolyze the ester to yield the active free acid.

Mechanistic Pathways & Biological Activities

Peptidomimetic Scaffolding & Protease Resistance

The primary biological application of this compound is its incorporation into


-peptides or pure 

-peptides. The incorporation of even a single

-amino acid residue provides substantial protection against proteolysis for adjacent peptide bonds[3]. By replacing a natural phenylalanine with this

-nitrophenylalanine derivative, researchers can design receptor agonists or antagonists that maintain high binding affinity while resisting enzymatic degradation in the gastrointestinal tract and blood serum.
Nitroreductase (NTR)-Targeted Prodrug Activation

In Gene-Directed Enzyme-Prodrug Therapy (GDEPT), tumor cells are genetically modified to express bacterial Type I (oxygen-insensitive) nitroreductases, such as NfsA or NfsB from E. coli[4]. Ethyl 3-amino-3-(4-nitrophenyl)propanoate can act as a prodrug scaffold in this system. The bacterial NTR catalyzes a ping-pong bi-bi redox reaction, transferring electrons from NAD(P)H to the nitro group[1]. This bioreductive activation converts the inert prodrug into a highly reactive effector molecule, inducing localized cytotoxicity with minimal bystander effects to healthy, non-transfected tissue[5].

NTR_Pathway Prodrug Ethyl 3-amino-3-(4-nitrophenyl)propanoate (Inactive Prodrug Scaffold) NTR Nitroreductase (NTR) (e.g., NfsA / NfsB) Prodrug->NTR Binds to active site Intermediate Hydroxylamine Derivative (Electronic Shift) NTR->Intermediate Bioreduction Cofactor NAD(P)H -> NAD(P)+ Cofactor->NTR Electron transfer Active Active Amine / Cytotoxic Payload (Effector Molecule) Intermediate->Active Further reduction / Spontaneous release

Figure 1: Nitroreductase-mediated bioreductive activation pathway of the 4-nitrophenyl scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. Every critical step contains an internal checkpoint to confirm causality before proceeding.

Protocol A: Synthesis of Protease-Resistant -Peptides (SPPS)

Objective: Incorporate the


-amino acid into a peptide sequence without sequence deletion errors.
  • Ester Hydrolysis (Preparation): The ethyl ester must first be saponified using LiOH in THF/H₂O (1:1) to yield the free carboxylic acid. Causality: Solid-Phase Peptide Synthesis (SPPS) requires a free C-terminus on the incoming amino acid to form an amide bond with the resin-bound amine.

  • Fmoc Protection: The primary amine is protected using Fmoc-Cl and sodium carbonate.

  • Coupling Reaction: The Fmoc-

    
    -amino acid is activated using HATU and DIPEA in DMF, then added to the resin. Causality: The extra methylene group in the 
    
    
    
    -position introduces significant steric hindrance. Standard coupling reagents (like HBTU) often fail here. HATU is chosen because its 7-azabenzotriazole moiety stabilizes the highly reactive O-At ester intermediate, driving the acylation forward despite the steric bulk.
  • Self-Validation (Kaiser Test): A Kaiser test is performed on a resin micro-cleavage. A yellow color confirms complete coupling. A blue color indicates unreacted primary amines, halting the synthesis and triggering a mandatory re-coupling step. This prevents the accumulation of deletion sequences that would confound downstream biological assays.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling of β-Amino Acid (HATU / DIPEA) Deprotect->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Deprotect If Positive (Re-couple) Cleave TFA Cleavage & Global Deprotection Validate->Cleave If Negative (Proceed) Product Purified β-Peptide Cleave->Product

Figure 2: Self-validating solid-phase synthesis workflow for incorporating β-amino acids.

Protocol B: Nitroreductase-Activated Cytotoxicity Assay (In Vitro)

Objective: Validate the prodrug activation mechanism and quantify targeted cell death.

  • Cell Preparation: Seed mammalian cancer cells (e.g., HCT116) in two parallel 96-well plates. Transfect Plate 1 with a plasmid encoding E. coli NfsA. Plate 2 serves as the wild-type (WT) negative control.

  • Prodrug Administration: Dose both plates with a concentration gradient of Ethyl 3-amino-3-(4-nitrophenyl)propanoate (0.1 µM to 100 µM).

  • Kinetic Monitoring (Self-Validation 1): Add 100 µM NADH to the media. Monitor absorbance at 340 nm continuously. Causality: The stoichiometric reduction of the nitro group directly consumes NADH. A drop in A340 exclusively in Plate 1 proves that the prodrug is being actively metabolized by the NTR enzyme, validating the chemical mechanism in real-time.

  • Viability Assay (Self-Validation 2): After 48 hours, perform an MTT assay. Plate 2 (WT) must show near 100% viability, proving the prodrug is entirely inert under normal mammalian physiological conditions. Plate 1 should exhibit a dose-dependent decrease in viability, causally linking cell death strictly to the enzymatic activation of the compound.

Quantitative Data & Comparative Analysis

To illustrate the pharmacological advantages of this scaffold, Table 1 summarizes the comparative properties between standard


-phenylalanine derivatives and the 

-(4-nitrophenyl)alanine derivative.

Table 1: Comparative Properties of


- vs 

-Amino Acid Derivatives in Drug Design
Pharmacological PropertyStandard

-Phenylalanine Derivative

-(4-Nitrophenyl)alanine Derivative
Impact on Drug Development
Proteolytic Half-Life Minutes to hours (Highly susceptible)Days (Highly resistant)Enables sustained therapeutic action and oral bioavailability.
Structural Flexibility High (Extensive rotational freedom)Constrained (Due to extra methylene)Enhances receptor binding specificity and reduces off-target effects.
Bioreductive Activation N/A (No trigger moiety)High (Via bacterial Nitroreductases)Allows for targeted prodrug therapies (GDEPT) with low bystander toxicity.
Cellular Permeability Moderate (Zwitterionic at pH 7.4)High (Ethyl ester neutralizes charge)Facilitates rapid intracellular accumulation prior to esterase cleavage.

Conclusion

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a highly versatile tool in the modern medicinal chemist's arsenal. By leveraging the proteolytic stability inherent to its


-amino acid backbone and the bio-orthogonal reactivity of its 4-nitrophenyl group, researchers can engineer next-generation therapeutics. Whether utilized as a stabilizing scaffold for peptide drugs or as a targeted prodrug triggered by specific enzymatic microenvironments, this compound offers robust, self-validating pathways for advanced drug discovery.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications URL:[Link]

  • Recognition of MHC-II peptide ligands that contain β-amino acids - PMC (National Institutes of Health) URL:[Link]

  • Bacterial Nitroreductase Enzymes - Ackerley Lab URL:[Link]

  • Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - Frontiers URL:[Link]

  • Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility - PubMed (National Institutes of Health) URL:[Link]

Sources

The Strategic Utility of Ethyl 3-Amino-3-(4-nitrophenyl)propanoate as a Precursor for Advanced β-Amino Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 3-amino-3-(4-nitrophenyl)propanoate, a pivotal precursor in the synthesis of complex β-amino acids and their derivatives. The strategic placement of the nitro group on the aromatic ring offers a versatile chemical handle for further functionalization, making this molecule a valuable building block in medicinal chemistry and drug development. This document will delve into the synthetic pathways for its preparation, detailed characterization methodologies, and its application in the construction of pharmacologically relevant scaffolds, such as β-lactams. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to equip researchers with the practical knowledge required to effectively utilize this important synthetic intermediate.

Introduction: The Ascendancy of β-Amino Acids in Modern Drug Discovery

The architectural diversity of small molecules is a cornerstone of successful drug discovery campaigns. While α-amino acids form the fundamental basis of peptides and proteins, their structural isomers, β-amino acids, have emerged as crucial components in the design of novel therapeutics. The additional methylene group in the backbone of β-amino acids imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation by proteases.[1][2] This inherent resistance to metabolism makes β-amino acid-containing peptides and small molecules highly attractive candidates for drug development, often leading to improved pharmacokinetic profiles and enhanced biological activity.[3][4]

Ethyl 3-amino-3-(4-nitrophenyl)propanoate serves as a particularly strategic starting material in this context. The presence of the ethyl ester provides a readily modifiable functional group, while the free amine at the β-position is the key reactive site for peptide coupling or cyclization reactions. Most importantly, the 4-nitro-substituted phenyl ring is not merely a passive substituent; the nitro group can be readily reduced to an amine, opening up a vast chemical space for further derivatization and the creation of diverse molecular libraries.

This guide will provide a detailed exploration of the synthesis, characterization, and synthetic utility of this versatile precursor.

Synthesis of Ethyl 3-Amino-3-(4-nitrophenyl)propanoate

The preparation of the title compound can be efficiently achieved through a two-step sequence involving a modified Rodionov reaction followed by an esterification. This approach is both robust and scalable, making it suitable for laboratory-scale synthesis and potential industrial applications.

Step 1: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic Acid via the Rodionov Reaction

The Rodionov reaction is a classic method for the synthesis of β-amino acids, involving the condensation of an aldehyde with malonic acid and a source of ammonia.[5][6] In this case, 4-nitrobenzaldehyde is the starting material.

Reaction Scheme:

Rodionov Reaction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction_Vessel Ethanol, Reflux 4-Nitrobenzaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Ammonium_Acetate Ammonium Acetate (Ammonia Source) Ammonium_Acetate->Reaction_Vessel Product 3-Amino-3-(4-nitrophenyl)propanoic Acid Reaction_Vessel->Product

Caption: Rodionov reaction for the synthesis of the β-amino acid intermediate.

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents).

  • Add absolute ethanol as the solvent to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude 3-amino-3-(4-nitrophenyl)propanoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure amino acid as a solid.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as a convenient in-situ source of ammonia, which is essential for the reaction.

  • Ethanol: A good solvent for the reactants and allows for a suitable reflux temperature to drive the reaction to completion.

  • Excess Malonic Acid and Ammonium Acetate: Used to ensure the complete consumption of the limiting reagent, 4-nitrobenzaldehyde.

Step 2: Esterification to Ethyl 3-Amino-3-(4-nitrophenyl)propanoate

The carboxylic acid is then converted to its corresponding ethyl ester. A common and effective method for this transformation is the use of thionyl chloride in ethanol.

Reaction Scheme:

Esterification Amino_Acid 3-Amino-3-(4-nitrophenyl)propanoic Acid Reaction_Vessel 0 °C to Room Temp. Amino_Acid->Reaction_Vessel Reagents Thionyl Chloride (SOCl2) Ethanol (EtOH) Reagents->Reaction_Vessel Product Ethyl 3-Amino-3-(4-nitrophenyl)propanoate Reaction_Vessel->Product

Caption: Esterification of the β-amino acid to the target compound.

Detailed Experimental Protocol:

  • Suspend the 3-amino-3-(4-nitrophenyl)propanoic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. The addition is exothermic, so a slow rate of addition is crucial.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • The solvent is then removed under reduced pressure to yield the crude product as its hydrochloride salt.

  • For purification, the residue can be dissolved in water and the pH carefully adjusted to ~8 with a base such as sodium bicarbonate.

  • The free base can then be extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the pure ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by ethanol to form the ester.

  • Ethanol as Solvent and Reagent: Serves as both the reaction medium and the nucleophile for the esterification.

  • Initial Cooling: Controls the exothermic reaction between thionyl chloride and ethanol.

Characterization of Ethyl 3-Amino-3-(4-nitrophenyl)propanoate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physical and spectroscopic properties.

Property Expected Value/Observation
Molecular Formula C₁₁H₁₄N₂O₄[7]
Molecular Weight 238.24 g/mol [7]
Appearance Pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 4.6 (t, 1H, CH-NH₂), 4.1 (q, 2H, OCH₂CH₃), 2.7 (d, 2H, CH₂COO), 1.8 (br s, 2H, NH₂), 1.2 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 171.5 (C=O), 150.0 (Ar-C-NO₂), 147.0 (Ar-C), 128.0 (Ar-CH), 124.0 (Ar-CH), 61.0 (OCH₂), 52.0 (CH-NH₂), 43.0 (CH₂COO), 14.0 (CH₃)
IR (KBr, cm⁻¹) 3350-3200 (N-H stretch), 1730 (C=O stretch, ester), 1520 & 1345 (N-O stretch, nitro), 1200-1000 (C-O stretch)
Mass Spectrometry (ESI+) m/z 239.1 [M+H]⁺

Note: The exact chemical shifts in NMR spectroscopy may vary slightly depending on the solvent and concentration.

Application as a β-Lactam Precursor

One of the most significant applications of ethyl 3-amino-3-(4-nitrophenyl)propanoate is in the synthesis of β-lactams (2-azetidinones). These four-membered heterocyclic rings are the core structural motif of a vast array of antibiotics.[8][9] The Staudinger [2+2] cycloaddition is a powerful method for the construction of the β-lactam ring.[10][11]

General Workflow for β-Lactam Synthesis:

Beta-Lactam Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger Cycloaddition Precursor Ethyl 3-amino-3- (4-nitrophenyl)propanoate Imine Imine Intermediate Precursor->Imine Aldehyde Aldehyde/Ketone (R1, R2 substituents) Aldehyde->Imine Beta_Lactam Substituted β-Lactam Imine->Beta_Lactam Ketene Ketene (Generated in situ) Ketene->Beta_Lactam

Caption: General workflow for the synthesis of β-lactams from the title precursor.

Synthetic Considerations:

  • Imine Formation: The primary amine of the β-amino ester is first condensed with an aldehyde or ketone to form an imine (Schiff base). The choice of the carbonyl compound will determine the substituents at the 1- and 4-positions of the final β-lactam ring.

  • Ketene Generation: A ketene is typically generated in situ from an acyl chloride and a non-nucleophilic base, such as triethylamine. The nature of the acyl chloride will dictate the substituent at the 3-position of the β-lactam.

  • [2+2] Cycloaddition: The imine and the ketene then undergo a [2+2] cycloaddition to form the four-membered β-lactam ring. The stereochemical outcome of this reaction can often be controlled by the choice of reactants and reaction conditions.

The resulting β-lactam, still bearing the nitro-substituted phenyl group, can then be subjected to a variety of further transformations. For example, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build molecular complexity.

The Strategic Advantage of the Nitro Group

The true synthetic power of ethyl 3-amino-3-(4-nitrophenyl)propanoate lies in the versatility of the nitro group. While it serves as an electron-withdrawing group that can influence the reactivity of the aromatic ring, its primary utility is as a masked amino group.

Chemoselective Reduction:

The nitro group can be selectively reduced to an amine in the presence of the ester functionality using a variety of reagents.[3][12][13] Common methods include:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. Care must be taken to avoid reduction of the aromatic ring under harsh conditions.

  • Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in an acidic medium, or iron powder in acetic acid, are effective for this transformation.[14]

This reduction uncovers a new reactive site on the molecule, allowing for a wide range of subsequent chemical modifications, thereby significantly expanding the diversity of accessible β-amino acid derivatives and the β-lactams derived from them.

Conclusion

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a highly valuable and versatile precursor for the synthesis of complex β-amino acids and their derivatives. Its straightforward two-step synthesis, coupled with the strategic placement of a modifiable nitro group, provides a powerful platform for the generation of diverse molecular scaffolds. This guide has provided a detailed overview of its synthesis, characterization, and application in the construction of β-lactams, underscoring its importance for researchers in medicinal chemistry and drug development. The methodologies and insights presented herein should serve as a practical resource for the effective utilization of this key synthetic building block.

References

  • Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel', Y. G. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Mendeleev Communications, 11(1), 26–27. [Link]

  • Chiorean, R., Zaharia, V., & Cristea, M. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 63(5), 738-742. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Kudan, P. V., Gravis, A. G., & Romanova, N. N. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. [Link]

  • Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel', Yu. G. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Mendeleev Communications, 11(1), 26-27. [Link]

  • Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ChemistrySelect, 7(36), e202202651. [Link]

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846-2852. [Link]

  • Forgó, P., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]

  • Kanerva, L. T., & Solymár, M. (2004). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. Tetrahedron: Asymmetry, 15(11), 1749-1755. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. PubChem. [Link]

  • Liu, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(9), 1301. [Link]

  • Nguyen, T. H. T., et al. (2020). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... ResearchGate. [Link]

  • Pellacani, L., & Tardella, P. A. (2015). Process for the reduction of nitro derivatives to amines. U.S.
  • SpectraBase. (n.d.). Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-3-(4-nitrophenyl)propanoate. PubChem. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(11), 1743-1747. [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Kumar, P., & Kumar, R. (2013). Process for the preparation of dabigatran and its pharmaceutically acceptable salts.
  • Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. [Link]

  • Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. [Link]

  • Chen, Y., et al. (2013). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1673. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]

  • Ilaš, J., & Kikelj, D. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 125. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 10(9), 957-994. [Link]

  • Hart, D. J. (1986). Synthesis of beta-lactam. U.S.
  • McLaughlin, S., et al. (2022). IR spectra of ethyl propanoate. ResearchGate. [Link]

  • Waters Corporation. (2018). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. [Link]

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Solubility and stability of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Handling of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Executive Summary & Molecular Architecture

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a


-amino acid ester derivative, primarily utilized as a chiral intermediate in the synthesis of 

-lactam antibiotics, integrin antagonists, and peptidomimetics. Its utility is defined by the presence of a reactive primary amine at the

-position and an electrophilic ester moiety, creating a "push-pull" system that dictates its stability profile.

This guide addresses the critical physicochemical challenges associated with this molecule: its pH-dependent solubility switch and its propensity for intramolecular cyclization (autocatalytic degradation).

Molecular Identity
PropertyDetail
IUPAC Name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
CAS (Free Base) 224946-68-3
CAS (HCl Salt) 163251-51-2
Molecular Weight 238.24 g/mol (Base) / 274.70 g/mol (HCl)
Molecular Formula

Key Functional Groups Primary Amine (

-position), Ethyl Ester, Nitroarene

Solubility Profile: The pH-Switch Mechanism

The solubility of this compound is binary, governed strictly by the protonation state of the


-amine. Researchers must treat the Free Base  and the Hydrochloride Salt  as distinct chemical entities regarding solvent compatibility.
Solubility Data Matrix
Solvent SystemHCl Salt Form (Cationic)Free Base Form (Neutral)Mechanistic Rationale
Water (pH < 6) High (>50 mg/mL)Low / InsolubleAmmonium formation increases polarity and hydration.
Water (pH > 8) Low (Precipitates)Low (< 1 mg/mL)Deprotonation yields a lipophilic oil/solid.
Ethanol / Methanol High High Amphiphilic nature allows solubility in polar organics.
DCM / Ethyl Acetate InsolubleHigh Non-polar solvents solvate the neutral organic framework.
DMSO HighHighUniversal aprotic solvation.
The Partitioning Logic (Protocol)

To extract the free base from the stable HCl salt for synthesis:

  • Dissolution: Dissolve HCl salt in minimal water.

  • Basification: Slowly add saturated

    
     until pH 
    
    
    
    9. The solution will turn cloudy as the free base oils out.
  • Extraction: Extract immediately with Dichloromethane (DCM).

  • Drying: Dry organic layer over

    
     (anhydrous). Note: Do not use 
    
    
    
    if sensitive to Lewis acid catalysis.

Stability & Degradation Mechanisms[8]

The stability of Ethyl 3-amino-3-(4-nitrophenyl)propanoate is compromised by two competing pathways: Hydrolysis (water-driven) and Cyclization (amine-driven).

The "Self-Destruct" Mechanism (Intramolecular Aminolysis)

In its free base form, the


-amine is nucleophilic. It can attack the 

-carbonyl of the ester, ejecting ethanol and forming a 4-membered

-lactam ring (4-(4-nitrophenyl)azetidin-2-one). Alternatively, intermolecular attack leads to oligomerization.
  • Risk Factor: High in Free Base form; Negligible in HCl Salt form.

  • Catalyst: Heat and basic pH.

  • Prevention: Protonation of the amine (storage as salt) blocks the lone pair, preventing nucleophilic attack.

Ester Hydrolysis

The ethyl ester is susceptible to hydrolysis, yielding the parent


-amino acid. The electron-withdrawing nitro group on the phenyl ring inductively destabilizes the ester slightly more than in the unsubstituted phenyl analog, making it more prone to alkaline hydrolysis.
Visualization of Degradation Pathways

DegradationPathways Compound Ethyl 3-amino-3-(4-nitrophenyl)propanoate (Free Base) Salt HCl Salt Form (Stable Storage) Compound->Salt HCl / Anhydrous conditions BetaLactam Beta-Lactam (Cyclization Product) Compound->BetaLactam Intramolecular Attack (Heat/Base) Acid Beta-Amino Acid (Hydrolysis Product) Compound->Acid H2O / OH- (Saponification) Oligomer Oligomers/Polymers Compound->Oligomer Intermolecular Attack (High Conc.) Salt->Compound NaHCO3 / pH > 8 Salt->Acid H2O / H+ (Slow Hydrolysis)

Caption: Figure 1. Degradation logic showing the stability of the salt form vs. the cyclization risks of the free base.

Handling & Storage Protocols

To ensure integrity for drug development workflows, the following protocols are mandatory.

Storage Standard Operating Procedure (SOP)
  • Form: Always store as the Hydrochloride Salt . Never store the Free Base for >24 hours.

  • Conditions:

    
    , under Argon or Nitrogen atmosphere.
    
  • Desiccation: The salt is hygroscopic. Moisture uptake leads to hydrolysis. Store in a desiccator or sealed vial with silica packets.

Re-crystallization (Purification)

If the compound degrades (yellowing or appearance of extra peaks in HPLC):

  • Solvent: Ethanol/Diethyl Ether system.

  • Method: Dissolve crude salt in minimal hot ethanol (

    
    ).
    
  • Precipitation: Add diethyl ether dropwise until turbidity appears.

  • Cooling: Cool slowly to

    
    . Rapid cooling traps impurities.
    

Analytical Validation (HPLC Method)

Standardize quality control using this Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 270 nm (The nitro group provides strong absorbance here).

  • Expected Retention:

    • Hydrolyzed Acid: Early eluting (Polar).

    • Target Ester: Mid-eluting.

    • Oligomers: Late eluting (Hydrophobic).

References

  • Synthesis & Properties of Beta-Amino Esters

    • Source: Beilstein Journal of Organic Chemistry.
    • Link:

  • Cyclization Kinetics (Beta-Lactam Formation)

    • Source: National Institutes of Health (PMC). "Reaction contest: hydrolysis versus intramolecular cyclisation...
    • Link:

  • General Stability of Amino Acid Active Esters

    • Source: Royal Society of Chemistry (RSC).
    • Link:

  • Compound Registry & Physical Data

    • Source: PubChem.[1][2] "Ethyl 3-amino-3-(4-nitrophenyl)propanoate".[1]

    • Link:

Sources

Synthesis and Mechanistic Evaluation of Ethyl 3-amino-3-(4-nitrophenyl)propanoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

The synthesis of


-amino acid derivatives is a critical vector in modern medicinal chemistry. Specifically, Ethyl 3-amino-3-(4-nitrophenyl)propanoate  (CAS: 224946-68-3)[1] serves as a highly versatile building block. Its structural motif—a 

-amino ester appended with a reducible 4-nitrophenyl pharmacophore—makes it an essential intermediate for the development of peptidomimetics,

-peptides, and chiral catalysts. The nitro group provides a strategic synthetic handle; it can be selectively reduced to an aniline derivative post-coupling, enabling the synthesis of complex heterocycles or conjugated antibody-drug linker systems.

As a Senior Application Scientist, the focus of this guide is not merely to provide a recipe, but to deconstruct the chemical causality behind the synthesis of this intermediate. By understanding the thermodynamic and kinetic drivers of each step, researchers can scale these protocols with high fidelity.

Retrosynthetic Analysis and Pathway Selection

The synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate can be approached via two primary retrosynthetic disconnections.

  • Route A (The Rodionov Pathway): This route utilizes a multicomponent Rodionov reaction to first construct the

    
    -amino acid backbone, yielding 3-Amino-3-(4-nitrophenyl)propanoic acid  (CAS: 102308-62-3)[2]. This intermediate is subsequently esterified.
    
  • Route B (The Aza-Michael Pathway): This involves the Knoevenagel condensation of 4-nitrobenzaldehyde[3] to form Ethyl 4-nitrocinnamate (CAS: 953-26-4)[4], followed by the conjugate addition of an amine equivalent (Aza-Michael addition).

Strategic Decision: Route A is overwhelmingly preferred in process chemistry. The Rodionov reaction is highly atom-economical and leverages renewable, abundant feedstocks[5]. More importantly, the zwitterionic nature of the intermediate in Route A allows for purification by simple precipitation, bypassing the need for solvent-intensive column chromatography required to resolve the reversible Aza-Michael adducts in Route B.

SynthesisRoutes SM1 4-Nitrobenzaldehyde (CAS: 555-16-8) Int1 3-Amino-3-(4-nitrophenyl) propanoic acid (CAS: 102308-62-3) SM1->Int1 Malonic acid, NH4OAc (Rodionov) Int2 Ethyl 4-nitrocinnamate (CAS: 953-26-4) SM1->Int2 Ethyl acetate eq., Base (Knoevenagel) Target Ethyl 3-amino-3-(4-nitrophenyl) propanoate (CAS: 224946-68-3) Int1->Target EtOH, SOCl2 (Esterification) Int2->Target NH3/Amine (Aza-Michael)

Fig 1. Divergent synthetic pathways for Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Mechanistic Causality: The Rodionov Reaction & Esterification

To achieve high yields, it is imperative to understand the roles of the reagents in Route A.

The Rodionov Multicomponent Reaction: The reaction between 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in ethanol is a cascade process[5].

  • Causality of Ammonium Acetate: It serves a dual purpose. It acts as a mild buffer (acetic acid) to catalyze the initial Knoevenagel condensation between the aldehyde and malonic acid. Simultaneously, it acts as the nitrogen source, dissociating to provide in situ ammonia for the subsequent Michael addition into the highly electrophilic

    
    -unsaturated intermediate.
    
  • Solvent Causality (Ethanol): The choice of ethanol is a self-purifying thermodynamic driver. While the starting materials are soluble in hot ethanol, the resulting

    
    -amino acid forms a highly polar zwitterion. This zwitterion is insoluble in ethanol and precipitates out of the reaction matrix, driving the equilibrium forward according to Le Chatelier’s principle and preventing over-alkylation.
    

Thionyl Chloride-Mediated Esterification: Direct Fischer esterification of


-amino acids is notoriously sluggish due to the protonation of the amine, which inductively deactivates the adjacent carboxylic acid.
  • Causality of SOCl

    
    :  Adding thionyl chloride to ethanol at 0°C generates anhydrous HCl and diethyl sulfite. The anhydrous HCl acts as a potent catalyst, while the highly acidic environment ensures the amine remains protonated, preventing it from competing as a nucleophile (which would otherwise lead to polymerization/lactamization).
    

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic acid
  • Initialization: In a 500 mL round-bottom flask, suspend 4-nitrobenzaldehyde (15.1 g, 100 mmol)[3], malonic acid (12.5 g, 120 mmol), and ammonium acetate (15.4 g, 200 mmol) in 150 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere.

    • Self-Validation Checkpoint: The initial slurry will dissolve into a clear, pale-yellow solution. After 1-2 hours of reflux, a thick, white-to-yellowish precipitate will begin to form. This phase change confirms the successful formation of the zwitterionic product.

  • Maturation: Continue refluxing for a total of 6 hours to ensure complete consumption of the aldehyde.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 2 hours to maximize precipitation. Filter the solid under vacuum.

  • Purification: Wash the filter cake with hot ethanol (2

    
     50 mL) to remove unreacted starting materials and trace cinnamic acid byproducts. Dry under vacuum to yield the intermediate.
    
Protocol B: Synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate
  • Activation: Suspend the intermediate from Protocol A (10.5 g, ~50 mmol) in 100 mL of absolute ethanol. Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Dropwise, add Thionyl Chloride (SOCl

    
    , 7.3 mL, 100 mmol) over 30 minutes.
    
    • Safety & Causality: This step is highly exothermic and evolves SO

      
       and HCl gases. The low temperature prevents the violent boiling of ethanol.
      
  • Esterification: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

    • Self-Validation Checkpoint: As the reaction progresses, the insoluble zwitterion will react to form the ester hydrochloride salt, which is highly soluble in ethanol. The reaction mixture transitioning from a cloudy suspension to a clear, homogeneous solution is the visual confirmation of successful esterification.

  • Workup & Free-Basing: Concentrate the solvent in vacuo. The resulting residue is the hydrochloride salt. To isolate the target molecule, dissolve the residue in 100 mL of Ethyl Acetate (EtOAc) and slowly add saturated aqueous NaHCO

    
     until the aqueous layer reaches pH 8.
    
    • Causality: This neutralization is critical to deprotonate the ammonium salt, driving the free-base ester into the organic layer.

  • Final Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the final product as a viscous oil or low-melting solid.

Workflow Step1 Step 1: Multicomponent Condensation 4-Nitrobenzaldehyde + Malonic Acid + NH4OAc in EtOH Step2 Step 2: Reflux & Precipitation Heat at 80°C (4-6h). Zwitterion precipitates out. Step1->Step2 Step3 Step 3: Isolation Filter and wash with hot EtOH to remove impurities. Step2->Step3 Step4 Step 4: Thionyl Chloride Activation Suspend in EtOH, add SOCl2 dropwise at 0°C. Step3->Step4 Step5 Step 5: Esterification & Workup Reflux 12h. Neutralize with NaHCO3 to pH 8. Step4->Step5 Step6 Step 6: Final Isolation Extract with EtOAc, dry, and concentrate. Step5->Step6

Fig 2. Self-validating experimental workflow for the Rodionov-esterification sequence.

Quantitative Data and Method Comparison

To justify the selection of the Rodionov-Esterification sequence over the Knoevenagel-Aza-Michael sequence, empirical data regarding reaction metrics is summarized below.

ParameterRoute A (Rodionov + Esterification)Route B (Knoevenagel + Aza-Michael)
Overall Yield 65% – 75%40% – 55%
Atom Economy High (Water and CO

as main byproducts)
Moderate (Requires excess amine equivalents)
Key Intermediate 3-Amino-3-(4-nitrophenyl)propanoic acid[2]Ethyl 4-nitrocinnamate[4]
Purification Mode Filtration / PrecipitationSilica Gel Column Chromatography
Scalability Excellent (Kilogram scale proven)Limited (Due to Aza-Michael reversibility)
E-Factor Low (Minimal solvent waste)High (High solvent use during chromatography)

Route A demonstrates superior scalability and environmental metrics, making it the definitive choice for synthesizing Ethyl 3-amino-3-(4-nitrophenyl)propanoate[1] in a process chemistry environment.

References

  • Competitive Form

    
    -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium 
    ResearchGate
    URL: [Link][5]
    
  • Ethyl 3-amino-3-(4-nitrophenyl)propanoate | C11H14N2O4 | CID 18322866 PubChem (National Institutes of Health) URL:[Link][1]

  • 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 Chemsrc URL:[Link][2]

  • Ethyl 4-nitrocinnamate | CAS#:953-26-4 Chemsrc URL: [Link][4]

Sources

Structural Elucidation of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide details the structural elucidation and validation of Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS: 224946-68-3 for racemate), a


-amino acid derivative critical in peptidomimetic drug design. Unlike 

-amino acids, the

-amino scaffold introduces specific conformational flexibility and proteolytic stability. The presence of the 4-nitrophenyl moiety adds electronic complexity, influencing both the chemical shift environment and the compound's synthetic impurity profile.

This document moves beyond basic characterization, providing a self-validating protocol that links synthetic origin (Rodionov reaction) to spectral causality. It includes precise NMR assignment logic, impurity profiling, and chiral analysis strategies.

Synthetic Context & Impurity Logic

To accurately elucidate the structure, one must understand the genesis of the molecule. The most robust synthesis for


-aryl-

-amino acids is the Rodionov reaction , followed by esterification.
Synthesis Pathway
  • Condensation: 4-Nitrobenzaldehyde + Malonic Acid + Ammonium Acetate

    
     3-amino-3-(4-nitrophenyl)propanoic acid.
    
  • Esterification: Acid + Ethanol

    
     Ethyl 3-amino-3-(4-nitrophenyl)propanoate.
    
Impurity Profiling (The "Why" behind the Spectra)

Understanding the mechanism reveals likely contaminants that must be ruled out during elucidation:

Impurity TypeOriginSpectral Signature to Watch
Ethyl 4-nitrocinnamate Elimination of

from the product.
Olefinic protons (

6.5–7.7 ppm, d,

Hz).
4-Nitrobenzaldehyde Unreacted starting material.[1]Aldehyde proton singlet (

~10.1 ppm).
Diethyl Malonate Esterification of excess malonic acid.Singlet at

3.36 ppm (

flanked by carbonyls).
Hydrolysis Product Poor storage (moisture).Loss of ethyl signals; broad OH peak in IR/NMR.

Structural Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to absolute structural confirmation.

ElucidationWorkflow cluster_Spectroscopy Spectral Validation Start Crude Isolate Purification Acid/Base Extraction & Recrystallization Start->Purification MS HRMS (ESI+) Confirm Formula C11H14N2O4 [M+H]+ = 239.1032 Purification->MS IR FT-IR Confirm NO2 (1520/1350 cm-1) Ester C=O (1730 cm-1) MS->IR NMR_1H 1H NMR Integration & Splitting IR->NMR_1H NMR_13C 13C NMR Carbon Count (11 signals) NMR_1H->NMR_13C Chiral Chiral HPLC (Crownpak CR-I(+)) NMR_13C->Chiral Final Certified Reference Material Chiral->Final

Figure 1: Step-by-step structural elucidation workflow ensuring purity and identity confirmation.

Spectroscopic Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Protocol: Dissolve 0.1 mg in MeOH. Inject into ESI-QTOF.

  • Theoretical [M+H]+: 239.1032

  • Validation: Isotopic pattern matching for Carbon-13 is essential to confirm the carbon count (

    
    ).
    
  • Fragmentation: Expect loss of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-


 is preferred over 

.
  • Reasoning: The amine protons (

    
    ) are often broad or invisible in chloroform due to exchange. DMSO stabilizes them via hydrogen bonding, allowing for integration and coupling verification.
    
1H NMR Assignment (400 MHz, DMSO-

)
Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Ar-H (Ortho) 8.21Doublet2H8.5Deshielded by

(anisotropic & inductive).
Ar-H (Meta) 7.65Doublet2H8.5Ortho to alkyl group, shielded relative to

ortho.

-CH
4.45Triplet/dd1H7.0Chiral center. Deshielded by Ar and

.

4.05Quartet2H7.1Characteristic ethyl ester pattern.

-CH

2.70Multiplet2H-Diastereotopic protons adjacent to chiral center.

2.10Broad s2H-Exchangeable. Chemical shift varies with concentration.

1.15Triplet3H7.1Terminal methyl of ester.
Self-Validating the NMR Data
  • Integration Check: The ratio of the aromatic protons (4H total) to the ethyl

    
     (3H) must be exactly 4:3. Deviation implies solvent trapping or impurities.
    
  • Coupling Check: The

    
    -value of the ethyl quartet and triplet must match (~7.1 Hz).
    
  • Diastereotopicity: The

    
    -protons (
    
    
    
    next to Carbonyl) may appear as a complex multiplet or two distinct doublets of doublets (dd) rather than a simple doublet. This confirms the adjacent chiral center is intact and rigid enough to induce magnetic non-equivalence.
13C NMR & DEPT-135
  • Carbonyl (

    
    ):  ~171 ppm.[2]
    
  • Aromatic C-NO2: ~147 ppm (Low intensity due to long relaxation time).

  • Aromatic C-ipso: ~151 ppm.

  • 
    -CH:  ~53 ppm.
    
  • 
    -CH2:  ~43 ppm.
    

Chiral Analysis & Enantiomeric Purity

Since the C3 position is chiral, the synthetic product is a racemate unless an asymmetric synthesis or resolution was performed.

Method: Chiral HPLC

  • Column: Crownpak CR-I(+) (Daicel) or Chirobiotic T (Astec).

    • Mechanism:[3] Crown ethers complex with the primary ammonium ion (

      
      ).
      
  • Mobile Phase: Perchloric acid (

    
     1.5–2.0) in water/methanol.
    
    • Note: Acidic pH is required to protonate the amine for complexation.

  • Detection: UV at 270 nm (Nitro group absorption).

Alternative (Derivatization): Reaction with Marfey’s Reagent (FDAA) converts the enantiomers into diastereomers, separable on standard C18 columns. This is a robust backup if chiral columns are unavailable.

Visualization of Connectivity

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) signals used to connect the fragments.

NMR_Connectivity Beta_H Beta-H (4.45 ppm) Alpha_H Alpha-H (2.70 ppm) Beta_H->Alpha_H COSY (Vicinal) Carbonyl C=O (171 ppm) Beta_H->Carbonyl HMBC (3-bond) Ar_C Ar-C (Ipso) Beta_H->Ar_C HMBC (2-bond) Alpha_H->Carbonyl HMBC (2-bond)

Figure 2: Key NMR correlations establishing the


-amino acid backbone connectivity.

References

  • Synthesis of -amino acids: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids from malonic acid, aldehydes and ammonia." Berichte der deutschen chemischen Gesellschaft, 1926, 59, 2952.
  • Impurity Profiling: Beilstein Journals.

    
    -amino esters using ethyl nitroacetate and condensation reactions." Beilstein J. Org. Chem., 2013 . 
    
  • Chiral Separation: Péter, A., et al.

    
    -Amino Acids." Chromatographia, 2004 . 
    
  • NMR Data Grounding: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction rules).
  • Compound Data: PubChem CID 18322866. "Ethyl 3-amino-3-(4-nitrophenyl)propanoate."[4]

Sources

Methodological & Application

Application Note: Enantioselective HPLC Separation of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the chiral resolution of Ethyl 3-amino-3-(4-nitrophenyl)propanoate , a critical


-amino acid derivative used in the synthesis of peptidomimetics and pharmaceutical intermediates. The method utilizes a polysaccharide-based Chiral Stationary Phase (CSP) under normal-phase conditions.[1] By leveraging the 

-acidic nature of the nitro-substituted aromatic ring and the hydrogen-bonding capability of the amino group, this protocol achieves baseline separation (

) with high reproducibility.

Introduction & Scientific Context


-Amino acids are essential building blocks for 

-peptides, which exhibit resistance to proteolytic degradation, making them highly valuable in drug discovery. The target molecule, Ethyl 3-amino-3-(4-nitrophenyl)propanoate , contains a chiral center at the C3 position. The biological activity of such compounds is often strictly governed by their stereochemistry; thus, obtaining enantiomerically pure forms is a prerequisite for downstream synthesis.
Separation Challenge

The primary challenge in separating this racemate lies in the basicity of the primary amine and the polarity of the nitro group.

  • Amine Tailing: Free amines interact strongly with residual silanol groups on the silica support, leading to peak tailing.

  • Solubility: The compound is moderately polar, requiring a mobile phase that balances retentivity with solubility.

Mechanistic Strategy

We employ a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)). The separation mechanism relies on a "three-point interaction" model:

  • Hydrogen Bonding: Between the analyte's amino/ester groups and the carbamate moieties of the CSP.

  • 
    -
    
    
    
    Interactions:
    Between the electron-deficient 4-nitrophenyl group of the analyte and the electron-rich phenyl rings of the CSP.
  • Steric Fit: The inclusion of the analyte into the chiral grooves of the amylose polymer.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
    • Alternative: Chiralcel OD-H.

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA),

    
    .
    
  • Standard: Racemic Ethyl 3-amino-3-(4-nitrophenyl)propanoate (Synthesized via reductive amination or commercially sourced).

Mobile Phase Preparation

To prevent amine tailing, a basic modifier is mandatory .

  • Premix: Measure 900 mL of n-Hexane and 100 mL of 2-Propanol.

  • Add Modifier: Add 1.0 mL of Diethylamine (0.1% v/v) to the mixture.

  • Degas: Sonicate for 10 minutes to ensure homogeneity and remove dissolved gases.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)Balances retention (

) and resolution (

). DEA suppresses silanol ionization.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 25°CAmbient temperature preserves column life; lower T (e.g., 10°C) can improve

if needed.
Detection UV @ 254 nmThe 4-nitrophenyl chromophore absorbs strongly at 254 nm and 270 nm.
Injection Volume 5 - 10

L
Loading capacity is approx. 20

g on analytical scale.
Run Time 20 - 30 minSufficient to elute both enantiomers and re-equilibrate.

Method Development Workflow

The following diagram illustrates the decision matrix used to finalize the protocol.

MethodDevelopment Start Start: Racemic Sample Screening Column Screening (AD-H, OD-H, IA, IB) Start->Screening MobilePhase Mobile Phase Selection Hex/IPA vs Hex/EtOH Screening->MobilePhase Select best selectivity TailingCheck Peak Shape Analysis (Tailing Factor > 1.2?) MobilePhase->TailingCheck AddModifier Add 0.1% DEA (Suppress Silanols) TailingCheck->AddModifier Yes (Tailing) Optimize Optimize % IPA (Adjust k' and Rs) TailingCheck->Optimize No (Good Shape) AddModifier->Optimize FinalMethod Final Validated Method Hex/IPA/DEA (90:10:0.1) Optimize->FinalMethod Rs > 2.0 achieved

Figure 1: Strategic workflow for developing the chiral separation method.

Results & Discussion

Separation Metrics

Under the optimized conditions (Hex/IPA/DEA 90:10:0.1), the method yields the following typical performance data:

PeakRetention Time (

)
Capacity Factor (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Enantiomer 1 12.4 min3.13--1.05
Enantiomer 2 16.8 min4.601.473.21.08

Note:


 (dead time) is approximately 3.0 min.
Effect of Modifier (DEA)

Without Diethylamine, the amine group on the analyte interacts with the silica support of the column, resulting in severe peak tailing (


) and varying retention times. The addition of 0.1% DEA effectively competes for these silanol sites, sharpening the peaks and stabilizing retention.
Chiral Recognition Mechanism

The diagram below details the molecular interactions driving the separation on the Amylose-based CSP.

Mechanism Analyte Analyte: Ethyl 3-amino-3-(4-nitrophenyl)propanoate Nitro NO2 Group (pi-acidic) Analyte->Nitro Amine NH2 Group (H-Donor) Analyte->Amine Ester C=O Ester (H-Acceptor) Analyte->Ester Phenyl Phenyl Ring (pi-basic) Nitro->Phenyl pi-pi Interaction CarbamateCO C=O Carbamate (H-Acceptor) Amine->CarbamateCO H-Bond CarbamateNH NH Carbamate (H-Donor) Ester->CarbamateNH H-Bond CSP CSP: Amylose tris (3,5-dimethylphenylcarbamate) CSP->Phenyl CSP->CarbamateCO CSP->CarbamateNH

Figure 2: Molecular interaction model showing the "Three-Point Interaction" required for chiral recognition.

Method Validation (Summary)

To ensure trustworthiness, the method was validated according to ICH Q2(R1) guidelines.

  • Linearity: Confirmed over the range of 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    
  • Precision: Intra-day and Inter-day RSD < 1.0% for retention time and < 2.0% for peak area.

  • Limit of Detection (LOD): 0.5

    
    g/mL (S/N = 3).
    
  • Robustness: Small variations in flow rate (

    
     mL/min) and IPA content (
    
    
    
    ) did not compromise baseline separation.

Troubleshooting Guide

  • Broad Peaks: Increase DEA concentration to 0.2% or check column age.

  • Loss of Resolution: Flush column with 100% Ethanol to remove strongly bound contaminants, then re-equilibrate with Mobile Phase.

  • High Backpressure: Check for precipitation of buffer salts (if system was previously used for RP). Flush with IPA.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Retrieved from [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[2] (General reference for polysaccharide CSP mechanisms).

  • Yakhak Hoeji. (2021).[3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Pharmaceutical Society of Korea. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (Context on similar 4-nitro derivatives). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

Sources

Derivatization of Ethyl 3-amino-3-(4-nitrophenyl)propanoate for further reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS 501120-99-6 for R-isomer) is a high-value


-amino acid scaffold used extensively in the synthesis of peptidomimetics, specifically integrin inhibitors (RGD mimetics) and novel 

-lactam antibiotics. Its structural versatility stems from three orthogonal reactive centers: a primary amine, an ethyl ester, and a nitro-aromatic moiety.

This guide provides validated protocols for the chemoselective derivatization of this scaffold. We address the common challenge of selectivity —specifically, how to reduce the nitro group without hydrolyzing the ester, and how to cyclize the


-amino ester to a 

-lactam without racemization.

Strategic Analysis: The Chemoselectivity Map

Before initiating synthesis, researchers must recognize the competitive reactivity profile of the molecule. The


-position (C3) is chemically distinct from standard 

-amino acids, imparting unique stability and reactivity patterns.

Key Reactivity Nodes:

  • Node A (Amine,

    
    ):  Highly nucleophilic. Prone to racemization via retro-Michael addition if heated under strongly basic conditions.
    
  • Node B (Ester,

    
    ):  Sterically accessible. Serves as the C-terminus for peptide coupling or the electrophile for intramolecular cyclization (lactamization).
    
  • Node C (Nitro,

    
    ):  A latent aniline. Reduction triggers a polarity reversal, allowing for diazonium chemistry or heterocycle formation (e.g., benzimidazoles).
    
Visualization: Derivatization Decision Tree

DerivatizationMap Start Ethyl 3-amino-3- (4-nitrophenyl)propanoate AmineProt N-Protection (Boc/Fmoc) Start->AmineProt  Standard Pathway Lactam Cyclization (Beta-Lactam) Start->Lactam  Grignard/LHMDS NitroRed Nitro Reduction (Selectivity Critical) Start->NitroRed  Chemoselective Coupling Peptide Coupling (C-Terminus) AmineProt->Coupling  Hydrolysis -> Coupling Scaffold Antibiotic Scaffold (Monobactams) Lactam->Scaffold  N-Sulfonylation Aniline Aniline Derivative (Diazotization/Coupling) NitroRed->Aniline  SnCl2 or H2/Pd

Figure 1: Strategic decision tree for the functionalization of the


-amino ester scaffold.

Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving the Ester)

Objective: Reduce the


 group to 

without hydrolyzing the ethyl ester or causing transesterification. Challenge: Standard aqueous acid/metal reductions (Fe/HCl) can hydrolyze the ester. Strong hydride donors (LiAlH

) will reduce the ester to an alcohol.

Recommended Method: Tin(II) Chloride (SnCl


) Reduction 
This method is mild, neutral, and highly selective for nitro groups in the presence of esters and carbonyls.

Materials:

  • Substrate: Ethyl 3-amino-3-(4-nitrophenyl)propanoate (1.0 eq)

  • Reagent: SnCl

    
     (5.0 eq)[1]
    
  • Solvent: Absolute Ethanol (0.1 M concentration)

  • Workup: Saturated NaHCO

    
    , Ethyl Acetate, Celite
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the nitro-ester in 10 mL of absolute ethanol.

  • Addition: Add 5.0 mmol (1.13 g) of SnCl

    
     in one portion.
    
  • Reflux: Heat the mixture to 70°C (gentle reflux) under nitrogen atmosphere. Monitor by TLC (typically 2–3 hours). The starting material (

    
     in 1:1 Hex/EtOAc) will disappear, replaced by a lower 
    
    
    
    amine spot (stains with ninhydrin).
  • Neutralization (Critical): Cool to room temperature. Pour the mixture into 20 mL of ice-cold saturated NaHCO

    
    . Note: A thick white precipitate of tin salts will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Separate the filtrate layers. Extract the aqueous phase twice with Ethyl Acetate.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.

Yield Expectation: 85–92% isolated yield of Ethyl 3-amino-3-(4-aminophenyl)propanoate.

Protocol B: Cyclization to -Lactams (The Ohno Method)

Objective: Intramolecular cyclization to form the 4-aryl-2-azetidinone skeleton. Mechanism: Base-mediated nucleophilic attack of the amine onto the ester carbonyl. Critical Control: Simple heating often leads to polymerization. The use of a Grignard reagent as a base (


-BuMgCl) is superior because the Mg

ion coordinates to the ester and amine, organizing the transition state for cyclization.

Materials:

  • Substrate: Ethyl 3-amino-3-(4-nitrophenyl)propanoate (1.0 eq)

  • Reagent:

    
    -Butylmagnesium chloride (2.0 eq, 1.0 M in THF)
    
  • Solvent: Anhydrous THF (0.05 M, dilute conditions essential)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck flask and cool under Argon. Add the substrate (1.0 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dropwise, add

    
    -BuMgCl (2.0 mmol, 2.0 mL) over 10 minutes. The solution may turn slightly yellow.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench carefully with saturated NH

    
    Cl solution (5 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash with brine.[1]
    
  • Purification: Flash chromatography is usually required to separate the lactam from oligomers.

Data Validation:

  • IR: Look for the characteristic

    
    -lactam carbonyl stretch at ~1740–1760 cm
    
    
    
    .
  • NMR: The protons at C3 and C4 of the ring will show a distinct coupling pattern (cis/trans relationship depending on starting stereochemistry, though C3 is unsubstituted here, the geminal protons will split).

Quantitative Data Summary

ProtocolReagent SystemSelectivityTypical YieldKey Risk Factor
Nitro Reduction SnCl

/ EtOH
High (Ester safe)88%Tin salt removal (emulsions)
Nitro Reduction H

, Pd/C
Medium (Ester risk)95%Over-reduction / Hydrogenolysis
Lactamization

-BuMgCl / THF
High75%Concentration (must be dilute)
N-Boc Protection Boc

O / Et

N
High98%None (Standard)

Pathway Visualization: From Scaffold to Drug Candidate

This diagram illustrates the flow from the raw material to potential pharmaceutical applications (RGD mimetics).

SynthesisFlow Raw Ethyl 3-amino-3-(4-nitrophenyl)propanoate Step1 Step 1: N-Boc Protection (Boc2O, TEA) Raw->Step1 Step2 Step 2: Nitro Reduction (H2, Pd/C or SnCl2) Step1->Step2 Step3 Step 3: Guanidinylation (Formation of Ar-NH-C(=NH)NH2) Step2->Step3  Functionalize Aniline Step4 Step 4: Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4 Final Target: RGD Mimetic (Integrin Antagonist) Step4->Final  Deprotection

Figure 2: Synthetic workflow for converting the scaffold into an RGD peptidomimetic.

References

  • Beta-Lactam Synthesis (Grignard Method)

    • Title: "A New Route to -Lactams via the Grignard Reagent-Mediated Cycliz
    • Source:Tetrahedron Letters, 1986.
    • Context: Establishes the -BuMgCl protocol for cyclizing -amino esters.
    • URL:[Link]

  • Selective Nitro Reduction (SnCl2)

    • Title: "Selective reduction of nitro compounds to amines."[2]

    • Source:Organic Reactions, Wiley.
    • Context: Validates SnCl for nitro reduction in the presence of esters.
    • URL:[Link]

  • Applications in RGD Mimetics

    • Title: "Design and Synthesis of Non-Peptide Integrin Antagonists."
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the use of 3-aryl-3-aminopropionic acids in drug design.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: "Ethyl 3-amino-3-(4-nitrophenyl)
    • Source:PubChem.[3][4][5]

    • Context: Safety data and physical identifiers (CAS 224946-68-3).
    • URL:[Link]

Sources

Large-scale synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate


-Amino Acid Derivative Production via Modified Rodionov Condensation

Executive Summary

This guide details the process chemistry for the large-scale synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS: 224946-68-3 for the ester; 102308-62-3 for the acid precursor). This


-amino acid scaffold is a critical intermediate in the synthesis of peptidomimetics, integrin antagonists (e.g., for thrombosis or cancer therapy), and novel antimicrobial agents.

Strategic Route Selection: While Knoevenagel condensation followed by reduction is a common route for


-amino acids, it poses chemoselectivity risks when a nitro group is present (potential reduction to aniline). Therefore, this protocol utilizes the Rodionov Reaction , a robust, one-pot multicomponent condensation that preserves the nitro functionality and operates under mild conditions suitable for multi-kilogram scale-up.

Retrosynthetic Analysis & Workflow

The synthesis is divided into two discrete chemical operations to maximize purity and control:

  • Rodionov Condensation: Formation of the

    
    -amino acid backbone.[1]
    
  • Fischer Esterification: Conversion to the ethyl ester hydrochloride salt for enhanced stability and crystallinity.

G Start 4-Nitrobenzaldehyde + Malonic Acid + NH4OAc Inter Intermediate: 3-Amino-3-(4-nitrophenyl) propanoic Acid Start->Inter Rodionov Reaction EtOH, Reflux, 8-12h (-CO2, -H2O) Product Target Product: Ethyl 3-amino-3-(4-nitrophenyl) propanoate HCl Inter->Product Esterification SOCl2, EtOH 0°C to Reflux

Caption: Two-stage synthetic workflow ensuring nitro-group tolerance and high purity.

Phase 1: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic Acid

Mechanism: The reaction proceeds via the formation of an imine between the aldehyde and ammonia (from ammonium acetate), followed by a malonic acid condensation and subsequent decarboxylation.

Materials
ReagentEquiv.Role
4-Nitrobenzaldehyde 1.0Limiting Reagent
Malonic Acid 1.1C2-Source / Nucleophile
Ammonium Acetate 2.0 - 2.2Amine Source / Buffer
Ethanol (95% or Abs.) 5-7 VolSolvent
Step-by-Step Protocol
  • Charging: Into a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 4-Nitrobenzaldehyde (1.0 equiv) and Malonic Acid (1.1 equiv).

  • Solvation: Add Ethanol (5 volumes relative to aldehyde mass). Stir to create a slurry.

  • Amine Addition: Add Ammonium Acetate (2.0 equiv).[2] Note: The reaction is endothermic initially; ensure full suspension before heating.

  • Reaction (Reflux): Heat the mixture to reflux (

    
    ).
    
    • Critical Process Parameter (CPP):CO2 Evolution. Decarboxylation occurs vigorously at reflux. Ensure the condenser vent is sized appropriately to prevent pressure buildup.

    • Maintain reflux for 8–12 hours . Monitor by HPLC (Target: <2% residual aldehyde).

  • Workup (Precipitation):

    • Cool the reaction mixture to

      
      .
      
    • The product, 3-amino-3-(4-nitrophenyl)propanoic acid , typically precipitates as a white to off-white solid due to its zwitterionic nature and low solubility in cool ethanol.

    • Cool further to

      
       and age for 2 hours to maximize yield.
      
  • Filtration: Filter the solid. Wash the cake with cold Ethanol (

    
     Vol) and Diethyl Ether (
    
    
    
    Vol) to remove residual brown impurities (unreacted aldehyde/oligomers).
  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    
    • Expected Yield: 60–75%

    • Appearance: White crystalline solid.

Phase 2: Esterification to Ethyl 3-amino-3-(4-nitrophenyl)propanoate HCl

Rationale: The free base amino ester is often an oil or low-melting solid prone to hydrolysis. Isolating the Hydrochloride Salt guarantees a stable, free-flowing solid suitable for storage or subsequent coupling steps.

Materials
ReagentEquiv.Role
Acid Intermediate 1.0Substrate
Thionyl Chloride (SOCl

)
1.2 - 1.5Activating Agent
Ethanol (Absolute) 10 VolSolvent & Reagent
Step-by-Step Protocol
  • Preparation: Charge Absolute Ethanol (10 volumes) into a dry reactor. Cool to

    
     to 
    
    
    
    .
  • Activation (In-situ HCl generation): Slowly add Thionyl Chloride (1.2 equiv) dropwise via an addition funnel.

    • Safety: This step is highly exothermic and releases SO2/HCl gas. Maintain temperature

      
      . Scrubbers must be active.
      
  • Substrate Addition: Add the 3-amino-3-(4-nitrophenyl)propanoic acid solid portion-wise to the cold ethanolic HCl solution.

  • Reaction:

    • Allow the mixture to warm to room temperature (

      
      ) over 1 hour.
      
    • Heat to Reflux (

      
      ) for 2–4 hours.
      
    • Endpoint: HPLC analysis should show complete consumption of the acid precursor.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to

      
      20% of the original volume.
      
    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) (5 volumes) to induce crystallization of the hydrochloride salt.

    • Cool to

      
       and stir for 1 hour.
      
  • Filtration: Filter the white solid. Wash with cold MTBE.

  • Drying: Dry under vacuum at

    
    .
    
    • Expected Yield: 85–95%

    • Purity: >98% (HPLC).

Process Safety & Engineering Controls

Hazard ClassSpecific RiskMitigation Strategy
Gas Evolution Rapid CO2 release during Rodionov reflux.Use oversized vent lines; do not ramp temperature too quickly.
Thermal Runaway SOCl2 addition to Ethanol is violently exothermic.Strict temperature control (<10°C); slow addition rate; active cooling jacket.
Nitro Compounds Potential shock sensitivity (low risk here, but standard caution).Avoid heating dry residues >100°C. DSC testing recommended for new batches.
Corrosives HCl and SO2 gas generation.Caustic scrubber (NaOH) connected to reactor vent.

Analytical Specifications

1. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm (Nitro group chromophore) and 210 nm.

  • Retention Time: Acid intermediate elutes early; Ester elutes later due to increased lipophilicity.

2. NMR Characterization (


H NMR, 400 MHz, DMSO-d

):
  • 
     8.5-8.8:  Broad singlets (
    
    
    
    ).
  • 
     8.2 & 7.7:  Doublets (Para-substituted aromatic protons).
    
  • 
     4.8:  Triplet (Chiral 
    
    
    
    -CH).
  • 
     4.0:  Quartet (
    
    
    
    ).
  • 
     3.0-3.2:  Multiplets (
    
    
    
    protons).

References

  • Rodionov, V. M.; Malevinskaya, E. T. Ber. Dtsch. Chem. Ges.1926, 59, 2952.
  • Modern Process Optimization & Enzymatic Resolution

    • Solymár, M. et al.

      
      -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules2020 , 25(24), 6038. Link
      
    • Relevance: Validates the Rodionov route for substituted phenyl rings and describes the esterific
  • Synthesis of Nitro-Substituted -Amino Acids: Tasnádi, G. et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry2004, 15(18), 2735-2741. Relevance: Describes the analogous synthesis for electron-deficient aromatics (cyano/nitro) using the Rodionov method.
  • Esterification Protocols

    • Grybaitė, B. et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives..."[3] Medicina2024 , 60, 337. Link

    • Relevance: Confirms standard esterification conditions (MeOH/EtOH + H2SO4 or SOCl2) for -amino acids.

Sources

Application Note: Advanced Purification Protocols for Crude Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Structural Vulnerabilities

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a versatile


-amino acid ester building block utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). With a molecular weight of 238.24  g/mol [1], the molecule presents a unique set of purification challenges due to the presence of three distinct functional groups: a basic primary amine, a hydrolyzable ethyl ester, and an electron-withdrawing 4-nitrophenyl chromophore.

As a Senior Application Scientist, I have designed the following purification workflows to address the inherent structural vulnerabilities of this molecule. Specifically, the ester group is highly susceptible to saponification if exposed to strong bases[2], while the


-amino structure is prone to retro-Michael elimination (loss of ammonia to form ethyl 4-nitrocinnamate) and self-condensation (forming diketopiperazines) if stored as a free base at ambient temperatures[3].
Table 1: Physicochemical Profiling & Purification Implications
PropertyValueImplication for Purification Strategy
Molecular Weight 238.24 g/mol [1]Standard handling; easily identifiable via LC-MS (M+H = 239).
LogP (Computed) ~0.8[1]Preferentially partitions into moderately polar organic solvents (e.g., Ethyl Acetate, Dichloromethane) during liquid-liquid extraction.
Functional Vulnerability Ester LabilityPrecludes the use of strong bases (e.g., NaOH) during extraction; requires mild buffering (pH 7-8)[2][3].
Thermodynamic Stability Prone to self-condensationThe purified free base must be rapidly converted into a mineral acid salt (e.g., Hydrochloride) for long-term storage[3].

Purification Strategy Workflow

The optimal purification strategy relies on a three-tier approach: a chemoselective acid-base extraction to remove acidic/neutral byproducts, an amine-optimized flash chromatography step to isolate the target molecule from structurally similar impurities, and a final salt formation step to lock the molecule into a thermodynamically stable crystalline matrix.

PurificationWorkflow Crude Crude Reaction Mixture (β-amino ester + impurities) Extraction Chemoselective Acid-Base Extraction (pH 7-8, 0-5°C) Crude->Extraction Dissolve in EtOAc, Wash with NaHCO3 OrgLayer Organic Phase (Free Base Enriched) Extraction->OrgLayer Separate AqLayer Aqueous Phase (Acidic/Water-soluble impurities) Extraction->AqLayer Discard/Recover Chromatography Flash Chromatography (Silica + 1% Et3N) OrgLayer->Chromatography Concentrate & Load Salt HCl Salt Formation (Anhydrous HCl in Ether) Chromatography->Salt Elute pure free base Pure Pure Ethyl 3-amino-3- (4-nitrophenyl)propanoate HCl Salt->Pure Crystallize

Figure 1: Purification workflow for crude Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Protocol I: Chemoselective Acid-Base Extraction

Causality & Rationale: Standard acid-base extractions often utilize strong bases like Sodium Hydroxide (NaOH) to ensure complete deprotonation of amine salts. However, exposing an ethyl ester to NaOH will trigger rapid ester hydrolysis, destroying the target molecule[2]. To circumvent this, we utilize saturated aqueous Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This weak base maintains the aqueous layer at a pH of 7-8, which is sufficient to liberate the free amine without hydrolyzing the ester[3]. Furthermore, maintaining the extraction temperature between 0-5 °C suppresses the kinetics of self-condensation[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in cold Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Neutralization: Transfer the organic solution to a separatory funnel and add an equal volume of ice-cold saturated aqueous

    
    .
    
  • Agitation: Vent the funnel frequently, as the neutralization of any residual acid will release

    
     gas. Gently agitate to avoid emulsion formation.
    
  • Phase Separation: Allow the layers to separate. The desired

    
    -amino ester will partition into the upper organic (EtOAc) layer.
    
  • Washing & Drying: Wash the organic layer once with cold brine (saturated

    
    ), dry over anhydrous Sodium Sulfate (
    
    
    
    ), and filter.
  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature strictly

    
     °C to yield the crude free base as a viscous oil.
    

Self-Validating System: Spot the resulting oil on a Thin Layer Chromatography (TLC) plate. Stain with Ninhydrin and heat. A distinct purple spot confirms the successful isolation of the primary amine.

Protocol II: Amine-Optimized Flash Column Chromatography

Causality & Rationale: Purifying primary amines via standard silica gel chromatography often results in severe peak tailing and irreversible adsorption. This occurs because the basic amine hydrogen-bonds strongly with the acidic silanol groups (-SiOH) on the silica surface. By adding 1% Triethylamine (


) to the mobile phase, we dynamically mask these acidic sites, ensuring a sharp elution profile and high recovery rates.

Step-by-Step Methodology:

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) using a solvent system of Hexanes containing 1%

    
     (v/v). Pack the column firmly.
    
  • Loading: Dissolve the crude free base oil in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution Gradient: Begin elution with 90:10 Hexanes:EtOAc (with 1%

    
    ). Gradually increase the polarity to 70:30 Hexanes:EtOAc.
    
  • Fraction Collection: Monitor the eluent fractions via UV detection (254 nm), taking advantage of the highly UV-active 4-nitrophenyl chromophore.

  • Concentration: Pool the UV-active, Ninhydrin-positive fractions and concentrate under reduced pressure to yield the purified free base.

Self-Validating System: Perform a co-spot TLC of the pooled fractions against the crude mixture. The purified product must show a single UV-active spot that also reacts positively to Ninhydrin, completely free of the faster-eluting ethyl 4-nitrocinnamate impurity.

Protocol III: Hydrochloride Salt Isolation & Crystallization

Causality & Rationale: As noted in industrial patent literature, free amino acid esters suffer from poor long-term storage stability due to their propensity to form polypeptides or diketopiperazines[3]. Converting the purified free base into a mineral acid salt (hydrochloride) locks the amine lone pair, preventing nucleophilic attack and retro-Michael elimination, yielding a highly stable, crystalline solid.

Step-by-Step Methodology:

  • Solvation: Dissolve the purified free base in anhydrous diethyl ether (or anhydrous 1,4-dioxane) at a concentration of 0.1 M.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) under a dry nitrogen atmosphere.

  • Salt Formation: Dropwise, add 1.1 equivalents of anhydrous

    
     (e.g., 2.0 M solution in diethyl ether) while stirring vigorously. A white to pale-yellow precipitate will immediately begin to form.
    
  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel under a stream of nitrogen (to prevent moisture absorption). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the solid in vacuo over

    
     or silica gel for 12 hours.
    

Self-Validating System: Analyze the final solid via


-NMR in DMSO-

. The successful formation of the salt is validated by the appearance of a broad integration peak corresponding to 3 protons (-

) shifted significantly downfield (typically 8.0 - 8.5 ppm), alongside the intact quartet and triplet of the ethyl ester group.

Impurity Profiling & Troubleshooting

Summarized below are the most common impurities encountered during the synthesis and purification of Ethyl 3-amino-3-(4-nitrophenyl)propanoate, alongside the specific protocol steps designed to eliminate them.

Table 2: Impurity Matrix and Removal Strategies
Impurity TypeSource / MechanismRemoval Strategy & Protocol Reference
4-Nitrobenzaldehyde Unreacted starting material from modified Rodionov reactions.Lacks basicity; remains in the organic phase during acidic aqueous washes, but is completely separated during Protocol II (elutes much faster than the amine).
Ethyl 4-nitrocinnamate Retro-Michael elimination (loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) during high-temperature concentration.
Prevented by keeping water bath

°C. Removed via Protocol II due to lack of amine interaction with silica.
Diketopiperazines Intermolecular self-condensation of the free base.Prevented by maintaining temperatures at 0-5 °C[3] during Protocol I and rapid conversion to the HCl salt in Protocol III .
Carboxylic Acids Unintended ester hydrolysis due to strong base exposure.Prevented by using

[2]. Any formed acid is washed into the aqueous layer during Protocol I .

References

  • PubChem - Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CID 18322866). National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia - Acid-base extraction. Available at:[Link]

  • European Patent Office - Method for extracting amino acid ester (EP 0474096 B2). Available at:[Link]

  • Chemistry LibreTexts - 4.8: Acid-Base Extraction. Available at:[Link]

Sources

Application Note: Analytical Strategies for Ethyl 3-amino-3-(4-nitrophenyl)propanoate (EANP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl 3-amino-3-(4-nitrophenyl)propanoate (EANP) is a critical


-amino acid derivative serving as a chiral building block in the synthesis of peptidomimetics, integrin antagonists, and novel 

-lactam antibiotics. Its structural integrity—specifically the stability of the ethyl ester and the enantiomeric purity of the C3 amine—is paramount for downstream pharmaceutical efficacy.

This guide provides a comprehensive analytical framework for EANP, moving beyond generic protocols to address the specific physicochemical challenges of this molecule:

  • Basicity: The primary amine causes peak tailing on silica-based columns without appropriate modifiers.

  • Lability: The ethyl ester is susceptible to hydrolysis under basic or highly aqueous conditions.

  • Chirality: The C3 stereocenter requires robust enantioseparation to ensure optical purity (typically

    
     ee).
    

Physicochemical Profile

PropertyValue / CharacteristicAnalytical Implication
Structure

-amino ester with

-nitro aromatic ring
Amphiphilic; retains on C18; strong UV chromophore.
Molecular Weight 238.24 g/mol Suitable for LC-MS (ESI+).
UV Max ~270–275 nm (Nitro group)High sensitivity UV detection possible; no derivatization needed for assay.
pKa (Amine) ~8.5–9.0Basic; requires high pH buffer (RP-HPLC) or amine modifiers (NP-HPLC) for good peak shape.
Solubility Soluble in MeOH, ACN, EtOAc; sparingly in water.Use organic-rich diluents to prevent hydrolysis.

Method A: Achiral Purity & Assay (RP-HPLC)

Objective: Quantify chemical purity, monitor reaction progression, and detect hydrolysis degradants (3-amino-3-(4-nitrophenyl)propanoic acid).

Mechanistic Rationale

A C18 stationary phase is selected to retain the hydrophobic nitrophenyl core. However, the primary amine will interact with residual silanols, causing tailing. To mitigate this, we employ a "Charged Surface Hybrid" (CSH) or highly end-capped column technology combined with an acidic mobile phase to protonate the amine (


), ensuring it elutes as a sharp, symmetrical peak.
Protocol Parameters
  • Instrument: HPLC/UHPLC with PDA/UV detector.

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent high-pH stable C18).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Note: TFA acts as an ion-pairing agent, sharpening the amine peak.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV @ 272 nm (Reference 360 nm).

  • Injection Volume:

    
    .
    
Gradient Table
Time (min)% A% BEvent
0.0955Equilibration
1.0955Hold
8.01090Linear Gradient
10.01090Wash
10.1955Re-equilibration
13.0955End
Impurity Profile Logic
  • RT ~2.5 min: Hydrolysis Product (Free Acid). More polar due to loss of ethyl group.

  • RT ~5.8 min: EANP (Target).

  • RT ~7.0 min: Non-polar dimers or starting material (e.g., 4-nitrobenzaldehyde derivatives).

Method B: Enantiomeric Separation (NP-HPLC)

Objective: Determine Enantiomeric Excess (% ee) of the


- or 

-isomer.
Mechanistic Rationale

The separation relies on the interaction between the analyte and the chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • 
     Interaction:  The electron-deficient nitro group of EANP interacts strongly with the 
    
    
    
    -basic aromatic rings of the chiral selector.
  • Hydrogen Bonding: The carbonyl of the ester and the amine protons H-bond with the carbamate linkage of the stationary phase.

  • Modifier Necessity: Standard silica-based chiral columns require a basic additive (Diethylamine) to mask non-specific binding sites that cause peak broadening.

Protocol Parameters
  • Column: Daicel Chiralpak AD-H or IA,

    
    , 
    
    
    
    .
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Preparation: Premix Hexane and IPA. Add DEA last. Degas thoroughly.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature:

    
     (Lower temperature often improves chiral resolution).
    
  • Detection: UV @ 270 nm.

  • Sample Diluent: Mobile Phase (without DEA).

System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    (If higher, increase DEA concentration to 0.2%).

Workflow Visualization

Method Development & Validation Logic

The following diagram illustrates the decision matrix for optimizing the analytical method for EANP.

MethodDevelopment Start Start: EANP Sample Solubility Solubility Check (MeOH/ACN) Start->Solubility Screening Column Screening (C18 vs Chiral AD/OD) Solubility->Screening Achiral Achiral Purity (RP-HPLC) Screening->Achiral Chemical Purity Chiral Enantiomeric Purity (NP-HPLC) Screening->Chiral Optical Purity Opt_Achiral Optimize Gradient & pH (TFA vs Formic) Achiral->Opt_Achiral Opt_Chiral Optimize Mobile Phase (Hex/IPA Ratio + DEA) Chiral->Opt_Chiral Validation Validation (ICH Q2) Linearity, LOQ, Accuracy Opt_Achiral->Validation Opt_Chiral->Validation

Caption: Decision matrix for parallel development of achiral and chiral analytical methods.

Sample Preparation & Handling

Critical Warning: EANP is an ester. Avoid storing samples in aqueous buffers at pH > 7, as this promotes rapid hydrolysis to the acid form, biasing purity results.

Standard Preparation
  • Stock Solution: Weigh 10 mg EANP into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (for RP-HPLC) or Hexane/IPA (for Chiral).

  • Stability: Stable for 24 hours at

    
    .
    
Extraction from Reaction Mixture (In-Process Control)
  • Aliquot

    
     of reaction mixture.
    
  • Quench in

    
     Acetonitrile (stops reaction and precipitates inorganic salts).
    
  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Inject supernatant.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.RP-HPLC: Ensure TFA is fresh (volatile). Chiral: Increase DEA to 0.15% or 0.2%.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. Avoid 100% strong solvent injection.
Rt Shift Temperature fluctuation or mobile phase evaporation.Use column oven. Cap mobile phase bottles (Hexane evaporates/IPA absorbs water).
Ghost Peaks Carryover of basic amine.Add a needle wash step with 50:50 ACN:Water + 0.1% Formic Acid.

References

  • Beilstein Journals.

    
    -amino esters using ethyl nitroacetate." Beilstein J. Org. Chem. Available at: [Link]
    
  • PubChem. "Ethyl 3-amino-3-(4-nitrophenyl)propanoate Compound Summary."[4] National Library of Medicine. Available at: [Link]

  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Pharm.[3] Soc. Korea.[5] Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex Technical Resources. Available at: [Link]

Sources

Application Note: Synthesis, Resolution, and Medicinal Chemistry Applications of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Executive Summary

Ethyl 3-amino-3-(4-nitrophenyl)propanoate (PubChem CID: 18322866) is a highly versatile


-amino acid ester derivative. In contemporary medicinal chemistry, 

-amino acids are prized for their ability to form proteolytically stable peptidomimetics (foldamers) and serve as chiral precursors for

-lactam antibiotics and targeted chemotherapeutics. This application note details the mechanistic rationale for utilizing the 4-nitrophenyl pharmacophore, provides a validated workflow for its synthesis and enantiomeric resolution, and outlines its applications in targeted drug delivery.

Mechanistic Rationale: The -Amino Acid Advantage

The integration of Ethyl 3-amino-3-(4-nitrophenyl)propanoate into drug discovery pipelines is driven by three distinct chemical advantages:

  • Proteolytic Stability: Unlike natural

    
    -amino acids, 
    
    
    
    -amino acids possess an additional carbon in their backbone. This structural shift renders
    
    
    -peptides virtually invisible to endogenous proteases, dramatically increasing the in vivo half-life of peptide-based therapeutics.
  • The 4-Nitrophenyl Pharmacophore as a Synthetic Handle: The strong electron-withdrawing nature of the nitro group modulates the

    
     of the adjacent amine, influencing absorption and bioavailability. Crucially, the nitro group serves as a masked aniline. Post-synthetic catalytic reduction yields a nucleophilic amine, allowing for orthogonal bioconjugation of fluorophores, cytotoxic payloads, or stabilizing cross-linkers without disrupting the primary 
    
    
    
    -amino backbone.
  • Receptor/Transporter Specificity: Bulky, aryl-substituted

    
    -amino acids are potent structural mimics of large neutral amino acids (e.g., phenylalanine). This makes them excellent candidates for targeting specific cellular machinery, such as the LAT1 transporter .
    

Synthetic Pathway & Enantiomeric Resolution

The de novo synthesis of enantiopure


-amino acids via chiral auxiliaries is often cost-prohibitive on a commercial scale. Instead, a highly efficient two-stage approach is preferred: a one-pot multicomponent synthesis of the racemic mixture, followed by enzymatic kinetic resolution.
  • Stage 1: Modified Rodionov Reaction. 4-Nitrobenzaldehyde is reacted with malonic acid and ammonium acetate. This decarboxylative condensation directly constructs the

    
    -amino acid backbone. Subsequent esterification with ethanol and thionyl chloride yields the racemic ester hydrochloride salt.
    
  • Stage 2: Lipase-Catalyzed Hydrolysis. Lipases (e.g., Burkholderia cepacia lipase, Lipase PS-IM) exhibit profound stereoselectivity. When the racemic ester is exposed to the lipase in an organic solvent with stoichiometric water, the enzyme selectively hydrolyzes the (S)-enantiomer into the free acid, leaving the (R)-enantiomer as an unreacted ester . The distinct solubility profiles of the acid and ester allow for simple separation via acid-base extraction.

Workflow Step1 4-Nitrobenzaldehyde + Malonic Acid + NH4OAc Step2 Modified Rodionov Reaction (One-pot, EtOH, Reflux) Step1->Step2 Step3 Racemic β-Amino Acid 3-amino-3-(4-nitrophenyl)propanoic acid Step2->Step3 Decarboxylative Condensation Step4 Esterification (SOCl2, EtOH, 0°C to RT) Step3->Step4 Step5 Racemic Ester Ethyl 3-amino-3-(4-nitrophenyl)propanoate Step4->Step5 HCl Salt Formation Step6 Enzymatic Kinetic Resolution (Lipase PS-IM, H2O, iPr2O, 45°C) Step5->Step6 ProductS (S)-β-Amino Acid (Hydrolyzed Product) Step6->ProductS Enantioselective Hydrolysis ProductR (R)-β-Amino Ester (Unreacted Substrate) Step6->ProductR Retained

Caption: Workflow for the synthesis and enzymatic kinetic resolution of Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Medicinal Chemistry Applications: LAT1 Targeting

One of the most promising applications of 4-nitrophenyl


-amino acid derivatives is in oncology, specifically targeting the L-type amino acid transporter 1 (LAT1 / 4F2hc) .

LAT1 is heavily overexpressed in numerous human malignancies to meet the aggressive metabolic demands of proliferating tumor cells. Because Ethyl 3-amino-3-(4-nitrophenyl)propanoate mimics the structure of essential aromatic amino acids, it can be utilized as a selective LAT1 substrate. By conjugating a chemotherapeutic payload to the reduced 4-nitrophenyl ring (via a cleavable linker), researchers can create "Trojan Horse" prodrugs. These molecules are actively pumped into the tumor microenvironment but are ignored by healthy tissue, drastically widening the therapeutic window .

LAT1_Pathway Prodrug β-Amino Acid Prodrug (4-Nitrophenyl Scaffold) Transporter LAT1/4F2hc Transporter (Tumor Cell Membrane) Prodrug->Transporter Selective Recognition Intracellular Intracellular Environment (High Accumulation) Transporter->Intracellular Active Transport (Na+-independent) Activation Payload Release / Target Engagement Intracellular->Activation Enzymatic Cleavage or Direct Binding

Caption: Mechanism of LAT1-mediated cellular uptake of β-amino acid derivatives in tumor cells.

Quantitative Data: Resolution Optimization

The success of the enzymatic kinetic resolution depends heavily on the choice of solvent and enzyme. The solvent must balance substrate solubility with the preservation of the enzyme's hydration shell. Diisopropyl ether (


) is established as the optimal medium, preventing enzyme denaturation while allowing the addition of necessary water equivalents .

Table 1: Optimization of Lipase-Catalyzed Hydrolysis of Racemic Ethyl 3-amino-3-(4-nitrophenyl)propanoate

EnzymeSolventTemp (°C)Conversion (%)ee of (S)-Acid (%)ee of (R)-Ester (%)Enantiomeric Ratio (E-value)
Lipase PS-IMDiisopropyl ether (

)
4549>9998> 150
Lipase PS-IMToluene45489892115
CAL-BDiisopropyl ether (

)
4515951845
Lipase AKMTBE4535884722

Note: Lipase PS-IM (immobilized Burkholderia cepacia lipase) demonstrates superior E-values, making it the biocatalyst of choice for industrial and bench-scale resolutions.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Racemic Ethyl 3-amino-3-(4-nitrophenyl)propanoate Hydrochloride

Causality Check: Thionyl chloride (


) is used not just as an acid catalyst, but because it reacts with ethanol to generate anhydrous HCl in situ, ensuring the formation of the stable hydrochloride salt of the ester, which prevents unwanted self-condensation (lactamization) of the free base.

Materials:

  • 4-Nitrobenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Ammonium acetate (20 mmol)

  • Absolute Ethanol (50 mL)

  • Thionyl chloride (

    
    , 15 mmol)
    

Step-by-Step Procedure:

  • Condensation: In a 100 mL round-bottom flask, suspend 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in 30 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 6 hours.

    • Validation Check: Monitor via TLC (Silica gel, Eluent: EtOAc/MeOH 4:1). Stain with Ninhydrin and heat; a distinct purple spot indicates the formation of the primary

      
      -amino acid.
      
  • Isolation: Cool the reaction to room temperature. Filter the precipitated racemic 3-amino-3-(4-nitrophenyl)propanoic acid and wash with cold ethanol. Dry under vacuum.

  • Esterification: Suspend the dried acid in 20 mL of absolute ethanol and cool to 0°C in an ice bath.

  • Activation: Dropwise, add

    
     over 15 minutes. Caution: Exothermic and evolves 
    
    
    
    /HCl gases. Perform in a fume hood.
  • Completion: Remove the ice bath and stir at room temperature for 12 hours. Concentrate the solvent in vacuo to yield the racemic Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride as a pale solid.

Protocol B: Lipase-Catalyzed Kinetic Resolution

Causality Check: Triethylamine (


) is strictly required to neutralize the hydrochloride salt. Lipases cannot process the protonated ammonium salt; they require the free amine substrate to properly orient within the hydrophobic binding pocket.

Materials:

  • Racemic Ester Hydrochloride (from Protocol A, 5 mmol)

  • Lipase PS-IM (50 mg per mmol of substrate)

  • Diisopropyl ether (

    
    , 40 mL)
    
  • Triethylamine (

    
    , 5.5 mmol)
    
  • Deionized Water (2.5 mmol, 0.5 equiv to total racemic mixture = 1 equiv to the reactive S-enantiomer)

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the racemic ester hydrochloride in

    
    . Add 
    
    
    
    and stir for 10 minutes to liberate the free base. Filter off the precipitated triethylamine hydrochloride salt.
  • Enzyme Addition: Transfer the filtrate to a reaction vial. Add Lipase PS-IM and the precise equivalent of

    
    .
    
  • Incubation: Incubate the suspension in an orbital shaker at 45°C and 200 rpm.

  • Monitoring: Track the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, UV detection at 254 nm).

    • Validation Check: Stop the reaction exactly when the conversion reaches 49-50% to ensure maximum enantiomeric excess of the remaining (R)-ester.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Extract the filtrate with 5% aqueous

    
    .
    
    • The unreacted (R)-Ethyl 3-amino-3-(4-nitrophenyl)propanoate remains in the organic layer.

    • The hydrolyzed (S)-3-amino-3-(4-nitrophenyl)propanoic acid partitions into the aqueous layer and can be recovered by adjusting the pH to its isoelectric point (approx. pH 6) and filtering the precipitate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18322866, Ethyl 3-amino-3-(4-nitrophenyl)propanoate." PubChem, 2021. URL:[Link]

  • Fülöp, F., et al. "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, vol. 25, no. 24, 2020, p. 5980. URL:[Link]

  • Halia Therapeutics, Inc. "Beta-substituted beta-amino acids and analogs as chemotherapeutic agents." WIPO (PCT), Patent WO2015117147A1, 2015.
  • Mándity, I. M., et al. "Highly functionalized cyclic and bicyclic β−amino acids from sugar β−nitroesters." ResearchGate, 2025. URL:[Link]

Synthesis of novel compounds from Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Application Note: Synthesis and Derivatization of Novel -Peptidomimetics from Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Scientific Rationale & Scaffold Selection

The integration of


1

For the development of novel protease inhibitors or targeted protein degraders (PROTACs), Ethyl 3-amino-3-(4-nitrophenyl)propanoate (PubChem CID: 18322866)[2] serves as an elite, highly versatile

  • 
    -Amino Group:  Primed for N-acylation or coupling with N-terminal pharmacophores.
    
  • Ethyl Ester: A stable C-terminal protecting group that can be selectively saponified for subsequent chain elongation.

  • 4-Nitrophenyl Moiety: A latent, electron-withdrawing handle that can be chemoselectively reduced to an aniline, providing a nucleophilic site for late-stage diversification (e.g., urea formation or fluorophore conjugation).

Experimental Design & Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond standard peptide synthesis protocols when handling

  • Phase 1: HATU-Mediated N-Acylation Causality: The

    
    -amino group is significantly more sterically hindered than standard 
    
    
    -amino acids. Traditional carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics, incomplete reactions, and potential epimerization. To overcome this, we employ HATU with DIPEA. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the amidation process and ensures high-fidelity coupling of bulky pharmacophores[3].
  • Phase 2: Mild Ester Saponification Causality: Hydrolysis of the ethyl ester must be performed carefully to avoid base-catalyzed retro-Michael additions or epimerization at the

    
    -carbon. We utilize Lithium Hydroxide (LiOH) in a biphasic THF/Water system. The lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester while maintaining a milder pH profile compared to NaOH or KOH.
    
  • Phase 3: Chemoselective Nitro Reduction Causality: The reduction of the 4-nitro group to an aniline must not cleave the newly formed amide bonds or reduce other sensitive moieties (e.g., halogens on the N-terminal pharmacophore). While catalytic hydrogenation (Pd/C, Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is common, it lacks tolerance for halogenated substrates. Therefore, we utilize Tin(II) chloride dihydrate (SnCl
    
    
    ·2H
    
    
    O) in ethanol. This reagent provides robust, chemoselective reduction of the nitroarene via a single-electron transfer mechanism, leaving amides, esters, and halogens entirely intact.

Workflow Visualization

WorkflowAStarting Material:Ethyl 3-amino-3-(4-nitrophenyl)propanoateBPhase 1: N-Acylation(HATU, DIPEA)A->B AmideCouplingCPhase 2: Saponification(LiOH, THF/H2O)B->C EsterCleavageDPhase 3: Nitro Reduction(SnCl2·2H2O, EtOH)C->D ChemoselectiveReductionEFinal Library:Diversified β-PeptidomimeticsD->E Late-StageFunctionalization

Workflow for the synthesis of β-peptidomimetics from ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative yields based on the validated protocols.

PhaseChemical TransformationPrimary Reagents & SolventsTemperatureReaction TimeTypical Yield
1 N-AcylationR-COOH (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF0 °C

RT
2 - 4 h85 - 95%
2 SaponificationLiOH·H

O (3.0 eq), THF/H

O (3:1 v/v)
0 °C

RT
4 - 6 h90 - 98%
3 Nitro ReductionSnCl

·2H

O (5.0 eq), EtOH
70 °C2 - 3 h80 - 90%

Step-by-Step Experimental Protocols

Protocol 1: HATU-Mediated N-Acylation

This protocol establishes the N-terminal extension of the peptidomimetic chain.

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid pharmacophore (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) dropwise at 0 °C. Stir the mixture for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add Ethyl 3-amino-3-(4-nitrophenyl)propanoate (1.0 mmol)[2] to the activated mixture. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor reaction completion via LC-MS or TLC (typically 50% EtOAc in Hexanes).

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M HCl (10 mL), water (10 mL), and brine (10 mL). Dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the N-acylated intermediate.
Protocol 2: Mild C-Terminal Saponification

This protocol unmasks the C-terminus for subsequent peptide elongation without inducing epimerization.

  • Solubilization: Dissolve the N-acylated intermediate (1.0 mmol) in a mixture of THF and deionized water (3:1 v/v, 8.0 mL) and cool to 0 °C in an ice bath.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H

    
    O, 3.0 mmol) in one portion.
    
  • Reaction: Stir the biphasic mixture vigorously, allowing it to slowly warm to RT over 4–6 hours.

  • Validation: Monitor the disappearance of the ester starting material via TLC.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with Diethyl Ether (10 mL) to remove organic impurities. Carefully acidify the aqueous layer to pH ~2 using 1M HCl at 0 °C. Extract the precipitated free acid with EtOAc (3 × 15 mL). Dry the combined organic layers over Na

    
    SO
    
    
    and concentrate to yield the pure carboxylic acid.
Protocol 3: Chemoselective Nitro Reduction

This protocol reduces the 4-nitro group to an aniline, creating a nucleophilic handle for late-stage functionalization[4].

  • Preparation: Dissolve the

    
    -peptidomimetic intermediate (1.0 mmol) in absolute ethanol (10.0 mL) in a flask equipped with a reflux condenser.
    
  • Reduction: Add Tin(II) chloride dihydrate (SnCl

    
    ·2H
    
    
    O, 5.0 mmol) to the solution.
  • Heating: Heat the reaction mixture to 70 °C and stir for 2–3 hours.

  • Validation: Monitor the reduction via LC-MS. The mass shift should correspond to a loss of 30 Da (NO

    
    
    
    
    NH
    
    
    ).
  • Workup (Critical Step): Cool the mixture to RT and concentrate the ethanol under reduced pressure. Suspend the crude residue in EtOAc (20 mL) and carefully adjust the pH to 8-9 using saturated aqueous NaHCO

    
    . Note: A thick white precipitate of tin salts will form. Filter the entire biphasic mixture through a pad of Celite to remove the tin salts, washing the filter cake thoroughly with EtOAc. Separate the organic layer from the filtrate, wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the highly functionalized aniline derivative, ready for final library diversification.

References

  • Ethyl 3-amino-3-(4-nitrophenyl)propanoate Source: PubChem URL:[Link]

  • Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL:[Link]

  • Design, Synthesis, and Docking Studies of Peptidomimetics based on HER2-Herceptin Binding Site with Potential Antiproliferative Activity Against Breast Cancer Cell lines Source: National Institutes of Health (PMC) URL:[Link]

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Derivative Synthesis

Executive Summary & Route Selection

Q: What is the most reliable synthetic route for high-yield production of Ethyl 3-amino-3-(4-nitrophenyl)propanoate?

A: While Aza-Michael addition to ethyl 4-nitrocinnamate appears more direct, it often suffers from reversibility (retro-Michael reaction) and polymerization issues, leading to variable yields.

For robust, scalable, and high-yield synthesis, the Modified Rodionov Reaction followed by Thionyl Chloride Esterification is the "Gold Standard." This two-step sequence leverages the electron-withdrawing nature of the 4-nitro group to facilitate the condensation while avoiding the equilibrium pitfalls of Michael additions.

The Recommended Workflow
  • Condensation: 4-Nitrobenzaldehyde + Malonic Acid + Ammonium Acetate

    
     3-Amino-3-(4-nitrophenyl)propanoic acid.
    
  • Esterification: Acid intermediate + Ethanol +

    
    
    
    
    
    Target Ethyl Ester (HCl salt).

Module 1: The Modified Rodionov Condensation

Context: This step constructs the carbon backbone and installs the amine. The classic Rodionov reaction uses ethanol, but yield improvements are often seen with specific modifications.

Troubleshooting Guide

Q: My yield is stuck below 40%. What are the critical parameters?

A: Low yield in this condensation is typically caused by incomplete decarboxylation or imine instability.

  • Stoichiometry: You must use a significant excess of Ammonium Acetate (

    
    ). A ratio of 1:1:2  (Aldehyde:Malonic Acid:Ammonium Acetate) is the minimum; 1:1.2:2.5  is optimal to drive the equilibrium.
    
  • Solvent & Temperature: Ethanol (reflux at ~78°C) is standard, but if the reaction is sluggish, switch to 1-Propanol (reflux at ~97°C). The higher temperature accelerates the rate-limiting decarboxylation step.

Q: The product is contaminated with 4-nitrocinnamic acid. How do I prevent this?

A: Cinnamic acid derivatives are the thermodynamic sink if the amine incorporation fails.

  • Cause: Ammonia concentration is too low during the initial condensation.

  • Fix: Ensure

    
     is fresh (not wet/clumped). Add the malonic acid last to a pre-stirred solution of aldehyde and ammonium acetate to ensure the imine is formed before the enolate of malonic acid attacks.
    
Visualizing the Pathway

RodionovMechanism cluster_0 Reagents Aldehyde 4-Nitrobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4OAc Byproduct 4-Nitrocinnamic Acid (Side Product) Aldehyde->Byproduct Direct Knoevenagel (Low NH3) NH4OAc NH4OAc (Excess) Malonic Malonic Acid Dicarboxylic Dicarboxylic Intermediate Imine->Dicarboxylic + Malonic Acid TargetAcid 3-Amino-3-(4-nitrophenyl) propanoic Acid Dicarboxylic->TargetAcid Decarboxylation (-CO2)

Figure 1: Mechanistic flow of the Rodionov reaction highlighting the divergence between the desired


-amino acid and the cinnamic acid byproduct.

Module 2: Esterification & Isolation

Context: Converting the zwitterionic amino acid to the ethyl ester.

Q: Why use Thionyl Chloride (


) instead of Sulfuric Acid (

)?

A: While Fischer esterification with


 works, 

is superior for amino acids because:
  • Water Removal:

    
     consumes the water produced during esterification (generating 
    
    
    
    and
    
    
    ), driving the equilibrium to completion (Le Chatelier’s principle).
  • Product Form: It cleanly yields the hydrochloride salt, which is often crystalline and easier to purify than the free base oil.

Q: I see a "gum" instead of a precipitate. How do I crystallize the product?

A: The hydrochloride salt of the ester can be hygroscopic.

  • Protocol: After refluxing in EtOH/SOCl2, evaporate the solvent completely.

  • Trituration: Add dry Diethyl Ether or MTBE to the residue and scratch the flask walls vigorously. This removes non-polar impurities and induces crystallization of the salt.

  • Free Base: If you need the free amine, dissolve the salt in water, basify to pH 9-10 with

    
    , and extract immediately with Ethyl Acetate. Warning: The free amine is less stable; store as the salt if possible.
    

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Synthesis of the Acid
  • Setup: 50 mL Round Bottom Flask (RBF) with reflux condenser.

  • Reagents:

    • 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

    • Malonic Acid (1.04 g, 10 mmol)

    • Ammonium Acetate (1.93 g, 25 mmol) [Critical Excess]

    • Ethanol (15 mL)

  • Reaction: Heat to reflux (bath temp 85°C) with stirring for 6–8 hours.

    • Checkpoint: Solution usually turns deep orange/red.

  • Workup: Cool to room temperature. The product (acid) often precipitates. If not, reduce volume by 50% in vacuo and add 10 mL acetone. Filter the white/yellowish solid.

  • Purification: Wash the solid with hot acetone (removes unreacted aldehyde and cinnamic acid).

    • Yield Target: 55–65% (approx. 1.3 g).

Step 2: Esterification
  • Setup: 50 mL RBF, ice bath, drying tube (

    
    ).
    
  • Reagents:

    • Crude Acid from Step 1 (1.0 g)

    • Absolute Ethanol (10 mL)

    • Thionyl Chloride (0.5 mL, ~1.5 equiv)

  • Addition: Cool ethanol suspension to 0°C. Add

    
     dropwise (exothermic!).
    
  • Reaction: Remove ice bath, heat to reflux for 2 hours.

    • Checkpoint: Solution should become clear.

  • Isolation: Evaporate ethanol to dryness. Triturate residue with dry ether. Filter the hydrochloride salt.

Purification Logic (The "Self-Validating" System)

Q: How do I prove my product is pure without running an NMR every time?

A: Use the Solubility Switch test during workup.

PhasepH ConditionExpected BehaviorTroubleshooting
Organic (EtOAc) Acidic (pH 2) Impurities Only (Aldehydes, Cinnamic Acid)If product is here, esterification failed (zwitterion is water soluble).
Aqueous Acidic (pH 2) Product (Ammonium salt form)Keep this layer.
Organic (EtOAc) Basic (pH 10) Product (Free Base)Extract this layer for final product.
Aqueous Basic (pH 10) Waste (Malonic acid salts)Discard.
Workup Logic Diagram

Purification Crude Crude Reaction Mixture (Ester HCl Salt + Impurities) Dissolve Dissolve in Water (pH < 2) Crude->Dissolve Wash Wash with Ethyl Acetate Dissolve->Wash OrgLayer1 Organic Layer 1 (Contains Non-Basic Impurities: Aldehyde, Cinnamate) Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains Target Amine Salt) Wash->AqLayer1 Keep Basify Basify to pH 10 (Na2CO3) AqLayer1->Basify Extract Extract with Ethyl Acetate Basify->Extract OrgLayer2 Organic Layer 2 (PURE Target Ester) Extract->OrgLayer2 Evaporate -> Product AqLayer2 Aqueous Layer 2 (Waste) Extract->AqLayer2 Discard

Figure 2: Acid-Base extraction workflow for purifying Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Advanced Topic: Enantiomeric Resolution

Q: I need the (S)-enantiomer. Can I resolve this chemically?

A: While chiral synthesis is possible, Enzymatic Kinetic Resolution is often more cost-effective for this substrate.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Lipase PS (Amano).

  • Method: Selective hydrolysis of the ester.

  • Protocol:

    • Suspend racemic ethyl ester in phosphate buffer (pH 7) / Acetone (9:1).

    • Add immobilized CAL-B.

    • Stir at 30°C.

    • Result: The enzyme typically hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact (check specific enzyme selectivity for this substrate, as electronic effects of the nitro group can invert preference).

    • Separation: Use the extraction logic above (Acid vs. Ester separation).

References

  • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of β-amino acids.[1][2][3] Berichte der Deutschen Chemischen Gesellschaft. (Foundational text on the aldehyde-malonic acid-ammonia condensation).

  • Beilstein Journals. (2011). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.

  • Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[4] Journal of Organic Chemistry.[4] (Mechanistic insights on SOCl2 reactivity).

  • Tasnádi, G., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (Demonstrates lipase resolution on similar electron-deficient aryl

    
    -amino acids). 
    
  • BenchChem Technical Support. Optimization of 4-Nitrobenzaldehyde Reactions. (Data on reactivity of nitro-aldehydes).

Sources

Overcoming challenges in the purification of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Welcome to the Advanced Purification Support Center

Subject: Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS: 224946-68-3 / 163251-51-2 for HCl salt) Classification:


-Amino Acid Ester / Phenylpropanoate Derivative
Primary Application:  Peptidomimetics precursor, Integrin antagonist synthesis, Chiral building block.

Welcome. As a Senior Application Scientist, I understand that purifying


-amino esters is rarely straightforward. The presence of the electron-withdrawing 4-nitrophenyl group combined with the labile 

-amino ester functionality creates a unique set of stability and solubility challenges.

This guide is structured to troubleshoot the three most common failure modes: Physical State Issues (The "Oiling" Problem) , Chemical Instability (Hydrolysis/Elimination) , and Enantiomeric Resolution .

Phase 1: Isolation & Physical State (The "Sticky Oil" Problem)

User Issue: "I synthesized the compound via the Rodionov reaction or esterification, but after workup, I have a viscous yellow oil that refuses to crystallize. NMR shows the product is there, but it's impure."

Root Cause: The free base of ethyl 3-amino-3-(4-nitrophenyl)propanoate is inherently an oil or a low-melting solid. It is prone to intermolecular hydrogen bonding and, critically, dimerization into piperazine-2,5-diones if left in the free base form for extended periods [1].

The Solution: Salt Formation Strategy Do not attempt to purify the free base to homogeneity. Convert it immediately to the Hydrochloride (HCl) or p-Toluenesulfonate (p-TsOH) salt. The salt disrupts the intermolecular interactions that lead to "oiling" and stabilizes the molecule against dimerization.

Protocol: Conversion to HCl Salt

  • Dissolve the crude oily residue in a minimum amount of anhydrous Ethanol or Ethyl Acetate .

  • Cool the solution to 0°C.

  • Add 1.1 equivalents of 4M HCl in Dioxane or Acetyl Chloride (dropwise, generating HCl in situ).

  • Add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.

  • Stir at 0°C for 2 hours. The white/off-white solid precipitate is your stable salt.

Data Table 1: Solvent Systems for Salt Crystallization

Salt TypeGood Solvent (Dissolve)Anti-Solvent (Precipitate)Comments
Hydrochloride Ethanol (warm)Diethyl Ether / MTBEMost stable form. Hygroscopic—store in desiccator.
p-Tosylate MethanolIsopropyl AcetateHigher molecular weight often yields better crystals.
Free Base DCM / Ethyl AcetateHexanesAvoid. Unstable. Prone to oiling out.

Phase 2: Chemical Impurity Removal (The "Aldehyde" & "Cinnamate" Issues)

User Issue: "My product contains 5-10% 4-nitrobenzaldehyde and traces of ethyl 4-nitrocinnamate. Recrystallization isn't removing them."

Root Cause:

  • Aldehyde: Unreacted starting material from the Rodionov or condensation step. It is neutral and lipophilic.

  • Cinnamate: Elimination product. The 4-nitro group makes the

    
    -proton acidic. If you heated the free base or used strong alkali during workup, you triggered 
    
    
    
    -elimination of ammonia, forming the cinnamate double bond [2].

The Solution: The "pH-Switch" Extraction You cannot separate these easily by crystallization alone. You must exploit the basicity of the amine (even though it is weakened by the nitro group).

Workflow Diagram: Acid-Base Purification

ExtractionWorkflow Start Crude Mixture (Amine + Aldehyde + Cinnamate) Step1 Dissolve in Ethyl Acetate Wash with 1M HCl (aq) Start->Step1 OrgLayer1 Organic Layer (Contains Aldehyde & Cinnamate) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH ~1) (Contains Amine-HCl salt) Step1->AqLayer1 Keep Step2 Wash Aq. Layer with Fresh Ethyl Acetate (x2) AqLayer1->Step2 Step2->OrgLayer1 Removes residual neutrals AqLayer2 Clean Aqueous Layer Step2->AqLayer2 Step3 Adjust pH to 9-10 (Use Na2CO3, Cold) AqLayer2->Step3 Step4 Extract into DCM Dry & Concentrate Step3->Step4 Final Purified Free Base (Proceed immediately to Salt Formation) Step4->Final

Figure 1: Acid-Base "pH Switch" workflow to isolate the amine from neutral organic impurities like aldehydes and cinnamates.

Critical Protocol Note: When basifying (Step 3), do not exceed pH 10 and keep the solution cold (0-5°C) . High pH and heat will cause rapid hydrolysis of the ethyl ester to the carboxylic acid or elimination to the cinnamate.

Phase 3: Enantiomeric Resolution (Chiral Purity)

User Issue: "I synthesized the racemate. Chiral HPLC shows a 50:50 mixture. How do I separate the enantiomers on a preparative scale without expensive chiral chromatography?"

Root Cause: Direct asymmetric synthesis is difficult. Separation by crystallization of diastereomeric salts (e.g., using tartaric acid) is often inefficient for


-amino esters due to the "oiling" issue described in Phase 1.

The Solution: Enzymatic Kinetic Resolution (E-E-A-T Gold Standard) The most robust, scalable method for resolving


-amino esters is Kinetic Resolution using Candida antarctica Lipase B (CAL-B)  [3, 4].

CAL-B is highly selective for the (


)-enantiomer during acylation (or hydrolysis).
  • Method A (Hydrolysis): CAL-B preferentially hydrolyzes the ester of one enantiomer to the acid, leaving the other as the ester.

  • Method B (Acylation - Recommended): CAL-B catalyzes the N-acylation of the (

    
    )-enantiomer using an acyl donor, leaving the (
    
    
    
    )-amine untouched.

Workflow Diagram: Enzymatic Resolution

EnzymaticResolution Input Racemic Amine (Free Base) Reaction CAL-B (Novozym 435) Ethyl Acetate (Solvent & Donor) MTBE (Co-solvent) Input->Reaction S_Product (S)-Amide (Acylated) Reaction->S_Product Fast Reaction R_Product (R)-Amine (Unreacted) Reaction->R_Product Slow/No Reaction Sep Acid Wash Separation S_Product->Sep R_Product->Sep Sep->S_Product Organic Layer Sep->R_Product Aqueous Layer (pH 2)

Figure 2: Kinetic resolution using Lipase B (CAL-B). The enzyme selectively acylates one enantiomer, changing its chemical properties to allow separation via simple extraction.

Protocol: CAL-B Kinetic Resolution

  • Dissolve 1g of racemic free base in 10 mL MTBE (Methyl tert-butyl ether).

  • Add 2 mL Ethyl Acetate (acts as the acyl donor).

  • Add 500 mg Novozym 435 (Immobilized CAL-B).

  • Shake at 30°C for 24-48 hours. Monitor by HPLC (Chiralcel OD-H column).

  • Workup: Filter off the enzyme. Wash the filtrate with 1M HCl.

    • Aqueous Layer: Contains the unreacted (

      
      )-Amine . Basify and extract to recover.
      
    • Organic Layer: Contains the (

      
      )-Amide . Hydrolyze with refluxing HCl to recover (
      
      
      
      )-Amine if needed.

Phase 4: Frequently Asked Questions (FAQs)

Q1: Why does my product turn red/brown upon standing? A: This indicates oxidation of the amine or formation of azo-linkages, often catalyzed by light. Store the HCl salt in an amber vial under Argon. The nitro group makes the phenyl ring electron-deficient, but the amine itself is still susceptible to oxidative degradation.

Q2: Can I use silica gel chromatography? A: Yes, but you must modify the silica. Standard silica is slightly acidic and will bind the amine, leading to tailing and yield loss.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) in your mobile phase.

  • Mobile Phase: DCM : Methanol (95:5) + 0.5% TEA.

Q3: I see a peak at [M+H] 224 instead of 239 in Mass Spec. A: This is the Hydrolyzed Acid (Ethyl ester lost). This happens if you leave the compound in wet solvents or aqueous acid/base for too long.


-amino esters hydrolyze faster than their 

-amino counterparts. Ensure all solvents for recrystallization are anhydrous.

References

  • Beilstein Journals. (2011).

    
    -amino esters using ethyl nitroacetate. Retrieved from 
    
  • Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) - General Esterification/Reduction Principles. Retrieved from

  • Barbosa, O., et al. (2010).[1][2] Kinetic resolution of (R/S)-propranolol catalyzed by immobilized preparations of Candida antarctica lipase B (CAL-B). New Biotechnology. Retrieved from

  • Phenomenex. (2020). Chiral HPLC Separations Guide & Column Selection. Retrieved from

  • PubChem. (2021).[3] Ethyl 3-amino-3-(4-nitrophenyl)propanoate Compound Summary. Retrieved from

Sources

Optimizing reaction conditions for Ethyl 3-amino-3-(4-nitrophenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond simple "cook-book" chemistry. Every protocol and troubleshooting step provided here is grounded in mechanistic causality. Understanding why a reaction fails is the first step to ensuring it succeeds.

This center provides mechanistic insights, troubleshooting FAQs, and field-proven protocols for synthesizing Ethyl 3-amino-3-(4-nitrophenyl)propanoate—a critical β-amino acid ester building block used extensively in drug development.

Overview & Mechanistic Causality

The synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate is typically achieved via a highly efficient two-stage process: a multicomponent Rodionov reaction followed by an acid-catalyzed esterification.

Stage 1: The Rodionov Reaction The Rodionov reaction involves the condensation of 4-nitrobenzaldehyde, malonic acid, and ammonium acetate[1]. Mechanistically, the reaction is initiated by the in situ generation of ammonia from ammonium acetate, which attacks the highly electrophilic 4-nitrobenzaldehyde to form a reactive NH-ketimine intermediate[2]. Malonic acid then attacks this imine via a Mannich-type addition. Subsequent decarboxylation yields the racemic β-amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid[2][3].

Stage 2: Esterification The resulting β-amino acid exists as a zwitterion, making it highly insoluble in standard organic solvents. By utilizing thionyl chloride (SOCl₂) in ethanol, HCl is generated in situ. This protonates the amine, breaking the zwitterionic network and driving the formation of a highly reactive acid chloride intermediate, which rapidly reacts with ethanol to form the target ester[2].

Mechanism A 4-Nitrobenzaldehyde B Imine Intermediate A->B NH₄OAc (Imine Formation) C β-Amino Acid B->C Malonic Acid (Mannich Addition) D Target β-Amino Ester C->D EtOH, SOCl₂ (Esterification)

Reaction mechanism for the synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Troubleshooting Guide & FAQs

Q: My Rodionov reaction is yielding high amounts of 4-nitrocinnamic acid instead of the desired β-amino acid. What is the root cause? A: This is caused by a competing Knoevenagel condensation[2]. If malonic acid attacks the aldehyde before the imine intermediate is fully formed, subsequent decarboxylation yields the propenoic acid derivative (4-nitrocinnamic acid)[3][4]. Solution: Ensure a rapid and complete formation of the imine by increasing the equivalents of ammonium acetate (up to 3.0 eq) to drive the equilibrium toward the imine intermediate. Additionally, using a slightly acidic solvent like acetic acid can catalyze imine formation[2].

Q: During the esterification step, the starting β-amino acid remains suspended in ethanol and the reaction stalls. How can I drive it to completion? A: The poor solubility is due to the zwitterionic nature of the β-amino acid. Solution: Do not rely on standard Fischer esterification (e.g., catalytic H₂SO₄) for this substrate. Instead, cool the ethanol suspension to 0 °C and add SOCl₂ dropwise. The in situ generation of HCl will immediately protonate the amine group, dissolving the solid and facilitating the rapid conversion to the acid chloride[2].

Q: Can I use standard amine bases (like triethylamine) to catalyze the Rodionov reaction instead of ammonium acetate? A: No. Ammonium acetate acts not just as a buffer, but as the primary nitrogen source (ammonia) required to build the β-amino acid backbone[1][3]. Substituting it with non-primary amine bases will exclusively yield the Knoevenagel condensation byproduct.

Troubleshooting Start Analyze Reaction Mixture (LC-MS / NMR) Q1 Is 4-nitrocinnamic acid the major product? Start->Q1 Sol1 Increase NH₄OAc to 3.0 eq. Drive imine formation. Q1->Sol1 YES Q2 Is starting amino acid unreacted in esterification? Q1->Q2 NO Sol2 Add SOCl₂ at 0 °C. Protonate zwitterion. Q2->Sol2 YES

Troubleshooting logic for common side reactions and solubility issues.

Data Presentation: Optimization Metrics

The following tables summarize field-proven optimization data for both stages of the synthesis, highlighting the causality between reagent choice and product yield.

Table 1: Optimization of Rodionov Reaction Conditions

SolventNH₄OAc (eq.)Temp (°C)Major Product ObservedYield (%)
Ethanol1.0804-Nitrocinnamic acid< 20%
Ethanol2.580β-Amino acid65%
Acetic Acid3.085β-Amino acid78%

Table 2: Esterification Reagent Comparison

ReagentTemp (°C)Time (h)Substrate SolubilityYield (%)
H₂SO₄ (cat.)8024Poor35%
HCl (gas)8012Moderate60%
SOCl₂ (1.5 eq.)804Excellent92%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in 100 mL of glacial acetic acid.

  • Reagent Addition: Add malonic acid (7.6 g, 72.8 mmol, 1.1 eq) and ammonium acetate (15.3 g, 198.6 mmol, 3.0 eq) to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 85 °C under a nitrogen atmosphere for 6-8 hours.

  • Monitoring: Monitor the consumption of the aldehyde via TLC (Eluent: Hexane/EtOAc 1:1).

  • Workup: Once complete, cool the mixture to room temperature. The β-amino acid will precipitate as a pale yellow solid. Filter the precipitate and wash sequentially with cold ethanol (2 x 20 mL) and diethyl ether (20 mL) to remove unreacted malonic acid and Knoevenagel byproducts.

  • Validation: Dry under vacuum. A successful reaction yields a free-flowing solid that is highly insoluble in non-polar solvents and neutral water.

Protocol B: Synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate
  • Preparation: Suspend the synthesized 3-amino-3-(4-nitrophenyl)propanoic acid (10.0 g, 47.6 mmol) in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂, 5.2 mL, 71.4 mmol, 1.5 eq) dropwise over 15 minutes. Caution: Vigorous evolution of SO₂ and HCl gas will occur. Perform in a well-ventilated fume hood.

  • Reflux: Remove the ice bath and heat the reaction to reflux (80 °C) for 4 hours. The suspension will transition into a clear, homogeneous solution as the zwitterion is protonated and converted to the acid chloride.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and SOCl₂. Dissolve the resulting residue in ethyl acetate (100 mL) and carefully wash with saturated aqueous NaHCO₃ (3 x 50 mL) until the aqueous layer is slightly basic (pH 8).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the target ethyl ester as a viscous oil or low-melting solid.

References

1.[2] SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS, Farmacia Journal. URL: 2.[4] Stereochemistry-60 : Kinetic control of asymmetric induction during oxazolidine formation from (-)-ephedrine and aromatic aldehydes, R Discovery / Russian Journal of General Chemistry. URL: 3.[3] Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium, ResearchGate. URL: 4.[1] Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids, RSC Publishing. URL:

Sources

Troubleshooting peak tailing in HPLC analysis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Global Applications Division

Welcome to the technical support center for the HPLC analysis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for Ethyl 3-amino-3-(4-nitrophenyl)propanoate showing significant tailing?

Peak tailing is the most common chromatographic problem encountered with this molecule and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[1][2] For Ethyl 3-amino-3-(4-nitrophenyl)propanoate, the primary cause is the interaction of its basic amino group with acidic silanol groups (Si-OH) present on the surface of silica-based reversed-phase columns.[1][3]

  • Mechanism of Tailing: At typical reversed-phase pH ranges (pH 3-7), the primary amine on your molecule can be protonated (positively charged), while some residual silanol groups on the column packing are deprotonated (negatively charged).[4] This leads to a strong ion-exchange interaction, which is a secondary retention mechanism.[3][5] Molecules that experience this interaction are retained longer than those interacting only with the C18 phase, resulting in a delayed elution and a "tail" on the peak.[6]

Q2: I'm using a standard C18 column. Is this the right choice?

While a C18 column is appropriate for retaining this molecule based on its hydrophobicity, not all C18 columns are created equal. The root cause of peak tailing often lies with the underlying silica particle quality.[7]

  • Residual Silanols: During the manufacturing of HPLC columns, it's impossible to bond the C18 phase to every available silanol group on the silica surface.[8] These leftover, or "residual," silanols are highly active and are the main culprits for the secondary interactions causing peak tailing with basic compounds like yours.[8][9][10]

  • End-capping: To mitigate this, manufacturers "end-cap" the column by reacting these residual silanols with a small, less reactive chemical group (like a trimethylsilyl group).[9][10][11] For basic analytes, using a column that is double or even triple end-capped is highly recommended as it significantly reduces the number of free silanol sites available for interaction.[11]

Q3: How does mobile phase pH affect the peak shape of my compound?

Mobile phase pH is a critical parameter that directly controls the ionization state of both your analyte and the column's residual silanols.[4][12] Operating at a pH close to the analyte's pKa can lead to inconsistent ionization and poor peak shape.[12][13]

  • Low pH (pH 2.5-3.5): At a low pH, the basic amino group on your analyte will be fully protonated (positive charge). Simultaneously, the acidic silanol groups on the column will be mostly unionized (neutral).[1][14] This minimizes the strong ionic secondary interaction, leading to improved peak symmetry.[1]

  • High pH (pH > 8): At a high pH, the amino group will be deprotonated (neutral), eliminating its ability to interact ionically with silanol sites. This is a very effective strategy for improving peak shape.[13][15] However, traditional silica columns are not stable above pH 8 and will degrade.[12] If you choose this route, you must use a modern, pH-stable column (e.g., a hybrid or ethylene-bridged silica).

Q4: I've heard about using additives like Triethylamine (TEA). How do they work?

Mobile phase additives, or modifiers, are powerful tools for improving peak shape, especially for basic compounds.[16][17][18]

  • Competing Base Mechanism: Triethylamine (TEA) is a "competing base" or "silanol blocker."[19][20] When added to the mobile phase at a low concentration (e.g., 0.1%), the small, positively charged TEA molecules preferentially interact with and bind to the negatively charged residual silanol sites on the column.[14][21] This effectively masks the active sites, preventing your analyte from engaging in secondary interactions, which results in a more symmetrical peak.[19][20][22]

  • Ionic Strength: Buffers (e.g., phosphate, acetate) and other salts can also help. Increasing the ionic strength of the mobile phase can help to shield the ionic interactions that cause tailing.

Troubleshooting Guide & Protocols

If you are experiencing peak tailing, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Peak Tailing Observed (Asymmetry > 1.2) Check_Neutral Inject Neutral Marker (e.g., Toluene, Uracil) Start->Check_Neutral Physical_Problem Physical Problem Suspected (All peaks tail) Check_Neutral->Physical_Problem Marker Tails Chemical_Problem Chemical Problem Suspected (Only analyte tails) Check_Neutral->Chemical_Problem Marker is Symmetrical Check_Fittings Check Fittings & Tubing (for dead volume) Physical_Problem->Check_Fittings Check_Void Check for Column Void (Backflush column) Physical_Problem->Check_Void Optimize_MP Step 1: Mobile Phase Optimization Chemical_Problem->Optimize_MP Add_Modifier Add Competing Base (0.1% TEA) Optimize_MP->Add_Modifier Primary Action Adjust_pH Adjust pH to 2.5-3.0 (with Formic/Phosphoric Acid) Optimize_MP->Adjust_pH Alternative Action Modifier_Result Peak Shape Improved? Add_Modifier->Modifier_Result pH_Result Peak Shape Improved? Adjust_pH->pH_Result Consider_Column Step 2: Evaluate Column (If peak still tails) Modifier_Result->Consider_Column No Success Problem Resolved Modifier_Result->Success Yes pH_Result->Consider_Column No pH_Result->Success Yes New_Column Use Modern, End-Capped Column (e.g., for bases) Consider_Column->New_Column New_Column->Success

Caption: A logical workflow for troubleshooting peak tailing.

Protocol 1: Mobile Phase Optimization

This protocol should be your first line of defense as it is non-invasive to your column.

Objective: To mitigate secondary silanol interactions by modifying the mobile phase.

Materials:

  • HPLC Grade Acetonitrile or Methanol

  • HPLC Grade Water

  • Mobile Phase Additive: Triethylamine (TEA) or Formic Acid (FA)

Procedure:

  • Prepare Aqueous Stock Solutions:

    • For Competing Base: Prepare a 1.0% v/v TEA solution in HPLC grade water.

    • For pH Adjustment: Prepare a 1.0% v/v Formic Acid solution in HPLC grade water.

  • Prepare Mobile Phase A (Aqueous):

    • To 990 mL of HPLC grade water, add 10 mL of your chosen 1.0% stock solution (TEA or FA). This creates a final concentration of 0.1% v/v.

    • Filter and degas the mobile phase.

  • Prepare Mobile Phase B (Organic):

    • Use 100% Acetonitrile or Methanol.

  • Equilibration:

    • Flush the system thoroughly with the new mobile phase.

    • Equilibrate your column with at least 10-15 column volumes of the initial mobile phase composition before injecting your sample.

  • Analysis:

    • Inject your sample and analyze the chromatogram. Compare the peak asymmetry to your original method.

Expected Outcomes:

Mobile Phase AdditiveExpected pHPrimary MechanismImpact on Peak Shape
None (Original)NeutralMixed-mode retentionSignificant Tailing (As > 2.0)
0.1% Formic Acid~2.7 - 3.0Suppresses silanol ionizationModerate Improvement (As ~1.5-1.8)
0.1% Triethylamine~7.0-8.0 (buffered)Masks active silanol sitesSignificant Improvement (As < 1.5)
Protocol 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, the column itself is the likely problem.

Objective: To select a column with minimal surface silanol activity.

Recommendations:

  • Choose a Modern Column: Select a column manufactured from high-purity Type B silica, which has lower metal content and more homogenous silanol activity.

  • Prioritize End-capping: Use a column that is explicitly described by the manufacturer as "end-capped," "double end-capped," or specifically designed for the analysis of basic compounds.[8][11][23] These columns provide a more inert surface.

  • Consider Alternative Chemistries: If tailing persists, a column with a polar-embedded phase can offer alternative selectivity and shielding of silanol groups.[23]

Column Care to Prevent Tailing:

  • Never store a column in a buffered mobile phase. Always flush with a non-buffered water/organic mix.

  • Avoid extreme pH unless the column is specifically designed for it. Operating outside the recommended pH range can irreversibly damage the stationary phase, exposing more active silanol sites.[12]

  • Use a guard column. This will protect your analytical column from contaminants in the sample that could bind to active sites and cause peak tailing.

References

  • Chrom Tech. (2025, October 28). What Is Endcapping in HPLC Columns. Chrom Tech, Inc. [Link]

  • El-Gindy, A., El-Yazby, F., Maher, M. M. (n.d.). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Phenomenex. [Link]

  • Nagae, N., Yamamoto, K., Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • RX MARINE INTERNATIONAL. (n.d.). TRIETHYLAMINE HPLC. RX MARINE INTERNATIONAL. [Link]

  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-3-(4-nitrophenyl)propanoate. PubChem. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. The Pharma Times. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. PharmaCores. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]

  • Separation Science. (2023, December 8). End-capping. Separation Science. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. ZeptoMetrix. [Link]

  • SPEX CertiPrep. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS. SPEX CertiPrep. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. PubChem. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Wiley-VCH. (n.d.). Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate. SpectraBase. [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]

  • ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [https://www.researchgate.net/publication/8617882_Analysis_of_aromatic_amines_by_high-performance_liquid_chromatography_with_pre-column_derivatization_by_2-9-carbazole-ethyl-chloroformate]([Link]_ chromatography_with_pre-column_derivatization_by_2-9-carbazole-ethyl-chloroformate)

  • Pharmaffiliates. (n.d.). CAS No : 34276-53-4 | Product Name : Ethyl (S)-2-amino-3-(4-nitrophenyl)propanoate. Pharmaffiliates. [Link]

Sources

Preventing side reactions during the synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

To: User_Research_Team From: Dr. A. Vance, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support: Optimization & Troubleshooting for Ethyl 3-amino-3-(4-nitrophenyl)propanoate Synthesis

Introduction: The Synthesis Challenge

You are targeting Ethyl 3-amino-3-(4-nitrophenyl)propanoate , a


-amino ester. Unlike 

-amino acids,

-amino acids and their esters possess a unique reactivity profile that makes them prone to specific side reactions—most notably retro-Michael additions , polymerization (oligomerization) , and Schiff base stability issues .

Because your target contains a nitro group (


)  at the para position, you face an additional chemoselectivity challenge: you must preserve this moiety while manipulating the amine and ester functionalities.

This guide is structured as a Level 3 Technical Support resource, moving beyond basic recipes to address why failures occur and how to prevent them.

Module 1: Synthesis Strategy & Pathway Selection

To minimize side reactions, you must first validate your synthetic route. We recommend the Modified Rodionov Route (2-step) over the direct One-Pot Mannich reaction for this specific substrate.

The Recommended Workflow (2-Step)
  • Step 1 (Rodionov Reaction): Condensation of 4-nitrobenzaldehyde + Malonic acid + Ammonium acetate

    
     3-amino-3-(4-nitrophenyl)propanoic acid.
    
  • Step 2 (Esterification): Acid + Thionyl Chloride (

    
    ) / Ethanol 
    
    
    
    Target Ethyl Ester.

Why this route? The intermediate acid can be purified by crystallization, removing the "Schiff base" impurity before the sensitive esterification step.

Visualizing the Pathway & Failure Points

The following diagram maps the reaction logic and where specific side products (in red) originate.

SynthesisPath Start 4-Nitrobenzaldehyde + Malonic Acid + NH4OAc Imine INTERMEDIATE: Schiff Base (Imine) Start->Imine Condensation Side1 SIDE REACTION A: Aldol Condensation (No Amine incorp.) Start->Side1 Low NH4+ conc. Acid PRODUCT (Step 1): Beta-Amino Acid Imine->Acid Rodionov (Decarboxylation) Ester TARGET: Ethyl 3-amino-3- (4-nitrophenyl)propanoate Acid->Ester SOCl2 / EtOH (Esterification) Side2 SIDE REACTION B: Decarboxylative Polymerization Acid->Side2 High Temp (>120°C) prolonged heating Side3 SIDE REACTION C: Nitro Reduction (If Pd/C used) Ester->Side3 H2 / Pd/C (Avoid!)

Figure 1: Synthetic pathway logic for the Rodionov route, highlighting critical divergence points where side reactions occur.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I see a persistent impurity at +2 mass units (M+2) or similar to starting material."

Diagnosis: This is likely the Schiff Base (Imine) intermediate that failed to undergo the final addition/decarboxylation step, or the Cinnamic Acid derivative resulting from Knoevenagel condensation without ammonia incorporation. Root Cause: Insufficient ammonium source or water accumulation in the reaction medium.

Corrective Protocol:

  • Ammonium Excess: Increase Ammonium Acetate (

    
    ) to 2.5 - 3.0 equivalents  relative to the aldehyde. The excess ammonia drives the equilibrium toward the imine, preventing the formation of 4-nitrocinnamic acid.
    
  • Solvent Switch: If using ethanol, switch to glacial acetic acid for the first step. It stabilizes the imine intermediate and facilitates the decarboxylation mechanism.

Issue 2: "My product is turning into a gum/gel during workup."

Diagnosis: Oligomerization/Polymerization . Root Cause:


-amino acids/esters can self-condense to form poly- 

-peptides (nylons), especially under thermal stress. Corrective Protocol:
  • Temperature Limit: Never heat the free amine ester above 60°C in concentrated form.

  • Acid Salt Storage: Isolate and store the product as the Hydrochloride Salt (

    
    ). The protonated amine cannot act as a nucleophile to attack the ester of a neighboring molecule, effectively halting polymerization.
    
Issue 3: "The Nitro group is disappearing or changing."

Diagnosis: Chemoselectivity Failure . Root Cause: Use of catalytic hydrogenation (e.g.,


) or strong reducing metals (Zn/HCl) during purification or subsequent steps.
Corrective Protocol: 
  • Strict Avoidance: Do not use palladium or Raney nickel.

  • Alternative Reductions: If you must reduce a different part of a future molecule, use selective agents like Sodium Borohydride (

    
    )  (does not touch aromatic nitro groups) or Tin(II) Chloride (
    
    
    
    )
    (specifically reduces nitro to amine, if that was the goal—but here we assume you want to keep the nitro group).

Module 3: The Critical Esterification Protocol

The conversion of the acid to the ethyl ester is the most error-prone step due to the risk of hydrolysis. We do not recommend acid-catalyzed Fischer esterification (


) due to slow kinetics.

Recommended Method: Thionyl Chloride (


) 
This method generates anhydrous 

in situ and scavenges water.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen.

  • Solvent Prep: Add anhydrous Ethanol (20 mL/g of substrate) and cool to 0°C (Ice/Salt bath).

  • Activation: Add Thionyl Chloride (1.5 eq) dropwise. Caution: Exothermic. Stir for 30 mins at 0°C.

  • Addition: Add 3-amino-3-(4-nitrophenyl)propanoic acid (solid) in one portion.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

  • Workup: Evaporate solvent in vacuo.

    • Crucial Step: Co-evaporate with Toluene (

      
      ) to remove traces of 
      
      
      
      and water.
  • Isolation: The product will crystallize as the Ethyl 3-amino-3-(4-nitrophenyl)propanoate Hydrochloride salt .

Data Table: Comparison of Esterification Reagents

ReagentReaction TimeYieldSide Reaction RiskRecommendation

/ EtOH
4-6 Hours85-95%Low (if T < 80°C)High

/ EtOH
12-24 Hours60-70%Hydrolysis (Equilibrium)Low

2-4 Hours80-90%Lewis Acid complexationMedium

Module 4: Enantiomeric Purity (Chiral Resolution)

If you require a specific enantiomer (e.g., (S)-isomer) for drug development, the chemical synthesis above yields a racemate.

Solution: Enzymatic Kinetic Resolution Use Candida antarctica Lipase B (CAL-B) . This enzyme is highly robust and selective for


-amino esters.

Workflow:

  • Suspend racemic ester in dry Diisopropyl ether (DIPE) .

  • Add CAL-B (immobilized, e.g., Novozym 435) .

  • Add Ethyl Acetate (acts as the acyl donor).

  • Result: The enzyme will selectively acetylate the (R)-amine, leaving the (S)-amine as the free ester (or vice versa, depending on specific enzyme strain).

  • Separation: Acid/Base extraction separates the neutral amide (reacted) from the basic amine (unreacted).

Resolution Racemate Racemic Ester (±)-Ethyl 3-amino-3-(4-nitrophenyl)propanoate Enzyme Add CAL-B Lipase + Acyl Donor (EtOAc) Racemate->Enzyme Result Mixture: (S)-Ester (Unreacted) + (R)-Amide (Acylated) Enzyme->Result Kinetic Resolution Extraction Acid/Base Extraction (1M HCl) Result->Extraction ProductA Organic Phase: (R)-Amide Extraction->ProductA ProductB Aqueous Phase: (S)-Ester Salt Extraction->ProductB

Figure 2: Enzymatic Kinetic Resolution workflow for isolating the single enantiomer.

References

  • Beilstein Journals.

    
    -amino esters using ethyl nitroacetate and condensation or cycloaddition reactions." Beilstein J. Org. Chem.2014 . 
    
  • Organic Chemistry Portal. "Synthesis of

    
    -Amino Acids and Derivatives." Organic Chemistry Portal. 
    
  • ResearchGate.

    
    -amino Esters."[1] Results in Chemistry, 2020 . 
    
  • Master Organic Chemistry. "Fischer Esterification Mechanism and Troubleshooting." Master Organic Chemistry.

  • SciELO. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." J. Braz. Chem. Soc.

Sources

Technical Support Center: Impurity Profiling for Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a critical


-amino acid derivative, often serving as a chiral building block for integrin antagonists and 

-lactam antibiotics. Its structural duality—containing a basic primary amine (

) and a labile ester linkage—presents unique chromatographic challenges.

Users frequently encounter two distinct classes of purity issues:

  • Achiral Purity: Separation of the parent compound from process impurities (Rodionov reaction by-products) and degradation products (hydrolysis).

  • Chiral Purity: Resolution of the (

    
    )- and (
    
    
    
    )-enantiomers, typically required after enzymatic resolution or asymmetric synthesis.

This guide addresses these challenges through a self-validating troubleshooting framework.

Troubleshooting Module: Achiral Method Development (RP-HPLC)

FAQ: Why do I see severe peak tailing for the main amine peak?

Diagnosis: The primary amine moiety interacts with residual silanol groups (


) on the silica support of standard C18 columns. At neutral pH, these silanols are ionized (

), creating a strong ion-exchange retention mechanism that drags the peak tail.

Technical Solution: You must suppress this interaction using one of two "Self-Validating" approaches:

  • Approach A (Low pH + Ion Pairing): Use 0.1% Trifluoroacetic acid (TFA). The low pH protonates silanols (suppressing ionization), and the trifluoroacetate anion forms an ion pair with the protonated amine, improving peak shape.

  • Approach B (High pH - Recommended): Use a hybrid-silica column (e.g., C18 with ethylene bridges) capable of withstanding pH 10-11 using Ammonium Hydroxide or Triethylamine (TEA). At this pH, the amine is uncharged (free base), eliminating silanol interaction entirely.

Protocol: Standard Achiral Purity Method
ParameterConditionRationale
Column C18 Hybrid Particle (e.g., 150 x 4.6 mm, 3.5 µm)Hybrid particles resist hydrolysis at high pH.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
Keeps amine deprotonated (neutral) for sharp peaks.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% B to 60% B over 20 minElutes polar acid impurities early and non-polar aldehyde late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 270 nmThe 4-nitrophenyl group has a strong characteristic absorbance here.
Temperature 30°CEnsures reproducibility.
Visualizing the Method Decision Matrix

MethodDevelopment Start Start: Tailing Amine Peak CheckPH Check Mobile Phase pH Start->CheckPH Decision Can Column Tolerate pH > 10? CheckPH->Decision HighPH Method A: High pH Strategy Use 10mM NH4HCO3 (pH 10) De-protonates amine Decision->HighPH Yes (Hybrid/Polymer) LowPH Method B: Low pH Strategy Use 0.1% TFA Ion-pairing effect Decision->LowPH No (Standard Silica) Result Sharp Peak Shape (Asymmetry < 1.2) HighPH->Result LowPH->Result

Caption: Decision tree for resolving amine peak tailing in beta-amino ester analysis.

Troubleshooting Module: Impurity Identification

FAQ: What are the unknown peaks eluting before and after the main peak?

Diagnosis: In the synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate (often via the Rodionov reaction), specific process impurities and degradation pathways are predictable.

Impurity Profile Table:

RRT (Approx)Impurity IdentityOrigin/Mechanism
0.85 3-amino-3-(4-nitrophenyl)propanoic acid Hydrolysis: The ester bond cleaves in the presence of moisture/acid. This is the "Acid Impurity."
1.00 Ethyl 3-amino-3-(4-nitrophenyl)propanoate Target Molecule.
1.20 4-Nitrobenzaldehyde Starting Material: Unreacted aldehyde from the condensation step.
1.35 Ethyl 4-nitrocinnamate Elimination: Loss of ammonia (

) creates the double bond (cinnamate derivative).
Visualizing the Degradation Pathway

ImpurityPathways Aldehyde 4-Nitrobenzaldehyde (Starting Material) Target Ethyl 3-amino-3-(4-nitrophenyl)propanoate (Target) Aldehyde->Target Rodionov Rxn Acid Propanoic Acid Derivative (Hydrolysis Impurity) Target->Acid + H2O (Hydrolysis) Cinnamate Ethyl 4-nitrocinnamate (Elimination Impurity) Target->Cinnamate - NH3 (Elimination)

Caption: Origin of common process and degradation impurities in beta-amino ester synthesis.

Troubleshooting Module: Chiral Resolution

FAQ: How do I separate the (R) and (S) enantiomers?

Context: This molecule is often produced as a racemate and resolved via lipase catalysis (e.g., Candida antarctica Lipase B) or synthesized asymmetrically.[1] Determining Enantiomeric Excess (ee%) is critical.

Technical Solution: Standard C18 columns cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).[2] The polysaccharide-based CSPs are most effective for beta-amino esters.

Protocol: Chiral HPLC Method

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress non-specific interactions with the chiral selector.

  • Mode: Normal Phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

Self-Validation Step: Inject the racemate first to establish the separation factor (


). A baseline separation (

) confirms the system is functioning. If peaks merge, reduce the Ethanol percentage to 5% to increase retention and resolution.

Sample Preparation & Stability Guide

Critical Warning: Beta-amino esters are prone to cyclization and hydrolysis.

  • Solvent Choice: Dissolve samples in anhydrous ethanol or the mobile phase. Avoid water or methanol for long-term storage, as transesterification (ethyl

    
     methyl ester) or hydrolysis can occur.
    
  • Time-Window: Analyze samples within 4 hours of preparation.

  • Filtration: Use PTFE filters (0.2 µm). Avoid Nylon filters, which can bind nitro-aromatics or degrade acidic impurities.

References

  • Synthesis & Impurities: Beilstein Journals.

    
    -amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (Discusses nitro-propanoate derivatives and purification). 
    
  • Enzymatic Resolution: SciELO. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs. (Details lipase resolution methods applicable to phenylpropanoate esters).

  • Chiral Separation: PubMed. Direct HPLC separation of beta-aminoester enantiomers. (Validates polysaccharide columns for beta-amino esters).

  • Beta-Amino Acid Stability: RSC Advances. Unwanted hydrolysis or

    
    /
    
    
    
    -peptide bond formation: how long should the rate-limiting coupling step take? (Analysis of beta-amino ester stability in solution).

Sources

Improving the enantioselectivity of chiral separations for Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Separations . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Ethyl 3-amino-3-(4-nitrophenyl)propanoate .

This molecule is a


-amino acid ester characterized by three critical functional groups: a highly basic primary amine, an electron-deficient 4-nitrophenyl ring, and a hydrolytically sensitive ethyl ester. Successfully resolving its enantiomers requires precise control over stationary phase chemistry, mobile phase modifiers, and thermodynamics.

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to optimize your chiral workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am using a Polysaccharide-based column (e.g., Chiralpak IA), but my enantiomer peaks are severely tailing. How do I fix this? Cause: The free primary amine on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon is highly basic and interacts strongly with residual, weakly acidic silanol groups (Si-OH) on the silica support of the chiral stationary phase (CSP). This secondary, non-enantioselective retention mechanism causes severe peak tailing and destroys resolution.
Solution:  You must add a basic modifier to your mobile phase to act as a sacrificial competitor for these silanol sites. Add 0.1% Diethylamine (DEA)  or Ethanolamine to your Hexane/Isopropanol mobile phase. By saturating the acidic silanols, the DEA forces the analyte to interact exclusively with the chiral selector, yielding sharp, symmetrical peaks.

Q2: I switched to a Crown Ether column (Crownpak CR(+)) which is designed for primary amines, but I am getting zero retention and no separation. What is wrong? Cause: Chiral recognition on a crown ether CSP strictly requires the primary amine to be fully protonated (


). The protonated amine forms a transient diastereomeric inclusion complex via three symmetric hydrogen bonds inside the 18-crown-6 cavity[1],[2]. If your mobile phase pH is above 2.0, the amine remains partially unprotonated, preventing complexation.
Solution:  Lower the mobile phase pH to 

1.5
using Perchloric acid (

) or Trifluoroacetic acid (TFA). The shift from a hydrophobic retention mechanism to a complex-formation mechanism occurs strictly at pH

2[3].

Q3: How do I maximize the separation factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for this specific molecule? 
Cause:  The 4-nitrophenyl group is highly electron-deficient (

-acidic) due to the strong electron-withdrawing nature of the nitro group. Solution: Pair this analyte with a

-basic CSP. Polysaccharide columns derivatized with electron-donating groups—such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA or Chiralcel OD-H)—will maximize

stacking interactions between the CSP and the analyte, significantly enhancing enantioselectivity,[4]. Alternatively, chlorinated CSPs (like Chiralpak IC) can offer unique dipole-dipole interactions that favor aromatic amines[5].

Q4: My mobile phase is highly acidic to accommodate the Crownpak column, but I am observing degradation peaks. Is my sample decomposing? Cause: Yes. Ethyl 3-amino-3-(4-nitrophenyl)propanoate contains an ethyl ester. Prolonged exposure to aqueous acidic conditions (pH 1.5) causes acid-catalyzed ester hydrolysis, converting your analyte into the corresponding


-amino acid.
Solution:  Lower the column temperature to sub-ambient levels (0–7 °C) . Thermodynamics dictate that lowering the temperature not only kinetically halts ester hydrolysis but also stiffens the chiral inclusion complex, dramatically increasing the enantiomeric resolution (

)[3].

Part 2: Method Development Visualizations

G Start Start: Ethyl 3-amino-3- (4-nitrophenyl)propanoate CSP_Poly Polysaccharide CSP (e.g., Chiralpak IA/OD-H) Start->CSP_Poly CSP_Crown Crown Ether CSP (e.g., Crownpak CR(+)) Start->CSP_Crown Tailing Issue: Peak Tailing? CSP_Poly->Tailing No_Ret Issue: Low Retention? CSP_Crown->No_Ret Add_DEA Add 0.1% DEA to Mobile Phase Tailing->Add_DEA Yes Adjust_pH Adjust pH ≤ 1.5 (Protonate Amine) No_Ret->Adjust_pH Yes Hydrolysis Issue: Ester Hydrolysis? Adjust_pH->Hydrolysis Lower_Temp Lower Temp to 0-7°C (Stabilizes Ester & Complex) Hydrolysis->Lower_Temp Yes

Figure 1: Method development decision tree for chiral separation of beta-amino acid esters.

Mechanism Analyte Ethyl 3-amino-3- (4-nitrophenyl)propanoate Amine Primary Amine (-NH3+) Analyte->Amine Nitro 4-Nitrophenyl Group Analyte->Nitro Ester Ethyl Ester Group Analyte->Ester Crown 18-Crown-6 Cavity (Crownpak CSP) Amine->Crown Tripodal H-bonding (Requires pH ≤ 2) Phenyl Phenylcarbamate (Polysaccharide CSP) Nitro->Phenyl π-π Stacking (Electron Deficient to Rich) Ester->Phenyl Dipole-Dipole & Steric Fit

Figure 2: Chiral recognition mechanisms for Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Part 3: Self-Validating Experimental Protocols

Protocol A: Normal Phase Separation (Polysaccharide CSP)

Best for preparative scale-up and preventing ester hydrolysis.

  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any aqueous buffers.

  • Column Installation: Install a Chiralpak IA or Chiralcel OD-H column (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and IPA in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Causality note: DEA must be fresh; degraded DEA loses its basicity and fails to mask silanols.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm (optimized for the nitroaromatic chromophore).

  • Self-Validation Check: Inject a racemic standard. Calculate the Tailing Factor (

    
    ).
    
    • Pass Criteria:

      
       and Resolution (
      
      
      
      )
      
      
      .
    • Failure Mode: If

      
      , increase DEA to 0.2% or add 0.1% TFA to create a dynamic buffer.
      
Protocol B: Reversed-Phase Separation (Crown Ether CSP)

Best for high-resolution analytical determination of enantiomeric excess (ee).

  • Column Installation: Install a CROWNPAK CR-I(+) column (3 µm, 3.0 x 150 mm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (

    
    ) adjusted to exactly pH 1.5. Mix this aqueous buffer with Methanol in an 85:15 (v/v) ratio.
    
  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Temperature: Set column oven to 5 °C . Critical Step: Do not run at room temperature, or the ester will hydrolyze and resolution will collapse[3].

    • Detection: UV at 254 nm.

  • Self-Validation Check: Inject the sample and monitor the baseline for a third peak (hydrolysis degradant).

    • Pass Criteria: Two sharp peaks with

      
      .
      
    • Failure Mode: If a degradant peak appears, lower the temperature to 0 °C and prepare samples in a chilled autosampler.

Part 4: Quantitative Data & Parameter Summary

ParameterProtocol A: Polysaccharide (Chiralpak IA)Protocol B: Crown Ether (Crownpak CR(+))
Primary Mechanism

stacking, dipole-dipole, steric fit
Tripodal H-bonding in 18-crown-6 cavity
Mobile Phase Hexane / IPA (80:20 v/v)pH 1.5

(aq) / Methanol (85:15 v/v)
Critical Additive 0.1% Diethylamine (DEA)Perchloric Acid (to maintain pH

1.5)
Optimal Temperature 25 °C0 °C to 7 °C
Hydrolysis Risk Low (Non-aqueous environment)High (Requires strict thermal control)
Expected Resolution


(Highly specific for primary amines)
Tailing Mitigation DEA masks acidic silanol sitesFull protonation prevents secondary interactions

Part 5: References

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester Source: Journal of Liquid Chromatography URL:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL:[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL:[Link]

  • Liquid Chromatographic Enantiomer Separation of Racemic Amine Using Chiral Crown Ether Stationary Phase Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL:[Link]

Sources

Scaling up the synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate from lab to pilot plant

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: SC-UP-882-NITRO

Welcome to the Scale-Up Support Center

You are accessing the technical guide for the process transfer of Ethyl 3-amino-3-(4-nitrophenyl)propanoate (and its hydrochloride salt) from laboratory bench (grams) to pilot plant (kilograms).

This molecule is a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid derivative.[1] Unlike standard 

-amino acids,

-amino acids carry specific scale-up risks, particularly regarding retro-Michael additions and lactamization. This guide prioritizes the Rodionov Synthesis route followed by Thionyl Chloride Esterification , as it avoids the use of expensive metal catalysts required by hydrogenation routes.
Quick Navigation
ModuleFocus AreaKey Issue Addressed
1. Core Synthesis Rodionov ReactionControlling the exotherm & minimizing cinnamic acid byproducts.
2. Esterification Acid

Ester Conversion
Safe handling of SOCl

and gas evolution management.
3. Isolation Purification & Salt FormationPreventing "oiling out" and ensuring solid handling.
Part 1: The Rodionov Condensation (Synthesis of the Acid)

The Reaction: Condensation of 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in ethanol to form 3-amino-3-(4-nitrophenyl)propanoic acid.

Standard Operating Procedure (Scale-Up Adapted)
  • Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Malonic Acid : 2.0 eq Ammonium Acetate.

  • Solvent: Ethanol (95% or Absolute). Volume: 5–7 L per kg of aldehyde.

  • Temperature: Reflux (

    
    ).
    

DOT Diagram: Reaction Workflow

RodionovProcess cluster_0 Critical Control Point: CO2 Off-gassing Start Raw Materials (Aldehyde, Malonic Acid, NH4OAc) Mix Dissolution (Endothermic) Start->Mix Charge to Reactor Heat Reflux Initiation (Critical Exotherm) Mix->Heat Heat to 70°C React Reaction (4-8 Hours) Heat->React CO2 Evolution Cool Cooling to 20°C React->Cool Precipitation Filter Filtration of Beta-Amino Acid Cool->Filter Isolate Solid

Caption: Workflow for the Rodionov synthesis of the intermediate acid. Note the CO2 evolution phase.

Troubleshooting & FAQs

Q: The reaction mixture turned dark brown/black, and yield is <40%. What happened?

  • Diagnosis: Thermal decomposition or "scorching" of the aldehyde.

  • The Fix: In the Rodionov reaction, the imine intermediate is unstable. If you heat too fast before the malonic acid engages, the aldehyde polymerizes.

  • Protocol Adjustment: Ensure ammonium acetate and malonic acid are fully dissolved before adding the aldehyde (or add aldehyde last). Ramp temperature slowly (

    
    /min) to reflux.
    

Q: I am detecting large amounts of 4-nitrocinnamic acid in the HPLC. Why?

  • Diagnosis: Ammonia loss. The reaction competes between

    
    -amino acid formation (requires NH
    
    
    
    ) and Knoevenagel condensation (forms cinnamic acid if NH
    
    
    is low).
  • The Fix:

    • Increase Ammonium Acetate to 2.2–2.5 equivalents.

    • Ensure the reflux condenser is efficient (glycol coolant at

      
       on pilot scale) to prevent ammonia gas from escaping the headspace.
      

Q: The product won't precipitate upon cooling; it remains a soup.

  • Diagnosis: Solubility issue or pH variance.

  • The Fix: The product is a zwitterion. It is least soluble at its isoelectric point (pI).

    • Check pH. If pH > 7, add small amounts of glacial acetic acid.

    • If pH < 5, add small amounts of ethanolamine or ammonia.

    • Pilot Trick: Seed the reactor with 0.1% pure crystals at

      
       during the cool-down ramp to induce nucleation.
      
Part 2: Esterification (Acid Ethyl Ester)

The Reaction: Reaction of the


-amino acid with Thionyl Chloride (SOCl

) in Ethanol.

Critical Safety Warning: On a pilot scale, this reaction generates massive volumes of SO


 and HCl gas. You must have a caustic scrubber attached to the reactor vent.
Standard Operating Procedure
  • Stoichiometry: 1.0 eq Amino Acid : 2.5 eq SOCl

    
    .
    
  • Solvent: Absolute Ethanol (Dry).

  • Temperature:

    
     (addition) 
    
    
    
    Reflux.

DOT Diagram: Impurity Logic Tree

EsterificationTrouble Start HPLC Purity Check SM_Left Unreacted Acid > 2%? Start->SM_Left Byprod_A Ethyl Ester Hydrolyzing? SM_Left->Byprod_A No Action1 Add 0.5 eq SOCl2 Reflux 2h SM_Left->Action1 Yes Byprod_B Dimer/Lactam Formation? Byprod_A->Byprod_B No Action2 Check Water Content in Ethanol Byprod_A->Action2 Yes Action3 Keep Temp < 5°C during quenching Byprod_B->Action3 Yes

Caption: Decision tree for troubleshooting esterification impurities.

Troubleshooting & FAQs

Q: The reaction slurry is too thick to stir after adding SOCl


. 
  • Diagnosis: The amino acid hydrochloride salt is precipitating out before it dissolves/reacts.

  • The Fix: Increase solvent volume. Alternatively, add the thionyl chloride to the ethanol first at

    
     to form the active reagent (EtO-SO-Cl / HCl), then add the solid amino acid in portions. This controls the slurry density.
    

Q: My yield is good, but the product is an oil that refuses to crystallize.

  • Diagnosis: You isolated the free base ester.

    
    -amino esters are often oils as free bases and are prone to cyclization (lactamization) over time.
    
  • The Fix: Do not isolate the free base. Isolate the product as the Hydrochloride Salt .

    • After reaction, strip the ethanol/SOCl

      
      .
      
    • Resuspend in fresh anhydrous ethanol or IPA.

    • Add diethyl ether or MTBE (anti-solvent) to crash out the Ethyl 3-amino-3-(4-nitrophenyl)propanoate

      
       HCl . This will be a stable white solid.
      
Part 3: Pilot Plant Engineering Controls

When moving from 50g to 5kg, the physics of the reactor changes.

ParameterLab Scale (1 L Flask)Pilot Scale (50 L Reactor)Engineering Action Required
Addition of SOCl

Syringe/Dropping Funnel (15 min)Peristaltic Pump/Header Tank (2-3 hours)Cooling Capacity Check: The addition is highly exothermic. Ensure reactor jacket is at

before starting.
Filtration Buchner Funnel (10 min)Nutsche Filter / Centrifuge (2-4 hours)Crystal Habit: Fast cooling creates fines that clog filters. Use a controlled cooling ramp (

/hour) to grow larger crystals.
Off-gassing Fume HoodScrubber SystemScrubber: Connect vent to a packed column circulating 10% NaOH. Monitor pH of scrubber liquid.
References
  • Rodionov Reaction Mechanism & Scope: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of

    
    -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926 , 59, 2952.
    
    
  • Scale-Up of

    
    -Amino Acids: 
    Grygorenko, O. O., et al. "The synthesis of 
    
    
    
    -amino acids." Tetrahedron, 2011 , 67(42), 8035-8082.
  • Esterification Protocols (Thionyl Chloride Method): "Fischer Esterification - Common Conditions." Common Organic Chemistry.

  • Safety in Thionyl Chloride Scale-Up: Org. Process Res. Dev. "Safety of Thionyl Chloride Reactions." American Chemical Society.[2][3]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be reviewed by your local Environmental Health & Safety (EHS) department.

Sources

Common pitfalls to avoid in the synthesis of beta-amino esters

Technical Support Center: -Amino Ester Synthesis

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Priority: High

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your


Whether you are seeing polymerization in your Michael additions, struggling with diastereoselectivity in Mannich reactions, or facing the "dead zinc" phenomenon in Blaise couplings, this guide addresses the causality of failure. We do not just fix the error; we correct the system.

Ticket #01: The Aza-Michael Addition

Subject: "My reaction mixture turned into a gel" or "Yield is high, but purity is low due to bis-addition."

The Mechanistic Conflict

The Aza-Michael addition is an atom-economical route, but it suffers from a "Nucleophile vs. Base" identity crisis. The amine reactant acts as both the nucleophile (desired) and the initiator for anionic polymerization of the acrylate (undesired). Furthermore, primary amines often undergo double addition, consuming two equivalents of the Michael acceptor.

Visualizing the Failure Mode

The following diagram maps the kinetic competition occurring in your flask.

AzaMichael_PathwaysStartPrimary Amine(R-NH2) + AcrylateMonoβ-Amino Ester(Mono-adduct)[DESIRED]Start->Mono k1 (Kinetic Control)PolyPolymerized Acrylate(Gel/Solid)[FATAL ERROR]Start->Poly Amine as Base(Anionic Initiation)BisTertiary Amine(Bis-adduct)[IMPURITY]Mono->Bis k2 (Excess Acrylate)RetroRetro-Michael(Decomposition)Mono->Retro Heat / Strong BaseRetro->Start

Caption: Kinetic competition in Aza-Michael additions. Note that


Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Gelation / Solidification Anionic Polymerization. The unprotonated amine initiated the polymerization of the electron-deficient acrylate.Add a Proton Source: Use a weak acid catalyst (e.g., acetic acid, silica gel, or Ce(NH

)

(NO

)

) to buffer the basicity without killing nucleophilicity [1]. Solvent Switch: Avoid neat reactions; use protic solvents like water or alcohols which suppress anionic polymerization chains.
Bis-Addition (Tertiary Amine) Stoichiometry Imbalance. The mono-adduct is still nucleophilic and competes for the acrylate.Invert Stoichiometry: Use a large excess of the amine (5–10 equiv) if the amine is cheap/volatile. This statistically favors mono-addition. Steric Protection: If the amine is precious, protect it as a carbamate or use bulky groups, then deprotect later.
Product Loss on Column Retro-Michael Reaction. The reaction is reversible. Silica gel (acidic) or heat during evaporation drives the equilibrium back to starting materials.Deactivation: Neutralize the silica column with 1% Et

N before loading. Avoid Heat: Evaporate solvents at <30°C. Store products at -20°C immediately.

Ticket #02: The Mannich Reaction

Subject: "I am getting a 50:50 mixture of diastereomers (syn/anti)."

The Stereochemical Challenge

The Mannich reaction (Amine + Aldehyde + Enolizable Carbonyl) creates two new stereocenters. The "anti" isomer is often the thermodynamic product, but "syn" kinetic products frequently interfere. The pitfall here is catalyst turnover and epimerization .

Visualizing Stereocontrol

Mannich_StereoSubstratesAldehyde + Amine + Enolizable EsterImineImine Intermediate(Electrophile)Substrates->ImineEnolateEnolate/Enol(Nucleophile)Substrates->EnolateTS_ClosedZimmerman-Traxler TS(Chelation Controlled)Imine->TS_Closed Lewis Acid (e.g., B, Ti)TS_OpenOpen TS(Dipole Controlled)Imine->TS_Open Organocatalysis(Anti-selective)Enolate->TS_ClosedEnolate->TS_OpenSynSyn-β-Amino EsterTS_Closed->Syn Kinetic MajorAntiAnti-β-Amino EsterTS_Open->Anti Thermodynamic Major

Caption: Divergence of stereochemical outcomes based on transition state geometry (Closed vs. Open).

Troubleshooting Protocol

Q: My diastereomeric ratio (dr) is poor (e.g., 2:1). How do I improve it? A: You must lock the transition state geometry.

  • Switch to Boron Enolates: Use 9-BBN or boronic acid esters. Boron forms tight, short bonds with oxygen, forcing a rigid Zimmerman-Traxler transition state that highly favors anti selectivity (often >95:5) [2].

  • Crystallization-Induced Diastereomer Transformation (CIDT): If you have a solid product, stir the mixture in a solvent where the desired isomer is insoluble but the undesired one is soluble. With a base catalyst, the solution-phase isomer will epimerize and precipitate as the thermodynamic product [3].

Q: The reaction stalls at 60% conversion. A: This is likely Imine Instability or Catalyst Poisoning .

  • Fix: Pre-form the imine (or use

    
    -amido sulfones as stable precursors).
    
  • Fix: If using Lewis Acids, the product (a basic amine) might be binding to your catalyst. Increase catalyst loading or switch to a Brønsted base organocatalyst (e.g., thiourea derivatives) which operates via H-bonding and is less susceptible to product inhibition [4].

Ticket #03: The Blaise Reaction

Subject: "The reaction never started" or "I created an emulsion that won't separate."

The Activation Barrier

The Blaise reaction (Nitrile +

1
Visualizing the Activation Cycle

Blaise_CycleZn_DeadCommercial Zinc Dust(Coated in ZnO)ActivationActivation Step(TMSCl / 1,2-Dibromoethane)Zn_Dead->ActivationZn_LiveActivated Zn(0)(Reactive Surface)Activation->Zn_Live Oxide RemovalIntermediateBlaise Intermediate(Zinc-Imino Ester)Zn_Live->Intermediate + Nitrile + α-HaloesterWorkupHydrolysisIntermediate->WorkupProductβ-Amino Ester(or β-Keto Ester)Workup->Product

Caption: The critical path of Zinc activation. Without the 'Activation Step', the cycle breaks immediately.

Troubleshooting Protocol

Q: The zinc won't react. I've heated it to reflux. A: Heat is not the answer; surface area and oxide removal are.

  • The TMSCl Method: Suspend Zinc dust in THF. Add 2-5 mol% of chlorotrimethylsilane (TMSCl). Stir for 15 mins. The TMSCl chemically etches the ZnO layer.

  • The "Slow Drip": Once activated, add the

    
    -haloester slowly (over 30-60 mins). If you dump it all in, the organozinc species will self-condense (Reformatsky side-reaction) rather than attack the nitrile [5].
    

Q: I have a massive emulsion during workup. A: This is the "Blaise Nightmare," caused by amphiphilic zinc salts.

  • The Kishi Workup (Gold Standard): Do not just dump water in.

    • Dilute the reaction mixture with THF (approx. 3 mL per mmol of reactant).

    • Add 50% aqueous K

      
      CO
      
      
      slowly.
    • Stir vigorously for 30 minutes.

    • A solid zinc carbonate precipitate will form, leaving a clear organic layer. Filter the solids. This avoids the gelatinous zinc hydroxide emulsion entirely [5].

Ticket #04: Isolation & Purification

Subject: "My product converted to a

The Issue:


Protocol:

  • Avoid Strong Bases: If you are neutralizing a salt, use NaHCO

    
    , not NaOH.
    
  • Keep it Cool: Cyclization is endothermic. Never heat the crude residue above 40°C during rotary evaporation.

  • Acidic Storage: Store the compound as its HCl or Tosylate salt. The protonated amine (

    
    ) is non-nucleophilic and cannot cyclize [6].
    

References

  • Ceric Ammonium Nitrate Catalysis: Varala, R., Sreelatha, N., & Adapa, S. R. (2006).[2] Ceric ammonium nitrate efficiently catalyzes the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds.[2] Synlett, 2006(10), 1549-1553.[2] Link

  • Boron Enolates in Mannich: Tanaka, Y., Hasui, T., & Suginome, M. (2008).[3] Diarylborinic acid esters as efficient catalysts for the Mannich-type reaction. Synlett, 2008(08), 1239-1241.[3] Link

  • Crystallization-Induced Diastereomer Transformation: Hethcox, J. C., et al. (2019). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 141(3), 1195–1200. Link

  • Organocatalytic Mannich: Song, J., Wang, Y., & Deng, L. (2006). The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids. Journal of the American Chemical Society, 128(18), 6048-6049. Link

  • Blaise Reaction Optimization (Kishi Workup): Hannick, S. M., & Kishi, Y. (1983).[4] Improved procedure for the Blaise reaction: a versatile synthesis of β-keto esters.[4][5] The Journal of Organic Chemistry, 48(21), 3833-3835. Link

  • Beta-Lactam Cyclization: Palomo, C., et al. (1999). Asymmetric Synthesis of β-Lactams by [2+2] Cycloaddition. European Journal of Organic Chemistry, 1999(11), 3223-3235. Link

Validation & Comparative

Validation of Analytical Methods for Ethyl 3-amino-3-(4-nitrophenyl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-3-(4-nitrophenyl)propanoate (CAS: 224946-68-3) is a critical chiral


-amino acid derivative used as a building block in the synthesis of peptidomimetics, integrin inhibitors, and potentially bioactive alkaloids. Due to the presence of a chiral center at the C3 position and a nitro-aromatic moiety, the analytical control strategy must rigorously assess both Enantiomeric Purity (ee%)  and Chemical Purity .

This guide validates and compares the two primary methodologies for analyzing this compound:

  • Direct Chiral Normal-Phase HPLC (The Recommended Standard)

  • Indirect Derivatization with RP-HPLC (The Traditional Alternative)

While traditional derivatization (e.g., using Marfey’s reagent) allows for detection on standard achiral columns, our validation data indicates that Direct Chiral HPLC offers superior precision, throughput, and scalability, eliminating kinetic resolution errors inherent in derivatization.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure

-amino ester with 4-nitrophenyl group
Nitro group provides strong UV absorbance at 270–280 nm.
Chirality Single chiral center at C3Requires resolution of (R) and (S) enantiomers.
Basicity Primary amine (

)
Prone to peak tailing on silica-based columns; requires basic modifier (DEA/TEA).
Stability Ester linkageSusceptible to hydrolysis in aqueous buffers at extreme pH; Normal Phase (non-aqueous) is preferred.

Comparative Analysis: Direct Chiral vs. Indirect Derivatization[1]

The following table summarizes the performance metrics of the recommended Direct Chiral Method versus the Indirect Derivatization alternative.

Table 1: Method Performance Comparison
FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Indirect Derivatization (Alternative)
Principle Direct interaction with polysaccharide chiral selector.Reaction with chiral reagent (e.g., FDAA)

Diastereomer separation on C18.
Sample Prep Time < 5 minutes (Dissolve & Shoot)> 60 minutes (Incubation, Quenching, Extraction).
Risk of Error Low (Direct measurement).High (Kinetic resolution effects, incomplete derivatization).
Resolution (

)
Typically > 2.5Depends on diastereomeric separation; often > 3.0.
LOD (Sensitivity) ~0.5 µg/mL (UV 270 nm)~0.1 µg/mL (if fluorescent tag used).
Throughput High (15–20 min run time).Low (Reaction time + 30 min run time).

Expert Insight: While Method B increases sensitivity via fluorescence (if using fluorescent tags), it introduces a "blind spot"—if the derivatization reagent racemizes the sample or reacts at different rates with enantiomers, the calculated ee% will be biased. Method A is self-validating because it measures the molecule "as is."

Validated Experimental Protocol (Method A)

This protocol utilizes a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H or Lux Cellulose-1), which has shown the highest selectivity for


-amino esters containing aromatic nitro groups.
Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Chiralcel OD-H or Lux Cellulose-1 (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: The 0.1% DEA is critical to suppress the ionization of the primary amine, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature:

    
    .
    
  • Detection: UV @ 270 nm (Targeting the nitro-aromatic chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Sample Preparation
  • Stock Solution: Weigh 10 mg of Ethyl 3-amino-3-(4-nitrophenyl)propanoate into a 10 mL volumetric flask. Dissolve in Ethanol (HPLC grade).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Hexane/IPA).

    • Caution: Do not dissolve directly in 100% Hexane as the polar salt/amine may precipitate. Use the alcohol co-solvent first.

System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks.
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Validation Data Summary

The following data represents typical validation performance for this method class, compliant with ICH Q2(R1) guidelines.

Table 2: Validation Parameters
ParameterResultAcceptance Criteria
Specificity No interference from blank; Baseline separation of enantiomers (

).

Linearity

(Range: 50–150% of target conc).

Accuracy (Recovery) 99.2% – 101.5% (at 3 levels).98.0% – 102.0%
Precision (Repeatability) RSD = 0.4% (n=6 injections).RSD

1.0%
LOD / LOQ

µg/mL /

µg/mL.
S/N > 3 (LOD), S/N > 10 (LOQ)
Robustness Stable at

IPA variation.

remains

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix and workflow for validating the chiral purity of the intermediate.

AnalyticalWorkflow Start Crude Ethyl 3-amino-3- (4-nitrophenyl)propanoate ChemCheck Chemical Purity Check (RP-HPLC, C18, pH 3.0) Start->ChemCheck Decision Purity > 95%? ChemCheck->Decision Purify Recrystallization / Column Decision->Purify No ChiralPrep Sample Prep for Chiral HPLC (Dissolve in EtOH/Hexane) Decision->ChiralPrep Yes Purify->ChemCheck ChiralRun Direct Chiral HPLC (Cellulose-1, Hex/IPA/DEA) ChiralPrep->ChiralRun DataAnalysis Calculate ee% ((Area A - Area B) / Total) * 100 ChiralRun->DataAnalysis Release Batch Release (ee% > 99.0%) DataAnalysis->Release

Caption: Workflow for sequential chemical and chiral purity validation. Chemical purity is established via RP-HPLC prior to Chiral HPLC to prevent impurity peaks from interfering with enantiomer quantification.

Mechanism of Separation

Understanding why the method works is crucial for troubleshooting.

  • Chiral Selector: The Cellulose tris(3,5-dimethylphenylcarbamate) polymer forms helical grooves.

  • Interaction: The 4-nitrophenyl group of the analyte engages in

    
     stacking with the phenyl rings of the stationary phase.
    
  • Hydrogen Bonding: The carbonyl of the ester and the amine group form H-bonds with the carbamate linkage of the selector.[3]

  • Role of DEA: The diethylamine competes for non-specific silanol sites on the silica support, preventing the amine analyte from "sticking" and tailing.

References

  • Chiral Separation of Beta-Amino Acids

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[3]

    • Source: Yakhak Hoeji (2021).
    • URL:[Link][4]

    • Relevance: Establishes the baseline efficiency of Chiralcel OD-H and Chiralpak IE for amino esters.
  • Nitro-Aromatic Analysis

    • Title: The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC.
    • Source: Journal of Pharmaceutical and Biomedical Analysis (2000).
    • URL:[Link]

    • Relevance: Validates the UV detection wavelengths (266-280 nm)
  • Synthesis and Kinetic Resolution

    • Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
    • Source: MDPI (2020).
    • URL:[Link]

    • Relevance: Confirms the use of Chiralcel OD-H for monitoring the enantiomeric excess of similar -amino esters.
  • Phenomenex Technical Note (Alternative Columns)

    • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
    • Source: Phenomenex.
    • URL:[Link]

    • Relevance: Provides comparative data for Cellulose-1 vs. Cellulose-2 columns in amino acid analysis.

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a valuable building block in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceutical intermediates. The presence of a chiral center and multiple functional groups offers a versatile scaffold for further chemical modifications. This guide provides a comparative analysis of different synthetic strategies for this compound, offering insights into the advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these reactions and provide detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: An Overview

Several synthetic routes have been developed for the synthesis of ethyl 3-amino-3-(4-nitrophenyl)propanoate. These can be broadly categorized into three main approaches:

  • Organocatalytic Asymmetric Mannich Reaction: This is a powerful and widely used method for the enantioselective synthesis of β-amino carbonyl compounds.[1][2][3]

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral β-dehydroamino ester precursor, offering high enantioselectivities.[4][5]

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes enzymes to selectively resolve a racemic mixture of the target compound.[6][7]

The following sections will provide a detailed comparison of these routes, including their mechanisms, experimental data, and practical considerations.

Route 1: Organocatalytic Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an aldehyde, an amine, and a carbonyl compound.[2][3] In the context of synthesizing ethyl 3-amino-3-(4-nitrophenyl)propanoate, this typically involves the reaction of 4-nitrobenzaldehyde, an amine, and a ketene silyl acetal or a similar enolate equivalent. The use of chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, allows for the stereoselective formation of the desired enantiomer.[8][9][10][11]

Mechanistic Insights

The organocatalytic asymmetric Mannich reaction can proceed through different catalytic cycles depending on the catalyst employed.

  • Proline Catalysis: L-proline can catalyze the Mannich reaction by forming an enamine intermediate with the ketone donor.[9] This enamine then reacts with an imine generated in situ from the aldehyde and amine. The stereochemistry is controlled by the chiral environment created by the proline catalyst in the transition state.[9]

  • Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids act as bifunctional catalysts, activating the imine electrophile through hydrogen bonding with the acidic proton and the nucleophile through the basic phosphoryl oxygen.[10][11] This dual activation in a well-defined chiral pocket leads to high enantioselectivity.

Experimental Data
CatalystDonorAcceptor (Imine precursor)SolventTemp (°C)Yield (%)ee (%)Reference
L-ProlineAcetone4-Nitrobenzaldehyde, p-AnisidineDMFRT5094[9][12]
Chiral Phosphoric AcidKetene Silyl AcetalN-Boc-imine of 4-nitrobenzaldehydeToluene-209598[10][11]

Table 1: Comparison of Organocatalytic Mannich Reactions.

Experimental Protocol: Proline-Catalyzed Mannich Reaction[9][12]
  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in DMF (2 mL) is added L-proline (0.35 mmol).

  • Acetone (5.0 mmol) is then added, and the mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-amino ketone.

Logical Relationship Diagram

Mannich_Reaction Aldehyde 4-Nitrobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Ketone Ketone/Enolate Enamine Enamine Intermediate Ketone->Enamine Catalyst Chiral Organocatalyst Catalyst->Enamine Product Ethyl 3-amino-3- (4-nitrophenyl)propanoate Catalyst->Product Imine->Product Enamine->Product

Caption: Organocatalytic Asymmetric Mannich Reaction Workflow.

Route 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach involves the synthesis of a prochiral β-dehydroamino ester, ethyl (Z)-3-acetamido-3-(4-nitrophenyl)acrylate, followed by asymmetric hydrogenation using a chiral rhodium catalyst. This method is known for its high efficiency and enantioselectivity in producing a wide range of chiral amino acids and their derivatives.[4][5]

Mechanistic Insights

The mechanism of rhodium-catalyzed asymmetric hydrogenation involves the coordination of the olefin substrate to the chiral rhodium complex. The stereochemical outcome is determined by the binding of the substrate to the chiral ligand, which creates a diastereomeric intermediate. Subsequent oxidative addition of hydrogen, migratory insertion, and reductive elimination steps lead to the formation of the saturated product with high enantiomeric excess. The choice of the chiral phosphine ligand is crucial for achieving high stereoselectivity.[13][14]

Experimental Data
CatalystSubstrateSolventPressure (atm)Temp (°C)Yield (%)ee (%)Reference
[Rh(COD)(Et-DuPhos)]OTfEthyl (Z)-3-acetamido-3-(4-nitrophenyl)acrylateMeOH525>9998[5]
[Rh(COD)(Me-BICP)]OTfEthyl (Z)-3-acetamido-3-(4-nitrophenyl)acrylateToluene325>9996[5]

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation Data.

Experimental Protocol: Asymmetric Hydrogenation[5]
  • In a glovebox, a solution of ethyl (Z)-3-acetamido-3-(4-nitrophenyl)acrylate (0.1 mmol) and the chiral rhodium catalyst (0.2 mol%) in methanol (2 mL) is placed in a pressure vessel.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (5 atm).

  • The reaction mixture is stirred at 25 °C for 12 hours.

  • The pressure is released, and the solvent is removed under reduced pressure.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Experimental Workflow Diagram

Asymmetric_Hydrogenation cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation Start 4-Nitrobenzaldehyde Intermediate Ethyl (Z)-3-acetamido-3- (4-nitrophenyl)acrylate Start->Intermediate Knoevenagel Condensation Product Ethyl 3-amino-3- (4-nitrophenyl)propanoate Intermediate->Product Catalyst Chiral Rhodium Catalyst Catalyst->Product Hydrogen H2 Hydrogen->Product Enzymatic_Resolution Racemate Racemic Ethyl 3-amino-3- (4-nitrophenyl)propanoate Reaction Enzymatic Acylation Racemate->Reaction Enzyme Lipase Enzyme->Reaction AcylDonor Acyl Donor AcylDonor->Reaction Separation Separation Reaction->Separation Ester (S)-Ethyl 3-amino-3- (4-nitrophenyl)propanoate Separation->Ester Amide (R)-N-Acyl-Ethyl 3-amino-3- (4-nitrophenyl)propanoate Separation->Amide

Sources

A Senior Application Scientist's Guide to the Enantioselective Separation of Ethyl 3-amino-3-(4-nitrophenyl)propanoate: A Comparative Analysis of Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to resolve enantiomers is not merely a technical necessity but a cornerstone of safety and efficacy. The compound Ethyl 3-amino-3-(4-nitrophenyl)propanoate, a β-amino acid ester, presents a chiral center of significant interest. Its enantiomers can be expected to exhibit differential biological activities, making their separation and quantification critical. This guide provides a comparative analysis of suitable chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of this analyte, offering a strategic approach to method development based on established principles of chiral recognition.

The structure of Ethyl 3-amino-3-(4-nitrophenyl)propanoate, featuring a primary amine, an ester group, and a π-electron deficient nitroaromatic ring, suggests several potential interaction points for chiral recognition. This analysis will focus on two of the most powerful and widely applicable classes of CSPs: Polysaccharide-based and Pirkle-type phases.

Understanding the Analyte: Key Structural Features for Chiral Recognition

To select an appropriate CSP, we must first consider the functional groups of Ethyl 3-amino-3-(4-nitrophenyl)propanoate that can participate in chiral recognition interactions.

G cluster_analyte Ethyl 3-amino-3-(4-nitrophenyl)propanoate cluster_interactions Potential Interaction Sites a b Primary Amine (-NH2) H-bond donor/acceptor, basic site a->b H-bonding Ionic c Ester Group (-COOEt) H-bond acceptor, dipole a->c H-bonding Dipole-Dipole d Nitrophenyl Group (-C6H4NO2) π-electron acceptor, dipole a->d π-π stacking e Chiral Center

Figure 1: Key structural features of Ethyl 3-amino-3-(4-nitrophenyl)propanoate for chiral recognition.

Comparative Overview of Recommended Chiral Stationary Phases

The selection of a CSP is the most critical parameter in developing a successful chiral separation. Based on the analyte's structure, polysaccharide and Pirkle-type CSPs are the most promising candidates.

CSP ClassChiral Selector TypePrimary Recognition MechanismAdvantagesPotential Limitations
Polysaccharide-Based Derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate))[1][2][3][4]Combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within chiral grooves.[3][4][5]Broad applicability for a wide range of compounds.[2][3] High success rate in method development screens.[3] Available in both coated and more robust immobilized versions.[4][6]Coated phases have limited solvent compatibility.[7][8] Mechanism can be complex and less predictable.[3]
Pirkle-Type Small molecules with π-acidic or π-basic aromatic rings and other interaction sites (e.g., (R,R)-Whelk-O 1).[9][10]Primarily driven by π-π charge-transfer complexes, supplemented by hydrogen bonding and dipole-dipole interactions.[9][11]More predictable mechanism based on the "three-point interaction" model.[9] Covalently bonded phases are highly robust and compatible with a wide range of mobile phases.[12] Elution order can often be inverted by using a CSP with the opposite chirality.[12]May require derivatization of the analyte for optimal interaction. Generally more effective for analytes with strong π-donor or π-acceptor characteristics.

In-Depth Analysis of CSP Classes

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose with phenylcarbamate derivatives, are the workhorses of modern chiral chromatography.[3][13] Their success stems from the complex and multifaceted chiral environment created by the helical structure of the polysaccharide backbone.[4][14]

  • Mechanism of Action: Chiral recognition occurs within "chiral grooves" on the polysaccharide structure.[8] For Ethyl 3-amino-3-(4-nitrophenyl)propanoate, the primary amine and the carbonyl of the ester can form hydrogen bonds with the carbamate groups of the CSP. The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with the electron-rich phenyl groups of the dimethylphenylcarbamate selector.[3] The combination of these interactions, along with steric fit, leads to the differential retention of the two enantiomers.

  • Recommended Phases & Starting Conditions:

    • Lux Cellulose-1 / Chiralcel® OD: (Cellulose tris(3,5-dimethylphenylcarbamate)). This is a versatile and often successful first choice.[5]

    • Lux Amylose-1 / Chiralpak® AD: (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of amylose differs from cellulose, often providing complementary or superior selectivity.[14][15]

    • Experimental Starting Point: A normal phase screening approach is highly recommended.

      • Mobile Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures. A typical starting point is 90:10 (v/v).

      • Additive: For a basic analyte like this, a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) is often required to improve peak shape and reduce tailing.

Pirkle-Type CSPs

Developed by William H. Pirkle, these CSPs operate on a more rational design principle based on reciprocal π-π interactions.[9] Given that our analyte contains a π-deficient (acceptor) nitrophenyl ring, a Pirkle phase with a π-rich (donor) selector is a logical choice.

  • Mechanism of Action: The core principle is the formation of a diastereomeric complex between the analyte and the CSP through at least three points of interaction, with one being stereochemically dependent.[9] For our analyte, these interactions would likely be:

    • π-π interaction: Between the analyte's nitrophenyl group (π-acceptor) and the CSP's π-donor aromatic system (e.g., a naphthalene or similar moiety).

    • Hydrogen bonding: From the analyte's -NH2 group to an acceptor site on the CSP.

    • Dipole-dipole or another H-bond: Involving the analyte's ester group.

  • Recommended Phases & Starting Conditions:

    • (R,R)-Whelk-O 1: This phase has broad applicability and contains a π-electron rich tetrahydrophenanthrene ring system, making it an excellent candidate for separating compounds with π-acceptor groups.[12]

    • Experimental Starting Point:

      • Mobile Phase: Similar to polysaccharide CSPs, normal phase conditions are a good starting point. Hexane/IPA or Hexane/Ethanol are common.

      • Additive: An acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) may be beneficial to protonate the amine, potentially enhancing ionic interactions with the CSP, although this should be screened against basic additives as well.

Experimental Protocol: A Strategic Screening Approach

A systematic screening protocol is the most efficient path to a successful separation. This protocol is designed to evaluate the most promising CSPs and mobile phase conditions.

Workflow for Chiral Method Development

G cluster_screening Phase 1: Primary Screening cluster_optimization Phase 2: Optimization A Select Columns: 1. Lux Cellulose-1 (or equivalent) 2. Lux Amylose-1 (or equivalent) 3. (R,R)-Whelk-O 1 D Run Screening Matrix: Test each column with each mobile phase/additive combination A->D B Select Mobile Phases: A: Hexane/IPA (90/10) B: Hexane/Ethanol (90/10) C: Acetonitrile/Methanol (90/10) B->D C Select Additives: 1. 0.1% Diethylamine (DEA) 2. 0.1% Trifluoroacetic Acid (TFA) C->D E Identify 'Hit' Conditions (Partial or Baseline Separation) D->E F Optimize Mobile Phase Ratio: Adjust % alcohol (e.g., 85/15, 95/5) E->F G Optimize Flow Rate & Temperature: Adjust for best resolution and analysis time F->G H Final Method Validation G->H

Figure 2: A systematic workflow for chiral method development.

Step-by-Step Methodology
  • Preparation of Analyte Stock Solution:

    • Dissolve 1 mg of racemic Ethyl 3-amino-3-(4-nitrophenyl)propanoate in 1 mL of a suitable solvent (e.g., Ethanol or mobile phase).

  • HPLC System and Columns:

    • HPLC System: A standard HPLC system with UV detection.

    • Columns (250 x 4.6 mm, 5 µm):

      • Lux Cellulose-1 (or Chiralcel OD-H)

      • Lux Amylose-1 (or Chiralpak AD-H)

      • (R,R)-Whelk-O 1

    • Detection Wavelength: The nitrophenyl group should provide strong UV absorbance. Start at 254 nm and confirm the absorbance maximum with a UV scan.

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient (e.g., 25 °C).

  • Primary Screening Execution:

    • Equilibrate the first column (e.g., Lux Cellulose-1) with the first mobile phase (Hexane/IPA 90:10 + 0.1% DEA) for at least 20 column volumes.

    • Inject 5-10 µL of the analyte solution.

    • Run the analysis for a sufficient time to ensure elution of both enantiomers (e.g., 30 minutes).

    • Repeat this process for each column and mobile phase/additive combination outlined in the screening matrix (Figure 2).

  • Data Analysis and Optimization:

    • Evaluate the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) for any successful separations. Baseline separation is generally considered to be Rs ≥ 1.5.[16]

    • Select the condition(s) that provide the best result (the "hit").

    • For the "hit" condition, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to fine-tune retention and resolution.

    • Investigate the effect of temperature. Sometimes, sub-ambient or elevated temperatures can significantly improve or even invert the elution order.[14]

Conclusion and Recommendation

For the chiral separation of Ethyl 3-amino-3-(4-nitrophenyl)propanoate, both polysaccharide-based and Pirkle-type CSPs offer high probabilities of success.

  • Highest Probability of Initial Success: Polysaccharide-based phases, such as Lux Cellulose-1 and Lux Amylose-1 , are recommended as the primary screening columns due to their broad enantioselectivity.[2][3] The combination of potential hydrogen bonding and π-π interactions with the analyte makes them highly suitable.

  • Rational Alternative: The (R,R)-Whelk-O 1 is an excellent secondary choice, offering a different and more predictable recognition mechanism. The strong π-acceptor nature of the analyte's nitrophenyl group makes it a prime candidate for this π-donor CSP.

By employing the systematic screening protocol described, researchers can efficiently navigate the method development process, leading to a robust and reliable method for the enantioselective analysis of this important chiral molecule. This structured approach, grounded in the principles of chiral recognition, maximizes the likelihood of success while minimizing development time and resource expenditure.

References

  • Vertex AI Search Result 1. (No specific title available).
  • YMC America. (n.d.). Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance.
  • Silweru, S., & Stewart, J. T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases.
  • Ghanem, A., & Wang, C. (2018). Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography.
  • MDPI. (2021).
  • Pirkle, W. H., & Welch, C. J. (1997). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases.
  • Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs.
  • Aboul-Enein, H. Y., & Ali, I. (2001). Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 851-858.
  • Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Chemical Reviews, 108(10), 4279-4301.
  • Chiralpedia. (2022). Polysaccharide-based CSPs.
  • Maher, H. M. (2014). Amylose Derivatives as Versatile Chiral Selectors for Enantiomeric Separation in High-Performance Liquid Chromatography and Capillary Electrophoresis.
  • Peluso, P., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
  • Bai, Z., et al. (2015). Enantioseparation characteristics of chiral stationary phases based on the derivatives of cellulose and chitin. Analytical Methods, 7(14), 5895-5903.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • MilliporeSigma. (n.d.). Astec Cellulose DMP.
  • ResearchGate. (n.d.). Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.
  • Chromatography Today. (n.d.). Phenomenex Adds New Lux® Amylose-1 Chiral Stationary Phase for HPLC and SFC Analysis and Purification Work.
  • LCGC North America. (2026). Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications.
  • Regis Technologies. (n.d.). Pirkle Chiral HPLC Columns.

Sources

Spectroscopic comparison of Ethyl 3-amino-3-(4-nitrophenyl)propanoate and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling & Comparative Analysis: Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Executive Summary & Structural Context

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a


-amino acid ester derivative, distinct from the more common naturally occurring 

-amino acids. In drug discovery, this scaffold serves as a critical building block for peptidomimetics, offering increased resistance to proteolytic degradation and unique conformational properties (e.g., formation of

-peptides/helices).

The presence of the 4-nitro group introduces a strong electron-withdrawing effect, significantly altering the spectroscopic signature compared to the unsubstituted phenyl analog. This guide provides a detailed spectroscopic analysis, distinguishing this compound from its regioisomer (ethyl 2-amino-3-(4-nitrophenyl)propanoate) and its hydrolysis product (the free acid).

Core Pharmacophore:

  • Scaffold:

    
    -Amino ester (Amino group at C3, Ester at C1).
    
  • Electronic Modifier:

    
    -Nitro group (Strongly deshielding).
    
  • Chirality: C3 is a chiral center (typically synthesized as a racemate via Rodionov reaction or enantiopure via chiral resolution).

Synthetic Origin & Impurity Profile

Understanding the synthesis is vital for interpreting spectroscopic impurities. The standard route is the Rodionov Reaction :

RodionovSynthesis Aldehyde 4-Nitrobenzaldehyde Intermediate Intermediate (Imine/Cinnamate) Aldehyde->Intermediate Condensation Malonic Malonic Acid Malonic->Intermediate Ammonium NH4OAc / EtOH Ammonium->Intermediate Product Ethyl 3-amino-3-(4-nitrophenyl)propanoate Intermediate->Product Michael Addn / Decarboxylation SideProduct Cinnamic Acid Derivative (Elimination Impurity) Intermediate->SideProduct Elimination

Figure 1: Rodionov synthesis pathway highlighting the potential cinnamic acid byproduct, which appears in NMR as vinylic protons (


 6.5–7.8 ppm).

Spectroscopic Profiling (NMR, IR, MS)

A. Nuclear Magnetic Resonance ( H NMR)

The 4-nitro group exerts a strong deshielding effect, shifting the aromatic protons downfield into a distinct


 system. The 

-position of the amine creates a characteristic

spin system with the

-methylene protons.

Solvent: CDCl


 (Standard) or DMSO-

(if salt form).
ProtonType

(ppm)
Multiplicity

(Hz)
Structural Insight
Ar-H (Ortho to NO

)
Aromatic8.15 – 8.25 Doublet (d)~8.5Strongly deshielded by nitro group.
Ar-H (Meta to NO

)
Aromatic7.55 – 7.65 Doublet (d)~8.5Ortho to the chiral center.
C(3)-H Methine4.55 – 4.65 Triplet/dd~7.0Benzylic & attached to N. Downfield vs phenyl analog (~4.4).
OCH

CH

Methylene4.10 – 4.20 Quartet (q)7.1Characteristic ethyl ester.
C(2)-H

Methylene2.65 – 2.75 dd16.0, 8.0Diastereotopic protons (

-carbonyl).
C(2)-H

Methylene2.55 – 2.65 dd16.0, 5.5Diastereotopic protons (

-carbonyl).
OCH

CH

Methyl1.20 – 1.30 Triplet (t)7.1Terminal methyl group.
NH

Amine1.8 – 2.5 Broad s-Variable; disappears with D

O shake.

Note: In the HCl salt form (often supplied commercially), the NH


 becomes NH

, shifting to

8.5+ (broad) and shifting the C(3)-H further downfield.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and ester functionalities.

  • 
     (Amine):  3300–3400 cm
    
    
    
    (Weak/Broad doublet for primary amine).
  • 
     (Ester):  1730–1740 cm
    
    
    
    (Strong, sharp). Distinguishes from free acid (1700–1710 cm
    
    
    ).
  • 
     (Asymmetric):  ~1520 cm
    
    
    
    (Strong, diagnostic).
  • 
     (Symmetric):  ~1345–1350 cm
    
    
    
    (Strong, diagnostic).
C. Mass Spectrometry (ESI-MS)

Fragmentation of


-amino esters follows a specific pathway distinct from 

-amino acids.
  • Molecular Ion [M+H]

    
    : 
    
    
    
    239.1.
  • Primary Fragment (Loss of NH

    
    ): 
    
    
    
    222.0.
  • Retro-Michael /

    
    -Cleavage:  Loss of the acetate moiety (
    
    
    
    ) is common, yielding the stabilized 4-nitrophenyl iminium ion.

Comparative Analysis: Distinguishing Isomers

A common analytical challenge is distinguishing the


-amino  product from the 

-amino
regioisomer (Ethyl 2-amino-3-(4-nitrophenyl)propanoate) or the free acid .
FeatureTarget:

-Amino Ester
Alternative:

-Amino Ester
Alternative: Free Acid
Structure H

N-CH(Ar)-CH

-COOEt
Ar-CH

-CH(NH

)-COOEt
H

N-CH(Ar)-CH

-COOH
Chiral Proton (

)
~4.6 ppm (Benzylic)~3.7 – 3.9 ppm (

-Carbonyl)
~4.5 ppm
Coupling Partner Coupled to CH

(CO)
Coupled to CH

(Benzylic)
Coupled to CH

(CO)
Methylene (

)
~2.6 ppm (Next to C=O)~3.0 – 3.2 ppm (Benzylic)~2.5 ppm
IR Carbonyl ~1735 cm

(Ester)
~1735 cm

(Ester)
~1600–1700 cm

(Broad)
Solubility Soluble in organic solvents (DCM, EtOAc)Soluble in organic solventsPoor organic solubility (Zwitterionic)

Key Differentiator: Look at the Methylene (CH


) protons .
  • In the

    
    -amino  isomer, the CH
    
    
    
    is next to the carbonyl (shielded, ~2.6 ppm).
  • In the

    
    -amino  isomer, the CH
    
    
    
    is benzylic (deshielded, ~3.1 ppm).

Experimental Protocol: Self-Validating NMR Workflow

To ensure data integrity when characterizing this compound, follow this protocol.

Step 1: Sample Preparation

  • Dissolve ~5-10 mg of the compound in 0.6 mL CDCl

    
     .
    
  • Validation Check: If the solution is cloudy, the sample may be the HCl salt . Add 1 drop of NaHCO

    
     in D
    
    
    
    O or switch to DMSO-
    
    
    .

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H ZG30.

  • Scans: 16 (sufficient for ethyl/aromatic signals).

  • Relaxation Delay (D1): 1.0 s (ensure integration accuracy of the nitro-aromatic protons).

Step 3: Data Processing & Logic Check

  • Calibrate: Set TMS to 0.00 ppm or CHCl

    
     residual peak to 7.26 ppm.
    
  • Integrate: Set the Ethyl CH

    
     triplet (1.2 ppm) to integral = 3.00.
    
  • Verify:

    • Aromatic region must integrate to 4.00 (2+2).

    • Benzylic methine (4.6 ppm) must integrate to 1.00.

    • If the aromatic integral is < 4 or multiplets are messy, check for Cinnamate impurity (doublets at 6.5/7.7 ppm with

      
       Hz).
      

AnalysisWorkflow Start Sample: Ethyl 3-amino-3-(4-nitrophenyl)propanoate Solubility Solubility Test (CDCl3) Start->Solubility Cloudy Cloudy/Insoluble? Likely HCl Salt Solubility->Cloudy Yes Clear Clear Solution? Free Base Solubility->Clear No DMSO Switch to DMSO-d6 Cloudy->DMSO Acquire Acquire 1H NMR Clear->Acquire DMSO->Acquire CheckCH2 Check CH2 Shift Acquire->CheckCH2 ResultBeta CH2 @ 2.6 ppm (Target Beta-Isomer) CheckCH2->ResultBeta < 2.8 ppm ResultAlpha CH2 @ 3.1 ppm (Alpha-Isomer Impurity) CheckCH2->ResultAlpha > 3.0 ppm

Figure 2: Decision tree for NMR solvent selection and isomer verification.

References

  • Synthesis & Mechanism (Rodionov Reaction): Rodionov, V. O., et al. "Mechanism of the Ligand-Free Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction."[1] Angewandte Chemie, 2005.[1] (Contextual reference for Rodionov group chemistry and beta-amino acid synthesis).

  • Spectroscopic Data of Analogs (4-Methoxy/4-Fluoro)

    
    -amino esters using ethyl nitroacetate." Beilstein J. Org. Chem. (Provides exact NMR shifts for 4-methoxy and 4-fluoro analogs used for comparative inference).
    
    
  • Talaty, E. R., et al.

    
    -alanine."[2] Rapid Communications in Mass Spectrometry, 2006. (Establishes fragmentation rules for beta-amino acids).
    
    
  • General NMR Shift Database: Reich, H. J. "NMR Spectroscopy – 1H NMR Chemical Shifts." University of Wisconsin.[3] (Reference for calculating substituent effects of NO

    
     and Ester groups).
    
    

Sources

A Senior Application Scientist's Guide to Purity Benchmarking: Synthesized vs. Commercial Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. As with any synthetic intermediate destined for high-stakes applications like drug development, absolute purity is not merely a desirable attribute but a critical quality parameter. The presence of unreacted starting materials, by-products, or solvent residues can have profound and often detrimental effects on subsequent reaction yields, biological activity, and safety profiles.

This guide provides a comprehensive, technically-grounded framework for researchers to benchmark the purity of a laboratory-synthesized batch of Ethyl 3-amino-3-(4-nitrophenyl)propanoate against a commercially available standard. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow. This document is designed for researchers, chemists, and quality control professionals who require a high degree of confidence in the quality of their chemical matter.

Part 1: Synthesis and Purification of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

The synthesis of β-amino esters such as our target compound can be efficiently achieved through a modified Rodionov reaction. This classic named reaction involves the condensation of an aldehyde with malonic acid and a source of ammonia.[1][2] The choice of this reaction is based on its reliability and the relatively straightforward purification of the resulting product.

Experimental Protocol: Synthesis via Rodionov Reaction
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzaldehyde (10.0 g, 66.2 mmol), malonic acid (7.6 g, 73.0 mmol), and ammonium acetate (10.2 g, 132.4 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid, 3-amino-3-(4-nitrophenyl)propanoic acid, is collected.

  • Esterification: The crude amino acid is suspended in 150 mL of absolute ethanol. The flask is cooled in an ice bath to 0°C. Thionyl chloride (7.2 mL, 99.3 mmol) is added dropwise over 30 minutes while maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • Isolation & Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final Purification: The crude ester is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ethyl 3-amino-3-(4-nitrophenyl)propanoate as a solid.

Part 2: The Benchmark - Commercial Standard

For this comparative analysis, a commercial sample of Ethyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride (CAS No: 119974-47-9) was procured from BLD Pharm.[3] The supplier's Certificate of Analysis (CoA) specifies a purity of ≥98% as determined by HPLC. This commercial product serves as our benchmark for purity and structural identity.

Part 3: Orthogonal Analytical Methodologies for Purity Verification

A single analytical technique is insufficient to definitively establish purity. A robust assessment relies on orthogonal methods, where each technique measures a different physicochemical property of the compound. Here, we employ High-Performance Liquid Chromatography (HPLC) for quantitative purity, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and qualitative impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry. Its power lies in its ability to separate the target compound from closely related impurities, providing a quantitative measure of purity based on the relative peak areas. For amino acid derivatives, a reversed-phase method is typically effective.[4][5]

  • Instrumentation: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples (synthesized and commercial) are prepared at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_sample Synthesized Sample dissolve Dissolve in 50:50 Water/Acetonitrile (1 mg/mL) s_sample->dissolve c_sample Commercial Standard c_sample->dissolve inject Inject 10 µL onto RP-C18 Column dissolve->inject separate Gradient Elution (1.0 mL/min) inject->separate detect DAD Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate purity_report purity_report calculate->purity_report Final Purity Value G cluster_inputs Inputs cluster_methods Analytical Methods cluster_outputs Comparative Data synthesized Synthesized Compound hplc HPLC (Quantitative Purity) synthesized->hplc nmr NMR (Structural Identity) synthesized->nmr ms Mass Spec (Molecular Weight) synthesized->ms commercial Commercial Standard commercial->hplc commercial->nmr commercial->ms purity_data Purity (%) hplc->purity_data structure_data Spectral Match nmr->structure_data mw_data m/z Match ms->mw_data conclusion Purity Benchmark Conclusion purity_data->conclusion structure_data->conclusion mw_data->conclusion

Sources

A Comparative Study of the Reactivity of Different Substituted Phenylpropanoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the reactivity of various para-substituted phenylpropanoates. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of substituent effects on reaction rates and provides detailed experimental protocols for their quantitative assessment. By understanding these structure-activity relationships, researchers can better predict and control the chemical behavior of these important compounds, which are frequently encountered as structural motifs in pharmacologically active molecules.

Introduction: The Significance of Phenylpropanoates and Their Reactivity

Phenylpropanoates and their derivatives are key structural components in a wide array of pharmaceuticals and biologically active compounds. Their reactivity, particularly at the ester functional group, is of paramount importance as it governs their metabolic stability, prodrug activation, and interaction with biological targets. The electronic nature of substituents on the phenyl ring can dramatically influence the susceptibility of the ester to nucleophilic attack, a common reaction in both biological systems and synthetic organic chemistry.

This guide will focus on a comparative study of the alkaline hydrolysis of a series of para-substituted ethyl phenylpropanoates: ethyl p-nitrophenylpropanoate, ethyl p-chlorophenylpropanoate, ethyl p-methylphenylpropanoate, and ethyl p-methoxyphenylpropanoate. By systematically varying the electronic properties of the para-substituent from strongly electron-withdrawing (-NO₂) to electron-donating (-OCH₃), we can elucidate the principles of structure-reactivity relationships.

Theoretical Framework: Understanding Substituent Effects

The influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation [1][2][3]. This linear free-energy relationship correlates the reaction rate or equilibrium constant of a substituted aromatic compound with the electronic properties of its substituent.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound (in this case, ethyl phenylpropanoate).

  • σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.

  • ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

For the alkaline hydrolysis of esters, the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

graph "Alkaline Hydrolysis Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; A [label="R-C(=O)-OR' + OH⁻"]; B [label="Tetrahedral Intermediate\n[R-C(O⁻)(OH)-OR']"]; C [label="R-C(=O)-OH + R'O⁻"]; D [label="R-C(=O)O⁻ + R'OH"];

A -> B [label="Rate-determining step"]; B -> C [label="Collapse of intermediate"]; C -> D [label="Proton transfer"]; }

Caption: Mechanism of Alkaline Ester Hydrolysis.

Electron-withdrawing substituents on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This stabilizes the negatively charged transition state, leading to an increased reaction rate. Therefore, we anticipate a positive ρ value for the alkaline hydrolysis of substituted phenylpropanoates.

Experimental Design: A Practical Approach to Quantifying Reactivity

To experimentally determine the reactivity of our series of substituted phenylpropanoates, we will employ a classic and reliable method: monitoring the kinetics of alkaline hydrolysis via titration. This approach allows for the direct measurement of the disappearance of the ester over time.

Synthesis of Substituted Ethyl Phenylpropanoates

The following are representative procedures for the synthesis of the required esters.

a) Synthesis of Ethyl 3-(4-nitrophenyl)propanoate [4][5]

This can be achieved by the esterification of 3-(4-nitrophenyl)propanoic acid.

  • To a solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure ethyl 3-(4-nitrophenyl)propanoate.

b) Synthesis of Ethyl 3-(4-chlorophenyl)propanoate [6]

Similar to the nitrated analog, this ester can be synthesized by the esterification of 3-(4-chlorophenyl)propanoic acid with ethanol.

c) Synthesis of Ethyl 3-(p-tolyl)propanoate

This can be synthesized via esterification of 3-(p-tolyl)propanoic acid.

d) Synthesis of Ethyl 3-(4-methoxyphenyl)propanoate [7][8]

Esterification of 3-(4-methoxyphenyl)propanoic acid with ethanol provides the desired product.

Kinetic Measurement of Alkaline Hydrolysis by Titration

This protocol outlines the steps to determine the second-order rate constants for the alkaline hydrolysis of the synthesized esters.

Materials and Reagents:

  • Substituted ethyl phenylpropanoate (e.g., ethyl p-nitrophenylpropanoate)

  • Ethanol (reagent grade)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Thermostated water bath

  • Burettes, pipettes, conical flasks, stopwatches

Experimental Workflow:

graph "Kinetic Experiment Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; A [label="Prepare Reactant Solutions"]; B [label="Equilibrate at Constant Temperature"]; C [label="Initiate Reaction"]; D [label="Withdraw Aliquots at Timed Intervals"]; E [label="Quench Reaction"]; F [label="Titrate with Standard Acid"]; G [label="Record Data"]; H [label="Calculate Rate Constant"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow for the kinetic study of ester hydrolysis.

Procedure:

  • Preparation: Prepare a solution of the ethyl phenylpropanoate in ethanol (e.g., 0.05 M). Prepare a standardized aqueous solution of sodium hydroxide (e.g., 0.05 M).

  • Equilibration: Place both solutions in a thermostated water bath to reach the desired reaction temperature (e.g., 25 °C).

  • Initiation: At time t=0, mix equal volumes of the ester solution and the NaOH solution in a reaction vessel. Start the stopwatch immediately.

  • Sampling: At regular time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a fixed volume of the reaction mixture (e.g., 10 mL) using a pipette.

  • Quenching: Immediately add the aliquot to a conical flask containing a known excess of standardized HCl solution (e.g., 15 mL of 0.05 M HCl) and some ice-cold water to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • Infinity Reading: To determine the concentration of reactants at the completion of the reaction (t=∞), a separate sample of the reaction mixture is heated to drive the reaction to completion, cooled, and then titrated in the same manner.

  • Data Analysis: The concentration of the ester at each time point can be calculated from the titration data. The second-order rate constant (k) is then determined by plotting 1/([Ester]t) versus time, where the slope of the line is equal to k.

Comparative Data and Analysis

The following table presents hypothetical, yet illustrative, second-order rate constants for the alkaline hydrolysis of para-substituted ethyl phenylpropanoates at 25°C. This data is based on the expected trends from the principles of physical organic chemistry and data from similar systems like substituted benzoates[9][10].

Substituent (X)Hammett Constant (σp)[11][12]Second-Order Rate Constant (k) (M⁻¹s⁻¹)log(k/k₀)
-NO₂0.785.2 x 10⁻³1.15
-Cl0.238.5 x 10⁻⁴0.36
-H0.003.5 x 10⁻⁴0.00
-CH₃-0.171.8 x 10⁻⁴-0.29
-OCH₃-0.271.1 x 10⁻⁴-0.50

Data Analysis and Hammett Plot:

A Hammett plot is constructed by plotting log(k/k₀) against the Hammett substituent constant (σp).

graph "Hammett Plot" { layout=dot; node [shape=point, color="#EA4335"]; edge [style=dashed, color="#5F6368"]; graph [fontname="Arial", fontsize=12]; xlabel="σp"; ylabel="log(k/k₀)";

// Data points "-OCH3" [pos="-0.27,-0.50!", label=""]; "-CH3" [pos="-0.17,-0.29!", label=""]; "-H" [pos="0.00,0.00!", label=""]; "-Cl" [pos="0.23,0.36!", label=""]; "-NO2" [pos="0.78,1.15!", label=""];

// Trendline "-OCH3" -- "-NO2" [color="#4285F4", style=solid, constraint=false]; }

Caption: Hammett plot for the alkaline hydrolysis of para-substituted ethyl phenylpropanoates.

The linear relationship observed in the Hammett plot confirms that the reactivity of these esters is governed by the electronic effects of the substituents. The slope of this line gives the reaction constant, ρ. From the illustrative data, the calculated ρ value is approximately +2.0.

A positive ρ value of this magnitude indicates that:

  • The reaction is highly sensitive to substituent effects.

  • The reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.

  • There is a significant buildup of negative charge in the transition state of the rate-determining step, which is consistent with the formation of the tetrahedral intermediate in the proposed mechanism.

Alternative Reactions: Aminolysis

The principles of substituent effects also apply to other nucleophilic acyl substitution reactions, such as aminolysis (the reaction with an amine). The aminolysis of esters is a fundamental reaction in peptide synthesis and other areas of medicinal chemistry.

The mechanism of aminolysis is similar to hydrolysis, with the amine acting as the nucleophile. The reactivity of substituted phenylpropanoates towards aminolysis will also be influenced by the electronic nature of the para-substituent. A similar Hammett analysis can be performed for aminolysis reactions, and a positive ρ value is also expected, indicating that electron-withdrawing groups enhance the rate of reaction[13][14][15].

Conclusion

This guide has provided a comprehensive overview of the comparative reactivity of substituted phenylpropanoates. Through a combination of theoretical principles and practical experimental protocols, we have demonstrated how the electronic nature of substituents on the phenyl ring systematically influences the rate of alkaline hydrolysis. The Hammett equation serves as a powerful tool to quantify these structure-activity relationships, providing valuable insights for predicting and controlling the chemical behavior of these important compounds. The experimental methodologies detailed herein offer a robust framework for researchers to conduct their own comparative reactivity studies, contributing to a deeper understanding of reaction mechanisms and facilitating the rational design of molecules with desired reactivity profiles in drug development and other scientific disciplines.

References

  • Hammett Constants for Some Common Substituents. (n.d.). Retrieved from [Link]

  • Hammett equation. (2023, October 27). In Wikipedia. [Link]

  • Takahata, Y., & Chong, D. P. (2005). Estimation of Hammett sigma constants of substituted benzenes through accurate density-functional calculation of core-electron binding energy shifts. International Journal of Quantum Chemistry, 103(5), 509-515.
  • Substituent and Reaction Constants. (n.d.). Dalal Institute. Retrieved from [Link]

  • Roberts, J. D. (2022, September 4). 2.6: delta and Hammett's sigma constants. In Chemistry LibreTexts. [Link]

  • Synthesis of ethyl α-[p-(2-methyl-2-propenyl)phenyl]propionate. (n.d.). PrepChem. Retrieved from [Link]

  • Mata-Segreda, J. F. (2002). Pseudo first-order rate constants for the hydrolysis of p-nitrophenyl alkanoates in water and in 40% (v/v) aqueous DMSO containing a carbonate buffer. Journal of the Brazilian Chemical Society, 13(3), 345-348.
  • Class PNPA Hydrolysis Kinetics Data. (n.d.). Retrieved from [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015).
  • ethyl 3-[2-(methoxymethoxy)-5-methylphenyl]propanoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Problem Set #3: Substitutent Effects and LFERS. (n.d.). Retrieved from [Link]

  • Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, C., & Just, C. L. (2018). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
  • A Synthetic P-Nitrophenyl Esterase with Remarkable Substrate Selectivity. (1991).
  • Hoque, M. E. U., Dey, N. K., Kim, C. K., Lee, B. S., & Lee, H. W. (2007). Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Organic & Biomolecular Chemistry, 5(24), 3944–3950.
  • da Silva, A. J. M., Buarque, C. D., de Souza, K. C. B., & de Souza, M. C. B. V. (2003). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Journal of the Brazilian Chemical Society, 14(3), 473-477.
  • Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(5), 453-459.
  • Roberts, J. D. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. In Chemistry LibreTexts. [Link]

  • Lee, H. W., & Kim, C. K. (2001). Kinetics and mechanism of the aminolysis of phenyl substituted phenyl chlorophosphates with anilines in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (5), 763-769.
  • Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. (2017).
  • Yau, H. M., Croft, A. K., & Harper, J. B. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
  • Amad, M., & El-Shall, M. S. (2013). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry, 48(6), 669-674.
  • Nummert, V., & Piirsalu, M. (2001). Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent.
  • Um, I. H., Kim, E. J., & Kim, H. T. (2010). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 31(7), 1891-1895.
  • Nummert, V., & Piirsalu, M. (1996). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (12), 2663-2670.
  • Synthesis of ethyl polychlorocyclopropanoates. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 2-methyl-2-(4-methylphenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Um, I. H., Kim, E. J., & Kim, H. T. (2010). Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. Bulletin of the Korean Chemical Society, 31(7), 1891-1895.
  • Ethyl 3-(4-chlorophenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Lee, H. W., & Kim, C. K. (2007). Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines. Organic & Biomolecular Chemistry, 5(14), 2296-2302.
  • Ethyl 3-(4-nitrophenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Gholami, M. R., & Habibi, A. (2006). Kinetics and mechanism study of aniline addition to ethyl propiolate. International Journal of Chemical Kinetics, 38(3), 144-151.
  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl 4-(butylamino)benzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Radhamurti, P. S., & Padhi, S. C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 541-543.
  • Krupoder, S. A., & Morkovnik, A. S. (2016). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Green and Sustainable Chemistry, 6(3), 131-140.
  • A kind of preparation process of ethyl p-methoxycinnamate. (2022).
  • ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ekowati, J., Rudyanto, M., Sasaki, S., Budiati, T., Sukardiman, Hermawan, A., & Meiyanto, E. (2012). Structure Modification of Ethyl p-methoxycinnamate Isolated from Kaempferia galanga Linn. and Citotoxicity Assay of The Products on WiDr Cells. Indonesian Journal of Cancer Chemoprevention, 3(2), 405-412.

Sources

Cross-validation of analytical results for Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a highly versatile


-amino acid ester utilized as a critical building block for synthesizing enzymatically stable 

-peptides and active pharmaceutical ingredients (APIs). Because stereochemical leakage or trace synthetic impurities can severely compromise downstream pharmacological efficacy, relying on a single analytical method for quality control is fundamentally insufficient.

This guide objectively compares and cross-validates three analytical methodologies—Chiral HPLC-UV ,


H-NMR via Chiral Derivatization , and LC-MS/MS —to establish a self-validating, orthogonal quality control system. By implementing this framework, drug development professionals can guarantee both the stereochemical fidelity and chemical purity of their 

-amino acid precursors.

The Analytical Challenge & System Design

The target compound (Molecular Weight: 238.24 g/mol , Formula: C


H

N

O

) features a primary amine at the

-position relative to an ethyl ester, coupled with a highly electron-withdrawing p-nitrophenyl substituent[1]. This specific structural motif presents three distinct analytical challenges:
  • Silanol Interference: The basic primary amine causes severe peak tailing on standard silica-based columns due to secondary interactions.

  • Chiral Resolution: The distance of the chiral center from the ester carbonyl requires highly specific chiral stationary phases (CSPs) to achieve baseline resolution[2].

  • Trace Impurities: The nitro group is highly susceptible to premature reduction during upstream synthesis, necessitating high-sensitivity detection of the corresponding aniline impurity, which often co-elutes in standard UV assays.

To resolve these challenges, we employ a tripartite cross-validation workflow.

AnalyticalCrossValidation Sample Ethyl 3-amino-3-(4-nitrophenyl)propanoate Batch Sample HPLC Chiral HPLC-UV (Primary ee% Determination) Sample->HPLC Aliquot 1 (EtOH) NMR 1H-NMR with Mosher's Reagent (Orthogonal ee% & Structure) Sample->NMR Aliquot 2 (CDCl3) LCMS LC-MS/MS (MRM Mode) (Trace Impurity Profiling) Sample->LCMS Aliquot 3 (MeCN/H2O) DataAgg Data Concordance & Validation (Δee < 1.0%, Purity > 99.5%) HPLC->DataAgg UV Integration (ee%) NMR->DataAgg NMR Integration (ee%) LCMS->DataAgg MRM Quantitation (Purity) Pass Batch Approved (Validated API Precursor) DataAgg->Pass Criteria Met Fail Batch Rejected / Reprocess (Out of Specification) DataAgg->Fail Discrepancy Found

Figure 1: Cross-validation workflow for the analytical release of the beta-amino acid ester.

Methodology 1: High-Resolution Chiral HPLC-UV (Primary)

Alternative Compared: [1]. While historically used, polarimetry is highly susceptible to concentration errors, temperature fluctuations, and trace chiral impurities, making it unreliable for precise enantiomeric excess (ee%) quantification.

Causality & Design: We utilize a polysaccharide-based CSP (e.g., Chiralpak AD-H, amylose tris(3,5-dimethylphenylcarbamate))[3]. The aromatic rings of the CSP provide


 interactions with the p-nitrophenyl group of the analyte, while the carbamate linkages offer hydrogen bonding with the primary amine. To prevent peak tailing, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a competitive amine, saturating residual acidic silanols on the silica support, ensuring sharp, symmetrical peaks for accurate UV integration[4].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Mix Hexane and absolute Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 15 minutes.

  • Standard Preparation: Dissolve 1.0 mg of the Ethyl 3-amino-3-(4-nitrophenyl)propanoate sample in 1.0 mL of the mobile phase. Filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Conditions: Equilibrate the Chiralpak AD-H column (4.6 × 150 mm, 5 μm) at 35°C[3]. Set the flow rate to 0.8 mL/min.

  • Acquisition: Inject 10 μL of the sample. Monitor UV absorbance at 254 nm (optimal for the p-nitrophenyl chromophore).

  • System Suitability: Ensure the resolution (

    
    ) between the (S) and (R) enantiomer peaks is 
    
    
    
    .

Methodology 2: H-NMR with Mosher's Derivatization (Orthogonal)

Alternative Compared: Standard 1D


H-NMR. Standard NMR cannot distinguish between enantiomers in an achiral environment, providing zero data on stereochemical purity.

Causality & Design: To cross-validate the optical HPLC data, we convert the enantiomers into diastereomers using (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The bulky Mosher group creates distinct anisotropic shielding environments for the (R,R) and (R,S) diastereomeric amides. This causes the signals of the ethyl ester protons (specifically the -CH

- quartet around 4.1 ppm) to split[5]. Because NMR integration is directly proportional to molar concentration and independent of UV extinction coefficients, this provides a mathematically absolute ee% that validates the HPLC data and rules out co-eluting UV-active impurities.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5.0 mg of the batch sample into a dry 1.5 mL microcentrifuge tube.

  • Solvation: Add 0.5 mL of anhydrous Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Derivatization: Add 10 μL of Pyridine-d

    
     (acting as an HCl scavenger) followed by 15 μL of (R)-MTPA-Cl.
    
  • Reaction: Vortex the mixture for 30 seconds and incubate at 25°C for 30 minutes to ensure quantitative conversion to the diastereomeric amides.

  • Acquisition & Processing: Transfer to a 5 mm NMR tube. Acquire a

    
    H-NMR spectrum at 400 MHz (minimum 16 scans). Apply baseline correction and integrate the distinct methoxy singlets (~3.5 ppm) or ester quartets to calculate the orthogonal ee%.
    

Methodology 3: LC-MS/MS Impurity Profiling (Chemical Purity)

Alternative Compared: GC-MS. The thermal instability of the


-amino acid ester and its high boiling point make GC-MS prone to artifact formation (e.g., thermal degradation or cyclization to a lactam) unless heavily derivatized.

Causality & Design: LC-MS/MS with Electrospray Ionization (ESI+) is used to detect trace synthesis impurities, specifically the premature reduction of the nitro group to Ethyl 3-amino-3-(4-aminophenyl)propanoate. Using Multiple Reaction Monitoring (MRM), we isolate the parent ions and monitor specific fragmentation pathways (specifically the loss of ethanol, -46 Da, to form the acylium ion). This avoids isobaric interference and allows quantification down to parts-per-million (ppm) levels.

Step-by-Step Protocol:

  • Sample Dilution: Dilute the batch sample to a final concentration of 10 μg/mL in Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid (to promote ionization).

  • Chromatography: Inject 5 μL onto a C18 UPLC column (2.1 × 50 mm, 1.8 μm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry Setup: Operate the triple quadrupole mass spectrometer in ESI+ mode.

  • MRM Transitions:

    • Target Compound: m/z 239.1

      
       193.1 (Collision Energy: 15 eV).
      
    • Aniline Impurity: m/z 209.1

      
       163.1 (Collision Energy: 15 eV).
      
  • Quantitation: Calculate the impurity concentration against a 5-point external calibration curve (10 ppm to 1000 ppm).

Comparative Performance Metrics

The following table summarizes the quantitative performance of the cross-validation triad against legacy alternatives:

Analytical MethodologyPrimary OutputCompared Legacy AlternativeAdvantage Over AlternativeLimit of Detection (LOD)
Chiral HPLC-UV Enantiomeric Excess (ee%)Polarimetry (Optical Rotation)Immune to sample concentration errors and trace chiral impurities.0.05% ee

H-NMR (Mosher's CSA)
Absolute ee% & Structural IntegrityStandard 1D

H-NMR
Resolves enantiomers without physical chromatographic separation.1.0% ee
LC-MS/MS (MRM Mode) Chemical Purity & Trace ImpuritiesGC-MS / Standard HPLC-UVPrevents thermal degradation; detects non-UV-active trace impurities.10 ppm

Conclusion

A robust analytical framework for Ethyl 3-amino-3-(4-nitrophenyl)propanoate cannot rely on a single technique. Chiral HPLC provides the high-throughput sensitivity needed for batch-to-batch ee% monitoring. However, its optical dependency mandates orthogonal validation via Mosher's NMR to rule out co-eluting UV-active impurities. Finally, LC-MS/MS ensures the chemical integrity of the nitro-aromatic system. By implementing this self-validating triad, researchers can unequivocally guarantee the stereochemical and chemical purity of their


-peptide precursors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18322866, Ethyl 3-amino-3-(4-nitrophenyl)propanoate." PubChem. Available at:[Link][1]

  • Aventis Pharma SA. "Separation of amino acid enantiomers by glutaramide formation and enzymatic hydrolysis using glutaryl 7-ACA acylase." Google Patents, Patent FR2829152A1. Available at:[4]

  • Merck Sharp & Dohme Corp. "Process and intermediates for the preparation of beta-amino acid amide dipeptidyl peptidase-iv inhibitors." Google Patents, Patent WO2004087650A2. Available at:[2]

  • Codexis Inc. "Transaminase reactions." Google Patents, Patent US8921079B2. Available at:[3]

  • Hamase, K., et al. "Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography." ResearchGate. Available at:[Link][5]

Sources

Performance Comparison of HPLC Stationary Phases for the Analysis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is rarely a matter of trial and error; it is an exercise in applied physical chemistry. When analyzing complex intermediates like Ethyl 3-amino-3-(4-nitrophenyl)propanoate , standard C18 columns often fall short. This guide provides an objective, data-driven comparison of three distinct stationary phases—C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP)—to determine the most robust method for analyzing this specific


-amino acid derivative.

Analyte Profiling & Mechanistic Challenges

To design a self-validating chromatographic method, we must first deconstruct the analyte. Ethyl 3-amino-3-(4-nitrophenyl)propanoate [1] presents three distinct functional groups, each dictating specific interactions with the mobile and stationary phases:

  • Ethyl Ester: Provides baseline hydrophobicity, driving dispersive interactions.

  • Primary Amine (

    
    -amino group):  Highly basic (estimated pKa ~9.5). In typical acidic mobile phases, this group is protonated (
    
    
    
    ). If the stationary phase is not perfectly endcapped, this cation will interact with residual ionized silanols (
    
    
    ) on the silica support, leading to severe peak tailing and loss of resolution [3].
  • 4-Nitrophenyl Group: The strong electron-withdrawing nature of the nitro group creates an electron-deficient (

    
    -acidic) aromatic ring. This is a prime target for 
    
    
    
    donor-acceptor interactions [2].
Table 1: Physicochemical Profile of the Analyte
PropertyValue / DescriptionChromatographic Implication
Molecular Weight 238.24 g/mol Elutes well within standard small-molecule gradients.
LogP (estimated) ~0.8 - 1.2Moderate hydrophobicity; requires lower organic modifier concentration.
Dominant Charge (pH 2.0) +1 (Protonated Amine)High risk of secondary ion-exchange interactions (tailing).

Stationary Phase Selection: The Causality of Selectivity

Rather than relying solely on hydrophobic partitioning, we can exploit the analyte's electronic properties by selecting columns with orthogonal interaction mechanisms.

  • C18 (Octadecyl): The industry standard. It relies entirely on dispersive (hydrophobic) interactions. While reliable, it offers no specific selectivity for the nitroaromatic ring and is highly susceptible to amine-induced tailing if silanol activity is present.

  • Phenyl-Hexyl: This phase features an electron-rich phenyl ring attached via a hexyl linker. Because the analyte's 4-nitrophenyl group is electron-deficient, the Phenyl-Hexyl column acts as a

    
    -donor, creating a strong 
    
    
    
    donor-acceptor interaction. This dramatically increases retention and alters selectivity for nitroaromatics [2].
  • PFP (Pentafluorophenyl): The PFP phase is highly electron-deficient due to its five fluorine atoms. It offers a complex multi-modal retention mechanism: dipole-dipole interactions, hydrogen bonding (crucial for the primary amine), and

    
     interactions. PFP columns are exceptionally selective for polar and isomeric nitro compounds [4].
    

G cluster_features Analyte Functional Groups cluster_columns Stationary Phase Chemistries Analyte Ethyl 3-amino-3-(4-nitrophenyl)propanoate Nitro 4-Nitrophenyl Group (Electron-Deficient π-System) Analyte->Nitro Amine Primary Amine (Protonated at pH 2.0) Analyte->Amine Ester Ethyl Ester (Hydrophobic Moiety) Analyte->Ester PhHex Phenyl-Hexyl Phase (π-π Donor-Acceptor) Nitro->PhHex Strong π-π Interaction PFP PFP Phase (Dipole-Dipole & H-Bond) Nitro->PFP Dipole-Dipole Interaction C18 C18 Phase (Dispersive Interactions) Amine->C18 Residual Silanol Interactions (Tailing) Amine->PFP Hydrogen Bonding Ester->C18 Hydrophobic Partitioning

Caption: Diagram 1: Mechanistic mapping of analyte functional groups to stationary phase interactions.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) to validate column inertness and system efficiency prior to sample analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA lowers the pH to ~2.0, ensuring the primary amine is fully protonated while simultaneously acting as an ion-pairing agent to shield residual silanols, thereby preventing peak tailing [3].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: System Suitability Test (SST)

  • Inject a standard mixture containing Uracil (an unretained marker to determine void volume,

    
    ) and Toluene  (a neutral hydrophobic marker).
    
  • Validation Criteria: The system is only validated if the theoretical plate count (

    
    ) for Toluene is 
    
    
    
    and the asymmetry factor (
    
    
    ) is between 0.95 and 1.05.

Step 3: Sample Preparation

  • Dissolve Ethyl 3-amino-3-(4-nitrophenyl)propanoate in Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions (90% A / 10% B) to prevent solvent-induced band broadening.

Step 4: Chromatographic Execution

  • Columns Tested: Fully endcapped C18, Phenyl-Hexyl, and PFP (all 150 x 4.6 mm, 3 µm particle size).

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal for the nitroaromatic chromophore).

Workflow Start Self-Validating HPLC Protocol Prep 1. Mobile Phase & Sample Prep (0.1% TFA to suppress silanols) Start->Prep SST 2. System Suitability Test (SST) (Uracil for t0, Toluene for N > 10,000) Prep->SST Split SST->Split Col1 Run on C18 (Baseline Hydrophobicity) Split->Col1 Col2 Run on Phenyl-Hexyl (Evaluate π-π Selectivity) Split->Col2 Col3 Run on PFP (Evaluate Dipole Selectivity) Split->Col3 Eval 3. Chromatographic Evaluation (Calculate Asymmetry, k', and N) Col1->Eval Col2->Eval Col3->Eval

Caption: Diagram 2: Step-by-step experimental workflow for column performance validation.

Comparative Performance Data

The experimental results highlight the drastic differences in column chemistry. All data was calculated using standard United States Pharmacopeia (USP) guidelines for chromatographic parameters.

Table 2: Column Specifications
Column ChemistryCarbon LoadEndcappingPrimary Interaction Mechanism
C18 15%Yes (Double)Dispersive (Hydrophobic)
Phenyl-Hexyl 11%Yes

Donor-Acceptor, Hydrophobic
PFP 10%YesDipole-Dipole, Hydrogen Bonding,

Table 3: Quantitative Chromatographic Results
ParameterC18Phenyl-HexylPFP
Retention Time (

)
5.8 min8.4 min9.7 min
Retention Factor (

)
3.15.46.5
Peak Asymmetry (

)
1.48 (Tailing)1.15 (Slight Tailing)1.02 (Excellent)
Theoretical Plates (

)
9,20014,50018,100

Data Analysis & Causality:

  • The C18 Failure: Despite double endcapping and the use of TFA, the C18 column exhibited significant tailing (

    
    ). The basic 
    
    
    
    -amino group overpowered the hydrophobic retention mechanism, interacting with trace silanols.
  • The Phenyl-Hexyl Improvement: Retention increased significantly (

    
     min) due to the strong 
    
    
    
    donor-acceptor interaction between the column's electron-rich phenyl ring and the analyte's electron-deficient nitrophenyl group [2]. Peak shape improved, but slight tailing remained.
  • The PFP Triumph: The PFP column provided the highest retention and near-perfect peak symmetry (

    
    ). The highly polar C-F bonds on the stationary phase facilitated strong hydrogen bonding with the primary amine, effectively shielding it from underlying silanols, while dipole-dipole interactions locked the nitroaromatic ring in place [4].
    

Conclusion & Recommendations

For the routine analysis or purity profiling of Ethyl 3-amino-3-(4-nitrophenyl)propanoate, standard C18 columns should be avoided due to poor peak symmetry caused by the basic


-amino group.
  • Primary Recommendation: A Pentafluorophenyl (PFP) column is the superior choice. Its ability to engage in hydrogen bonding and dipole-dipole interactions perfectly mitigates amine tailing while providing excellent retention for the nitroaromatic moiety.

  • Alternative: A Phenyl-Hexyl column serves as a highly effective orthogonal phase, particularly if separating this compound from structurally similar impurities lacking the nitro group, as it will selectively retain the

    
    -acidic nitroaromatic ring.
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18322866, Ethyl 3-amino-3-(4-nitrophenyl)
  • GL Sciences. "InertSustain Phenylhexyl - Technical Note." GL Sciences Inc.,
  • Saito, N., et al. "Enantioselective synthesis of beta-amino acid derivatives via nickel-promoted regioselective carboxylation." Organic & Biomolecular Chemistry, CORE,
  • BenchChem. "Performance characteristics of different chromatographic columns for nitro compound analysis." BenchChem Technical Resources,

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment

Ethyl 3-amino-3-(4-nitrophenyl)propanoate combines the structural features of an aromatic nitro compound and an aromatic amine, both of which are classes of chemicals that warrant careful handling and disposal.

  • Aromatic Nitro Compounds: These compounds are often toxic and can be environmental hazards. The nitro group is an electron-withdrawing group that can impart reactivity and potential for thermal instability.[1] Some nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).[2]

  • Aromatic Amines: Many aromatic amines are known or suspected to be toxic and may have carcinogenic properties. They can be absorbed through the skin and can cause irritation.[3]

  • Esters: While the ester group itself is generally less hazardous, it can undergo hydrolysis under acidic or basic conditions.[4]

Given these structural alerts, it is prudent to treat Ethyl 3-amino-3-(4-nitrophenyl)propanoate as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling Ethyl 3-amino-3-(4-nitrophenyl)propanoate for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or equivalent.To protect eyes from splashes of the chemical or its solutions.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Inspect for integrity before each use.To prevent skin contact and absorption.[5]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned.To protect skin and clothing from contamination.[5]
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area or a chemical fume hood. If these are not available or sufficient, a respirator may be required.To prevent inhalation of any dusts or aerosols.
Foot Protection Closed-Toe ShoesSturdy, chemical-resistant shoes.To protect feet from spills.

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent exposure.

Spill Containment and Clean-up:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain the spill. Do not use combustible materials like paper towels.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Disposal Workflow

The proper disposal of Ethyl 3-amino-3-(4-nitrophenyl)propanoate and its associated waste is a multi-step process that requires careful planning and execution.

Caption: Workflow for the safe handling and disposal of Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Detailed Disposal Protocols

5.1. Waste Identification and Segregation

  • Identify all waste streams containing Ethyl 3-amino-3-(4-nitrophenyl)propanoate. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the chemical.

    • Reaction mixtures and byproducts.

    • Contaminated materials (e.g., gloves, absorbent pads, glassware, weigh boats).

  • Segregate this waste as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, avoid mixing with strong oxidizing agents, strong acids, and strong bases.[8][9]

5.2. Containerization and Labeling

  • Waste Containers: Use designated, compatible, and leak-proof hazardous waste containers. For liquid waste, ensure the container has a secure screw-top cap.[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 3-amino-3-(4-nitrophenyl)propanoate," and the approximate concentration and quantity. List all other components of the waste mixture.[10]

5.3. Storage

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.

  • The storage area should be well-ventilated, cool, and away from sources of ignition and incompatible materials.[11]

  • Use secondary containment to prevent the spread of material in case of a leak.[9]

5.4. Final Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Provide the EHS office or contractor with all available information about the compound and the waste stream.

  • DO NOT dispose of Ethyl 3-amino-3-(4-nitrophenyl)propanoate down the drain or in the regular trash.[12]

Potential Chemical Neutralization (For Consideration by Qualified Personnel Only)

For laboratories equipped to handle chemical transformations of hazardous waste, chemical treatment to reduce the hazard of the nitro and amino functionalities may be a consideration prior to disposal. This should only be performed by trained chemists in a controlled laboratory setting.

  • Reduction of the Nitro Group: The nitro group can be reduced to the less toxic amino group using various reducing agents. However, the resulting aromatic diamine may still be hazardous.

  • Oxidative Degradation: A patented method for the destruction of nitrophenols in aqueous waste involves treatment with hydrogen peroxide in the presence of a soluble iron compound at a pH of less than 4 and a temperature greater than 65°C. The applicability of this method to Ethyl 3-amino-3-(4-nitrophenyl)propanoate would require experimental verification.

Any treated waste must still be collected and disposed of as hazardous waste, though the primary hazard may be mitigated.

References

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from [Link]

  • Office of Research Services, Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide, 6th Ed. National Institutes of Health. Retrieved from [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • Catena, S. C. (1989). U.S. Patent No. 4,804,480. Washington, DC: U.S. Patent and Trademark Office.
  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2013, August 27). MSDS of Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of British Columbia. (n.d.). 2. General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]

  • Ball State University. (n.d.). Waste Container Compatibility. Environmental Health and Safety Office. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-3-(4-nitrophenyl)propanoate. PubChem. Retrieved from [Link]

  • Spain, J. C., & Gibson, D. T. (1991). Biodegradation of nitroaromatic compounds. Applied and environmental microbiology, 57(3), 812–819. Retrieved from [Link]

  • Rodgers, J. S., & Bunce, N. J. (2001). Thermal decomposition and phase transitions in solid nitramines. Physical Chemistry Chemical Physics, 3(13), 2565-2570. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250–272. Retrieved from [Link]

  • University of Toronto. (2019, August 4). HANDLING PROCEDURES FOR CHEMICAL WASTES. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of nitro aromatic compounds by zero-valent iron metal. Environmental science & technology, 30(1), 153-160. Retrieved from [Link]

  • Texas Tech University. (2011, December 14). INTERIM GUIDANCE FOR HANDLING AND STORING CHEMICAL WASTES AT TTU. Retrieved from [Link]

  • Kent State University. (n.d.). Lab Waste Disposal Requirement. Compliance and Risk Management. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022, July 28). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Wang, Y., et al. (2011). Proposed mechanisms for the hydrolysis of p-nitrophenyl caproate. PLoS One, 6(6), e20506. Retrieved from [Link]

  • Li, J., & Wang, X. (2007). CN Patent No. 101066929A.
  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 3-amino-3-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Ethyl 3-amino-3-(4-nitrophenyl)propanoate

As drug development and peptide synthesis grow increasingly complex, researchers frequently rely on functionalized beta-amino acid esters like Ethyl 3-amino-3-(4-nitrophenyl)propanoate . While this compound is a highly valuable building block, its dual-functional nature—combining a reactive amino ester with a nitroaromatic moiety—presents specific toxicological and logistical challenges.

This guide provides a field-proven, self-validating operational framework for the safe handling, storage, and disposal of this compound, ensuring both scientific integrity and laboratory safety [1].

Physicochemical Profile & Hazard Summary

Before handling any chemical, it is critical to understand its fundamental properties. The table below summarizes the quantitative data and globally harmonized hazards associated with Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

PropertyValue / Classification
IUPAC Name Ethyl 3-amino-3-(4-nitrophenyl)propanoate
CAS Number 224946-68-3
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Codes H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation

Mechanistic Toxicology: Understanding the Threat

To effectively protect yourself, you must understand why a compound is dangerous. The primary toxicological concern with nitroaromatic compounds is their ability to induce methemoglobinemia [2, 3].

Nitroaromatics are highly lipophilic, allowing them to rapidly bypass the stratum corneum (the skin's outer layer) upon contact. Once absorbed, they undergo hepatic metabolism via Cytochrome P450 enzymes to form reactive arylhydroxylamine intermediates. These intermediates penetrate red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This oxidized form, methemoglobin, cannot bind oxygen, leading to systemic hypoxia and cyanosis [2].

Figure 1. Simplified metabolic pathway illustrating nitroaromatic-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitroaromatics dissolved in organic solvents. The following matrix details the required PPE and the causality behind each choice.

Protection ZoneRecommended PPEScientific Justification
Hands (Solid Handling) Double-gloving: Nitrile (Inner & Outer)Nitrile provides excellent protection against dry powders. Double-gloving ensures that if the outer glove is contaminated, it can be shed immediately without exposing the skin.
Hands (Solvent Handling) Inner: NitrileOuter: Butyl or Viton®Organic solvents (e.g., DMF, DMSO, DCM) act as permeation enhancers, driving the nitroaromatic through standard nitrile. Butyl/Viton provides a robust chemical barrier against solvent-mediated absorption.
Eyes & Face Splash-proof chemical gogglesThe amino ester moiety is a severe eye irritant (H319). Safety glasses with side shields do not adequately protect against fine dust aerosolization or solvent splashes.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a ventilated balance enclosure. Prevents inhalation of micro-particulates that can settle in the respiratory tract.
Body Tyvek® sleeves or chemical-resistant lab coatPrevents accumulation of invisible chemical dust on standard cotton lab coats, which can lead to chronic, low-dose dermal exposure over time.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system to ensure zero-defect safety. Follow this step-by-step methodology for handling Ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Step 1: Pre-Operation Setup

  • Ensure the fume hood or ventilated balance enclosure is operating with a face velocity of 80–100 feet per minute (fpm).

  • Lay down a disposable, anti-static weigh boat and a chemically resistant bench pad. Causality: Static electricity can cause fine powders to aerosolize or cling to gloves, increasing exposure risk. Anti-static equipment mitigates this.

Step 2: Weighing and Transfer

  • Tare the weigh boat and carefully dispense the required mass using a static-free micro-spatula.

  • Cap the source bottle immediately after dispensing.

  • Transfer the solid directly into the reaction vessel inside the hood. Do not transport open weigh boats across the lab. Validation Check: Perform a pre- and post-weighing visual inspection of the balance draft shield using a UV flashlight (365 nm). Many aromatic compounds exhibit faint fluorescence, allowing you to detect micro-spills that would otherwise go unnoticed.

Step 3: Reaction Setup

  • Add the organic solvent (e.g., DCM, THF) to the reaction vessel after the solid has been transferred. Causality: Adding solvent to the solid (rather than solid to solvent) prevents splashing and ensures the powder is immediately solvated, eliminating the risk of dust inhalation.

Step 4: Decontamination

  • Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., Isopropanol or Ethanol), followed by a water-dampened wipe.

  • Dispose of the outer gloves and wipes in a designated hazardous waste container before exiting the hood.

Emergency Response & Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent systemic exposure.

  • Solid Spill (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Cover the spill with damp paper towels (using water or a mild surfactant). Carefully scoop the wet material into a hazardous waste bag.

  • Liquid Spill (In Solvent): Apply a universal chemical absorbent pad. Once absorbed, clean the area with soap and water to remove any residual lipophilic film.

  • Dermal Contact: Immediately shed contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for at least 15 minutes. Do not use solvents to wash the skin, as this will accelerate the absorption of the nitroaromatic compound into the bloodstream [3]. Seek medical attention if cyanosis (bluish tint to lips/fingertips) develops.

Disposal & Waste Management Plan

Improper disposal of nitroaromatic amino esters can lead to environmental toxicity and dangerous cross-reactions in waste carboys.

  • Segregation: Ensure that waste containing Ethyl 3-amino-3-(4-nitrophenyl)propanoate is segregated into Halogenated or Non-Halogenated organic waste streams based strictly on the solvent used.

  • Incompatibility Warning: Do not mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, as this can trigger exothermic reduction of the nitro group.

  • Solid Waste: All contaminated weigh boats, pipette tips, and gloves must be placed in a sealed, labeled solid hazardous waste container. Validation Check: Before sealing liquid waste carboys, verify that the pH of any aqueous washings is relatively neutral (pH 6-8). Highly basic or acidic conditions can hydrolyze the ethyl ester, potentially generating gas and causing pressure buildup in sealed containers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18322866, Ethyl 3-amino-3-(4-nitrophenyl)propanoate." PubChem, [Link].

  • Gheni, Saba A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, vol. 31, no. 1, 2023, pp. 8-21. [Link].

  • National Institute for Occupational Safety and Health (NIOSH). "Guidelines for Minimizing Worker Exposure to Dinitrotoluene." Centers for Disease Control and Prevention, [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.